Product packaging for Octyl 4-Methoxycinnamate(Cat. No.:CAS No. 96436-87-2)

Octyl 4-Methoxycinnamate

Cat. No.: B1630855
CAS No.: 96436-87-2
M. Wt: 290.4 g/mol
InChI Key: PCQLCJLFQGMYHD-UHFFFAOYSA-N
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Description

Octyl 4-Methoxycinnamate is a useful research compound. Its molecular formula is C18H26O3 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O3 B1630855 Octyl 4-Methoxycinnamate CAS No. 96436-87-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96436-87-2

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

octyl 3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H26O3/c1-3-4-5-6-7-8-15-21-18(19)14-11-16-9-12-17(20-2)13-10-16/h9-14H,3-8,15H2,1-2H3

InChI Key

PCQLCJLFQGMYHD-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C=CC1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCCOC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Octyl 4-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octyl 4-methoxycinnamate, a widely used organic UVB filter in sunscreens and other cosmetic formulations. This document details experimental methodologies for the determination of these properties and presents quantitative data in a structured format for ease of comparison.

Core Physicochemical Data

This compound, also known as octinoxate, is the ester formed from methoxycinnamic acid and 2-ethylhexanol. It is a clear, oil-soluble liquid that is effective in absorbing UVB radiation.[1] The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate[2]
Synonyms Octinoxate, Ethylhexyl methoxycinnamate, Parsol MCX, Uvinul MC80[2][3]
CAS Number 5466-77-3[4][5]
Molecular Formula C₁₈H₂₆O₃[1][4][5][6][7]
Molecular Weight 290.40 g/mol [1][4][5][7]
Appearance Clear, colorless to pale yellow viscous liquid[1][4][5]
Odor Practically odorless[4]
Melting Point < -25 °C[2][5]
Boiling Point 198-200 °C[2][5]
Density 1.009 g/cm³[5]
Water Solubility <0.1 g/100 mL at 27 °C (practically insoluble)[4][5]
Solubility in Organic Solvents Soluble in ethanol, methanol, chloroform, oils, and other organic solvents[5][8][9]
UV Absorption Maximum (λmax) Approximately 310 nm[2][10]
LogP (Octanol-Water Partition Coefficient) 5.8[4]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established standard methods and research publications.

Determination of Melting Point

The melting point of this compound is below standard room temperature. A standard method for determining the melting point of such liquids is outlined in the United States Pharmacopeia (USP) <741>, Class Ia.

Protocol:

  • Sample Preparation: A sample of this compound is cooled to a solid state.

  • Apparatus: A capillary melting point apparatus is used.

  • Procedure: The solidified sample is introduced into a capillary tube. The apparatus is cooled to at least 5°C below the expected melting point. The temperature is then increased at a rate of 1 ± 0.5 °C per minute.

  • Data Recording: The temperature at which the substance is observed to collapse against the side of the capillary tube (onset of melting) and the temperature at which the substance becomes completely liquid are recorded. For this compound, this will be a range below -25 °C.[2][5]

Determination of Boiling Point

The boiling point is determined using a method consistent with the OECD Guideline 103. Given that this compound can decompose at higher temperatures, the determination is typically performed under reduced pressure.

Protocol:

  • Apparatus: A dynamic method apparatus, which allows for the determination of vapor pressure, is suitable. This consists of a boiling flask, a condenser, a pressure measurement device, and a temperature sensor.

  • Procedure: A sample of this compound is placed in the boiling flask. The pressure in the apparatus is reduced to a specific value. The sample is heated, and the temperature at which it boils is recorded at that pressure. This is repeated for several pressure points.

  • Data Analysis: The vapor pressure-temperature data is used to determine the normal boiling point (the boiling point at 101.325 kPa).

Determination of Density

The density of the viscous liquid this compound can be determined using a digital density meter, following a standard test method such as ASTM D4052.

Protocol:

  • Apparatus: A digital density meter with an oscillating U-tube is used.

  • Calibration: The instrument is calibrated using two reference standards of known density, such as dry air and distilled water.

  • Procedure: A small volume (approximately 1-2 mL) of this compound is introduced into the sample tube. The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass.

  • Data Acquisition: The instrument's software calculates and displays the density of the sample at the test temperature.

Determination of Water Solubility

The water solubility of this compound is determined following the OECD Guideline 105, which is suitable for substances with low solubility.

Protocol:

  • Method: The flask method is appropriate for substances with solubility above 10⁻² g/L.

  • Procedure: An excess amount of this compound is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Analysis: After equilibrium is reached, the solution is centrifuged or filtered to remove undissolved substance. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Solubility in Organic Solvents

A general shake-flask method can be employed to determine the solubility of this compound in various organic solvents.

Protocol:

  • Procedure: An excess amount of this compound is added to a series of vials, each containing a known volume of a different organic solvent (e.g., ethanol, methanol, chloroform).

  • Equilibration: The vials are sealed and agitated at a constant temperature until equilibrium is reached.

  • Analysis: The saturated solutions are filtered, and the concentration of this compound in each solvent is determined using an appropriate analytical technique, such as UV-Vis spectrophotometry or HPLC.

Determination of UV Absorption Spectrum

The UV absorption spectrum and the maximum absorption wavelength (λmax) are determined using a UV-Vis spectrophotometer.

Protocol:

  • Solvent Selection: A suitable solvent that does not absorb in the UV region of interest and in which this compound is soluble is chosen. Methanol is a common choice.

  • Sample Preparation: A stock solution of this compound in the chosen solvent is prepared at a known concentration (e.g., 0.8 mg/mL). This stock solution is then serially diluted to prepare a series of solutions with concentrations within the linear range of the spectrophotometer (e.g., 4-12 µg/mL).

  • Measurement: The absorbance of each solution is measured over the UV range (typically 200-400 nm) using the solvent as a blank.

  • Data Analysis: The wavelength at which the maximum absorbance occurs is identified as the λmax. A calibration curve of absorbance versus concentration can also be generated.

Visualizations

The following diagrams illustrate key workflows related to this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Heck reaction, which involves the coupling of an aryl halide with an alkene.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product p_bromoanisole p-Bromoanisole reaction Heck Coupling Reaction p_bromoanisole->reaction octyl_acrylate Octyl Acrylate octyl_acrylate->reaction catalyst Palladium Catalyst (e.g., Pd(OAc)2) catalyst->reaction base Base (e.g., Na2CO3) base->reaction solvent Solvent (e.g., NMP) solvent->reaction temperature Heat (e.g., 180°C) temperature->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Distillation) workup->purification omc This compound purification->omc

Caption: Workflow for the synthesis of this compound via the Heck reaction.

Analytical Workflow for Quantification in Sunscreen

This diagram outlines the steps for determining the concentration of this compound in a sunscreen formulation using UV-Vis spectrophotometry.

Analytical_Workflow start Sunscreen Sample extraction Extraction with Solvent (e.g., Methanol) start->extraction filtration Filtration extraction->filtration dilution Serial Dilution to Working Concentration filtration->dilution measurement UV-Vis Spectrophotometry (200-400 nm) dilution->measurement analysis Data Analysis (Determine Absorbance at λmax) measurement->analysis quantification Quantification using Calibration Curve analysis->quantification result Concentration of this compound quantification->result

Caption: Analytical workflow for the quantification of this compound in a sunscreen product.

References

octyl 4-methoxycinnamate spectroscopic data (UV, IR, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Profile of Octyl 4-Methoxycinnamate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (also known as octinoxate (B1216657) or 2-ethylhexyl 4-methoxycinnamate), a widely used UV-B filter in sunscreens and other cosmetic products. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside the experimental protocols for these analyses.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental in characterizing the electronic transitions within a molecule. For this compound, this technique is crucial for confirming its efficacy as a UV absorber. The molecule's chromophore, the p-methoxycinnamate group, contains conjugated π-bonds that absorb strongly in the UV region.

UV-Vis Spectroscopic Data

The absorption profile of this compound is characterized by strong absorbance in the UV-B range.

ParameterValueSolvent
λmax 1 ~310 nmGeneral[1][2]
λmax 2 ~225 nmMethanol[3]
Molar Extinction Coefficient (ε) at 311 nm 23,300 mol⁻¹ cm⁻¹Not Specified[2]

Note: The maximum absorption wavelength (λmax) can vary slightly depending on the solvent used.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the general procedure for obtaining a UV-Vis absorption spectrum.

  • Instrumentation : A dual-beam UV-Visible spectrophotometer is typically employed.[4]

  • Sample Preparation :

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent, such as methanol (B129727) or ethanol.

    • From the stock solution, create a dilution to a concentration that falls within the linear range of the instrument (e.g., 4-12 µg/ml in methanol).[5]

  • Blank Preparation : Use the same solvent used for the sample as the reference or "blank" to calibrate the spectrophotometer.[6]

  • Measurement :

    • Place the blank solution in the reference cuvette holder and the sample solution in the sample cuvette holder.

    • Perform a baseline correction with the blank solvent across the desired wavelength range (e.g., 200-400 nm).[7]

    • Scan the sample to obtain the absorption spectrum, which is a plot of absorbance versus wavelength.[7] The peak absorbance is recorded as λmax.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational excitations of covalent bonds.[8]

IR Spectroscopic Data

The IR spectrum of this compound reveals key functional groups, including the ester, alkene, and aromatic ether moieties.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000-2850 C-H StretchAliphatic (Octyl chain)
~1712 C=O Stretchα,β-Unsaturated Ester[3]
~1635 C=C StretchAlkene
~1600, ~1510 C=C StretchAromatic Ring
~1251 C-O StretchAryl-Alkyl Ether[3]
~1168 C-O StretchEster[3]
Experimental Protocol for IR Spectroscopy

As this compound is a viscous liquid, its IR spectrum can be conveniently measured as a thin film.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.[9]

  • Sample Preparation (Neat Liquid Film) :

    • Ensure the salt plates (typically NaCl or KBr, which are transparent to IR radiation) are clean and dry.[8]

    • Place one to two drops of pure this compound onto the surface of one salt plate.[10]

    • Carefully place the second salt plate on top, creating a thin liquid film sandwiched between the plates.[10]

  • Measurement :

    • Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the ambient air.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

NMR Spectroscopic Data

The following data are predicted for this compound dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65 d, J ≈ 16.0 Hz1HVinylic H (trans, adjacent to C=O)
~7.48 d, J ≈ 8.8 Hz2HAromatic H (ortho to C=C)
~6.90 d, J ≈ 8.8 Hz2HAromatic H (ortho to OCH₃)
~6.30 d, J ≈ 16.0 Hz1HVinylic H (trans, adjacent to Ar)
~4.10 d, J ≈ 5.5 Hz2H-O-CH₂ -CH(CH₂CH₃)(CH₂)₃CH₃
~3.83 s3H-OCH₃
~1.65 m1H-O-CH₂-CH (CH₂CH₃)(CH₂)₃CH₃
~1.40-1.25 m8H-CH(CH₂CH₃)(CH₂ )₃CH₃
~0.90 m6H-CH(CH₂CH₃ )(CH₂)₃CH₃

¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~167.5 C =O (Ester)
~161.5 Aromatic C -OCH₃
~144.5 Vinylic C H (adjacent to Ar)
~129.8 Aromatic C H (ortho to C=C)
~127.0 Aromatic C (ipso to C=C)
~115.8 Vinylic C H (adjacent to C=O)
~114.4 Aromatic C H (ortho to OCH₃)
~67.5 -O-CH₂ -
~55.4 -OCH₃
~39.0 -CH (CH₂CH₃)-
~30.5, 29.0, 23.8, 23.0 -CH₂ - groups of octyl chain
~14.1, 11.0 -CH₃ groups of octyl chain
Experimental Protocol for NMR Spectroscopy

This protocol provides a general method for preparing a sample for NMR analysis.[11]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[11]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

    • Transfer the solution into a clean NMR tube.

  • Measurement :

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument is "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. This is typically a rapid process.

    • Acquire the ¹³C NMR spectrum. This requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.[12] Additional experiments like DEPT can be run to aid in assigning carbon multiplicities (CH, CH₂, CH₃).

Spectroscopic Analysis Workflow

The combined use of these spectroscopic techniques provides a powerful workflow for the structural confirmation and quality control of this compound.

Spectroscopic_Workflow cluster_UV UV-Vis Spectroscopy cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy UV_Sample Prepare Dilute Solution UV_Analysis Measure Absorbance (λmax ≈ 310 nm) UV_Sample->UV_Analysis UV_Result Confirm UV-B Absorbing Chromophore UV_Analysis->UV_Result Conclusion Structural Confirmation & Purity Assessment UV_Result->Conclusion IR_Sample Prepare Neat Liquid Film IR_Analysis Measure Vibrational Frequencies IR_Sample->IR_Analysis IR_Result Identify Functional Groups (Ester, Alkene, Ether) IR_Analysis->IR_Result IR_Result->Conclusion NMR_Sample Dissolve in CDCl3 H_NMR Acquire ¹H NMR NMR_Sample->H_NMR C_NMR Acquire ¹³C NMR NMR_Sample->C_NMR NMR_Result Elucidate C-H Framework & Confirm Connectivity H_NMR->NMR_Result C_NMR->NMR_Result NMR_Result->Conclusion Compound This compound Sample cluster_UV cluster_UV cluster_IR cluster_IR cluster_NMR cluster_NMR

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the UV Absorption Mechanism of Octyl 4-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl 4-methoxycinnamate (OMC), also known as octinoxate, is a widely utilized organic UVB filter in sunscreen and other personal care products. Its efficacy in absorbing harmful ultraviolet radiation is intrinsically linked to its molecular structure and photochemical behavior. This technical guide provides a comprehensive overview of the core mechanisms governing the UV absorption of OMC, including its electronic structure, excited-state dynamics, and primary photodegradation pathways. Detailed experimental protocols for studying these phenomena are provided, alongside a compilation of key quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of photoprotection and the development of photostable cosmetic and pharmaceutical formulations.

Introduction

The primary function of any sunscreen agent is to absorb or reflect UV radiation, thereby preventing it from penetrating the skin and causing cellular damage. This compound is a prominent organic UVB filter, prized for its strong absorption in the 280-320 nm range. The key to its function lies in the conjugated π-electron system of the p-methoxycinnamic acid chromophore. This extended conjugation allows for the absorption of high-energy UVB photons, leading to the excitation of electrons to higher energy orbitals. The subsequent dissipation of this absorbed energy is a critical aspect of its photoprotective mechanism and is the central focus of this guide.

The Core Mechanism of UV Absorption

The UV absorption process in this compound is initiated by the transition of a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This is primarily a π → π* electronic transition. Upon absorption of a UVB photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁), which is believed to possess significant ¹ππ* character.

From the S₁ excited state, the molecule can undergo several relaxation processes to dissipate the absorbed energy:

  • Internal Conversion (IC): A non-radiative process where the molecule rapidly relaxes back to the ground state, converting the absorbed energy into vibrational energy (heat). This is considered a major deactivation pathway for many cinnamate (B1238496) derivatives.

  • Fluorescence: A radiative process involving the emission of a photon as the molecule returns to the ground state. For OMC, fluorescence is generally a minor deactivation pathway.

  • Intersystem Crossing (ISC): A non-radiative transition from the excited singlet state (S₁) to a lower-energy excited triplet state (T₁). The T₁ state of OMC is thought to have predominantly ³ππ* character.

  • Photoisomerization: A key photochemical reaction where the absorbed energy induces a rotation around the ethylenic double bond, leading to the conversion of the thermodynamically more stable trans (E) isomer to the cis (Z) isomer. This process is reversible, and upon continuous irradiation, a photostationary state is reached, which is a mixture of the two isomers.

The photostability of OMC is a crucial factor in its effectiveness as a sunscreen. While the trans-to-cis isomerization is the predominant photodegradation pathway, other irreversible reactions, such as photodimerization, can occur, particularly in aggregated states.

Quantitative Data

The following table summarizes key quantitative data related to the UV absorption and photochemical properties of this compound.

ParameterValueSolventReference
λmax (trans-OMC) ~310-311 nmProtic solvents (e.g., Methanol, Ethanol)[1]
~290 nmNon-polar solvents (e.g., Cyclohexane)[1]
λmax (cis-OMC) ~301 nmProtic solvents[2]
Molar Absorptivity (ε) of trans-OMC at λmax ~23,300 M⁻¹cm⁻¹Methanol[2]
Molar Absorptivity (ε) of cis-OMC at λmax ~12,600 M⁻¹cm⁻¹Methanol[2]
Triplet State (T₁) Lifetime Varies with environmentEthanol at 77K

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the UV absorption mechanism of this compound.

Monitoring Photoisomerization using UV-Vis Spectroscopy

Objective: To monitor the change in the UV absorption spectrum of OMC upon irradiation, indicative of trans-to-cis photoisomerization.

Materials:

  • This compound (analytical grade)

  • Spectroscopic grade solvent (e.g., methanol, cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • UV irradiation source (e.g., solar simulator, mercury lamp with appropriate filters)

  • Stirring plate and stir bar

Procedure:

  • Prepare a stock solution of OMC in the chosen solvent at a known concentration (e.g., 10⁻⁵ M).

  • Transfer an aliquot of the solution to a quartz cuvette and place it in the UV-Vis spectrophotometer.

  • Record the initial absorption spectrum of the solution (this will be predominantly the trans-isomer).

  • Remove the cuvette from the spectrophotometer and place it in front of the UV irradiation source. Ensure the solution is continuously stirred during irradiation.

  • Irradiate the sample for a defined period (e.g., 30 seconds).

  • Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum.

  • Repeat steps 5 and 6 for incremental irradiation times until no further significant changes in the spectrum are observed, indicating that a photostationary state has been reached.

  • Analyze the spectral changes, noting the decrease in absorbance at the λmax of the trans-isomer and the appearance of isosbestic points, which are characteristic of a two-component system (trans and cis isomers).

Separation and Quantification of trans and cis Isomers by HPLC

Objective: To separate and quantify the relative amounts of trans- and cis-OMC in a sample before and after UV irradiation.

Materials:

  • UV-irradiated and non-irradiated OMC solutions

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

  • Standards of pure trans-OMC and, if available, pure cis-OMC

Procedure:

  • Prepare the mobile phase and equilibrate the HPLC system.

  • Inject a known volume of the non-irradiated OMC solution onto the column.

  • Run the chromatogram and identify the peak corresponding to the trans-isomer based on its retention time (and by running a standard if available).

  • Inject a known volume of the UV-irradiated OMC solution (at photostationary state).

  • Identify the peaks for both the trans- and cis-isomers. The cis-isomer typically has a different retention time than the trans-isomer.

  • Quantify the area under each peak. The relative amounts of the two isomers can be determined from the peak areas, assuming their response factors at the detection wavelength are known or similar. For more accurate quantification, a calibration curve for each isomer should be prepared.

Investigation of Excited-State Dynamics using Transient Absorption Spectroscopy

Objective: To probe the transient species formed upon UV excitation of OMC and to determine the lifetimes of its excited states.

Principle: This is a pump-probe technique. A short, intense "pump" pulse excites the sample, and a weaker "probe" pulse, delayed in time, measures the change in absorption of the sample due to the transient excited species.

General Protocol:

  • A solution of OMC is placed in a sample cell.

  • An ultrafast laser system is used to generate both the pump and probe pulses. The pump pulse is tuned to a wavelength that is strongly absorbed by OMC (e.g., in the UVB region). The probe is typically a broadband white-light continuum pulse.

  • The pump pulse excites a significant fraction of the OMC molecules to the S₁ state.

  • The probe pulse passes through the sample at a specific time delay after the pump pulse.

  • The change in the absorbance of the probe light is measured as a function of wavelength and time delay.

  • By varying the time delay between the pump and probe pulses, the formation and decay of transient absorbing species (e.g., the S₁ state, T₁ state) can be monitored on femtosecond to nanosecond timescales.

  • The collected data is then analyzed to extract kinetic information, such as the lifetimes of the excited states.

Computational Modeling of Electronic Structure and Excited States

Objective: To theoretically investigate the electronic transitions, molecular orbitals, and potential energy surfaces of OMC to complement experimental findings.

Methodology (using Density Functional Theory - DFT):

  • Geometry Optimization: The ground-state geometries of both trans- and cis-OMC are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Excited State Calculation: Time-dependent DFT (TD-DFT) is then used to calculate the vertical excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. This allows for the theoretical prediction of the UV-Vis absorption spectrum.

  • Molecular Orbital Analysis: The molecular orbitals involved in the electronic transitions (e.g., HOMO, LUMO) are visualized and analyzed to understand the nature of the excitations (e.g., π → π*).

  • Potential Energy Surface Scanning (Optional): To investigate the photoisomerization pathway, the potential energy surface along the torsional angle of the ethylenic double bond can be scanned in the first excited state. This can help to identify conical intersections, which are points where the potential energy surfaces of two electronic states cross and facilitate non-radiative decay back to the ground state, leading to either the trans or cis isomer.

Visualizations

The following diagrams illustrate the key processes involved in the UV absorption and subsequent relaxation of this compound.

UV_Absorption_Pathway S0_trans trans-OMC (S₀) S1_trans ¹(π,π) trans-OMC (S₁) S0_trans->S1_trans UVB Absorption (π→π*) S1_trans->S0_trans Internal Conversion (Heat) S1_trans->S0_trans Fluorescence (Light) T1_trans ³(π,π) trans-OMC (T₁) S1_trans->T1_trans Intersystem Crossing S0_cis cis-OMC (S₀) S1_trans->S0_cis Photoisomerization T1_trans->S0_trans Phosphorescence/IC S0_cis->S0_trans Thermal Relaxation

Caption: Photochemical pathways of this compound following UV absorption.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_irradiation UV Irradiation cluster_analysis Analysis OMC_solution OMC Solution (known concentration) Irradiation Expose to UV Source OMC_solution->Irradiation Transient_Spec Transient Absorption OMC_solution->Transient_Spec Probe Excited States UV_Vis UV-Vis Spectroscopy Irradiation->UV_Vis Monitor Spectral Changes HPLC HPLC Irradiation->HPLC Separate & Quantify Isomers

Caption: A generalized experimental workflow for studying OMC photochemistry.

Conclusion

The UV absorption mechanism of this compound is a multifaceted process governed by its electronic structure and the dynamic interplay of photophysical and photochemical relaxation pathways. The primary absorption of UVB radiation leads to a π → π* transition, populating an excited singlet state. While internal conversion provides an efficient means of dissipating this energy as heat, the competing process of trans-to-cis photoisomerization is a key factor influencing its overall photostability and long-term efficacy as a UV filter. A thorough understanding of these mechanisms, facilitated by the experimental and computational techniques outlined in this guide, is paramount for the rational design of more robust and effective photoprotective agents for dermatological and pharmaceutical applications.

References

An In-depth Technical Guide to the Synthesis of Octyl 4-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for octyl 4-methoxycinnamate (OMC), a widely used UV-B filter in sunscreens and other cosmetic products. The document details various synthetic routes, including Fischer esterification, transesterification, and palladium-catalyzed coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and replication.

Overview of Synthetic Strategies

The synthesis of this compound, also known as octinoxate (B1216657) or 2-ethylhexyl 4-methoxycinnamate, can be achieved through several chemical pathways. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and economic viability. The most common strategies involve the formation of an ester bond between a 4-methoxycinnamic acid derivative and 2-ethylhexanol.

The core synthetic approaches include:

  • Fischer-Speier Esterification: The direct acid-catalyzed reaction of 4-methoxycinnamic acid with 2-ethylhexanol.

  • Transesterification: The conversion of a more readily available ester of 4-methoxycinnamic acid (e.g., ethyl or methyl ester) to the desired octyl ester.

  • Heck Coupling: A palladium-catalyzed reaction between an aryl halide (like 4-bromoanisole (B123540) or 4-iodoanisole) and octyl acrylate (B77674).

  • Enzymatic Synthesis: The use of lipases as biocatalysts for the esterification reaction, offering a greener alternative.

  • Alternative Methods: Including the Verley-Doebner modification of the Knoevenagel condensation to first produce the cinnamic acid precursor, and methods utilizing titanium tetrachloride catalysts.

Comparative Data of Synthesis Methods

The following tables summarize quantitative data from various reported synthesis methods for this compound, allowing for a clear comparison of reaction conditions and outcomes.

Table 1: Fischer-Speier Esterification and Transesterification Methods

MethodStarting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Esterification 4-methoxycinnamic acid, n-octanolHCl-110-140371.60[1]
Transesterification Ethyl 4-methoxycinnamate, n-octanolH₂SO₄-1507.587.40
Transesterification Ethyl 4-methoxycinnamate, 2-ethylhexanolp-toluenesulfonic acid-150693[2]
Enzymatic Esterification p-methoxycinnamic acid, 2-ethylhexanolNovozym 435-802490[3]

Table 2: Palladium-Catalyzed Heck Coupling Methods

Aryl HalideAcrylateCatalyst SystemBaseSolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
4-bromoanisoleOctyl acrylate5% Pd/CNa₂CO₃N-methylpyrrolidone (NMP)180296 (Conversion) / 86 (Yield)[4][5]
4-bromoanisoleOctyl acrylatePd(OAc)₂, PPh₃NaHCO₃Dimethylformamide (DMF)120-12518-[4][5]
4-iodoanisole2-ethylhexyl acrylatePd(OAc)₂, Ligand 1NEt₃Water401295 (Yield)
4-iodoanisole2-ethylhexyl acrylatePalladium on supportTrialkylamine-100-140--[6]

Reaction Mechanisms and Pathways

The underlying mechanisms for the primary synthetic routes are crucial for optimizing reaction conditions and troubleshooting.

Fischer-Speier Esterification Mechanism

This is a classic acid-catalyzed equilibrium reaction. The mechanism involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic for nucleophilic attack by the alcohol.

Caption: Mechanism of Fischer-Speier Esterification.

Heck Coupling Catalytic Cycle

The Heck reaction involves a palladium catalyst to couple an aryl halide with an alkene. The mechanism is a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination.

Heck_Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (+ Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X Complex OxAdd->PdII_ArX Coord Alkene Coordination (+ Octyl Acrylate) PdII_ArX->Coord MigIns Migratory Insertion Coord->MigIns BetaHydride β-Hydride Elimination MigIns->BetaHydride RedElim Reductive Elimination (+ Base) BetaHydride->RedElim Product OMC Product BetaHydride->Product RedElim->Pd0 BaseHX Base-H⁺X⁻ RedElim->BaseHX ArX 4-Iodoanisole ArX->OxAdd Alkene Octyl Acrylate Alkene->Coord

Caption: Catalytic Cycle of the Heck Coupling Reaction.

Detailed Experimental Protocols

This section provides detailed methodologies for key synthesis experiments.

Protocol 1: Synthesis via Transesterification

This protocol is adapted from a procedure reacting ethyl p-methoxycinnamate with n-octanol.

Materials:

  • Ethyl p-methoxycinnamate (500 mg)

  • n-Octanol (10 mL)

  • Concentrated sulfuric acid (0.5 mL)

  • n-Hexane

  • Silica (B1680970) gel G60 F254

  • Eluent: n-hexane:ethyl acetate (B1210297):acetone (65:15:5)

Procedure:

  • Combine 500 mg of ethyl p-methoxycinnamate, 10 mL of n-octanol, and 0.5 mL of sulfuric acid in a round-bottom flask.

  • Swirl the flask until all the solid dissolves.

  • Reflux the mixture for 7.5 hours at a temperature of 150°C.

  • After cooling, remove residual reagents via fractional distillation under vacuum.

  • Extract the residue with n-hexane.

  • Purify the obtained extract using column chromatography with silica gel as the stationary phase and n-hexane:ethyl acetate:acetone (65:15:5) as the eluent.

  • Collect the fractions containing the product and evaporate the solvent to obtain this compound.

Protocol 2: Synthesis via Heck Coupling

This protocol is based on a patented process reacting p-bromoanisole with octyl acrylate.[4][5]

Materials:

  • p-Bromoanisole (PBA, 187 g, 1 mole)

  • Octyl acrylate (OA, 228 mL, 1.1 mole)

  • Sodium carbonate (57.7 g, 0.54 mole)

  • 5% Palladium on carbon (Pd/C) catalyst (5.13 g)

  • N-methylpyrrolidone (NMP, 430 mL)

  • Nitrogen gas

Procedure:

  • In a 1-liter, 4-necked glass reactor equipped with a stirrer, add 430 mL of NMP, 187 g of p-bromoanisole, 57.7 g of sodium carbonate, and 228 mL of octyl acrylate.

  • Add 5.13 g of the 5% Pd/C catalyst to the mixture.

  • Flush the reactor with nitrogen for 15 minutes at ambient temperature.

  • Heat the reaction mixture to 180°C under a nitrogen atmosphere with vigorous stirring for 2 hours.

  • Monitor the reaction progress (e.g., by GC) until conversion is complete (reported as 96%).

  • Cool the reaction mixture to 90°C and filter through a frit to recover the catalyst.

  • Remove the NMP solvent under reduced pressure (e.g., 170-180°C / 25 mm Hg).

  • Distill off unreacted starting materials.

  • Purify the final product by fractional distillation under high vacuum (e.g., 186°C / 0.6 mbar) to yield highly pure this compound.

Protocol 3: Two-Step Synthesis via Knoevenagel Condensation and Esterification

This process first synthesizes 4-methoxycinnamic acid, which is then esterified.[7]

Step 1: Synthesis of 4-Methoxycinnamic Acid

  • In a 25-mL round-bottomed flask, dissolve 4-methoxybenzaldehyde (B44291) (0.804 mL), malonic acid (1.75 g), and β-alanine (0.10 g) in pyridine (B92270) (3.0 mL).

  • Heat the solution under reflux for 90 minutes.

  • Cool the mixture to room temperature, then place it in an ice bath.

  • Slowly add 8.0 mL of concentrated HCl. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water (2 x 10 mL), and dry thoroughly.

  • Recrystallize the product from absolute ethanol.

Step 2: Esterification to form Ethyl 4-Methoxycinnamate (analogous for Octyl)

  • Dissolve the dried 4-methoxycinnamic acid (0.60 g) in 10 mL of dry N,N-dimethylformamide (DMF).

  • Add cesium carbonate (1.65 g) followed by the alkyl halide (e.g., iodoethane (B44018) for ethyl ester, or a suitable octyl halide for the target product).

  • Cap the flask and stir the mixture vigorously at 50°C for one hour.

  • Quench the reaction by adding 1.0 M HCl (4.0 mL).

  • Decant the liquid and extract with a 3:1 mixture of hexanes/ethyl acetate (2 x 10 mL) to isolate the ester.

Experimental and Synthetic Workflow

The general workflow for the synthesis, purification, and analysis of this compound is outlined below.

Synthesis_Workflow A 1. Reactant Preparation (e.g., 4-Methoxycinnamic Acid + 2-Ethylhexanol) B 2. Reaction Setup (Flask, Stirrer, Condenser, Inert Atmosphere) A->B C 3. Catalyzed Reaction (Heating, Refluxing for specified time) B->C D 4. Reaction Quenching & Workup (Cooling, Washing, Neutralization) C->D E 5. Product Isolation (Extraction, Filtration) D->E F 6. Purification (Distillation, Column Chromatography) E->F G 7. Characterization (NMR, IR, GC-MS, HPLC) F->G H Final Product (Pure this compound) G->H

Caption: General workflow for OMC synthesis and purification.

References

Solubility Profile of Octyl 4-Methoxycinnamate: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octyl 4-methoxycinnamate (OMC), also known as Ethylhexyl Methoxycinnamate or Octinoxate, is a widely utilized organic UVB filter in the formulation of sunscreens, skin care products, and other cosmetics. As a lipophilic substance, its efficacy and stability within a formulation are critically dependent on its solubility in the oil phase. This technical guide provides an in-depth overview of the solubility of this compound in various solvents, presents available quantitative data, and outlines a detailed experimental protocol for determining its solubility. This document is intended for researchers, scientists, and drug development professionals working on the formulation of products containing this active ingredient.

Core Concepts in Solubility

The solubility of an active pharmaceutical ingredient (API) or a cosmetic active like this compound is a crucial physicochemical property that influences its bioavailability, efficacy, and the stability of the final product. For oil-soluble compounds such as OMC, the choice of emollient or solvent system in the oil phase of an emulsion is paramount. Insufficient solubilization can lead to crystallization of the active ingredient over time, compromising the product's safety, efficacy, and aesthetic qualities. The principle of "like dissolves like" is a fundamental concept, indicating that nonpolar compounds like OMC will exhibit higher solubility in nonpolar or weakly polar organic solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively available in publicly accessible literature. The information is often proprietary to raw material suppliers and formulators. However, based on available scientific literature and technical data sheets, the following table summarizes the known solubility characteristics of OMC.

Solvent/Solvent SystemTemperature (°C)Solubility
Water27< 0.1 g/100 mL
Phosphate Buffer (pH 7.4) with 5% Polysorbate 80Not Specified271.1 µg/mL
EthanolNot SpecifiedSoluble
MethanolNot SpecifiedSoluble
PropanolNot SpecifiedSoluble
IsopropanolNot SpecifiedSoluble
Propylene GlycolNot SpecifiedSoluble
Mineral OilNot SpecifiedSoluble
Vegetable OilNot SpecifiedSoluble
Silicone OilNot SpecifiedSoluble
ChloroformNot SpecifiedSoluble
EtherNot SpecifiedSoluble
Cosmetic Esters (e.g., C12-15 Alkyl Benzoate, Caprylic/Capric Triglyceride)Not SpecifiedGenerally good solubility; miscible in many cases.

Note: "Soluble" indicates that this compound dissolves in the solvent, but specific quantitative data (e.g., g/100mL) was not found in the reviewed literature. Researchers are advised to determine the precise solubility in their specific solvent systems using the experimental protocol outlined below.

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for determining the equilibrium solubility of this compound in a given solvent using the shake-flask method, followed by quantification using UV-Vis spectrophotometry.

1. Materials and Equipment

  • This compound (high purity)

  • Solvent of interest (e.g., ethanol, C12-15 alkyl benzoate)

  • Analytical balance

  • Scintillation vials or screw-cap test tubes

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

2. Procedure

2.1. Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.

  • Pipette a known volume (e.g., 5 mL) of the desired solvent into each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time to reach equilibrium.

2.2. Sample Collection and Preparation

  • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles. The first few drops of the filtrate should be discarded.

  • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

2.3. Quantification by UV-Vis Spectrophotometry

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound (typically around 310 nm).

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the diluted sample solution.

  • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.

3. Data Analysis and Reporting

  • The solubility should be reported in standard units, such as g/100 mL, mg/mL, or % w/w.

  • The temperature at which the solubility was determined must be clearly stated.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Quantification cluster_result Final Result prep1 Add excess OMC to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate in shaker bath (e.g., 24-72h) prep2->prep3 sample1 Settle undissolved solid prep3->sample1 sample2 Filter supernatant (0.45 µm) sample1->sample2 sample3 Dilute sample for analysis sample2->sample3 analysis2 Measure absorbance (UV-Vis at λmax) sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 result Calculate and report solubility analysis3->result

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship is a linear experimental workflow, as depicted in the diagram above. The process follows a logical progression from sample preparation to analysis and finally to the calculation of the solubility value.

Conclusion

In-Depth Technical Guide on the Structural Analysis of Octyl 4-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of octyl 4-methoxycinnamate (OMC), a widely used UV-B filter in sunscreens and other cosmetic products. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available in the conducted research, this document outlines the typical experimental protocols that would be employed for such an analysis and presents related structural information derived from computational and spectroscopic methods.

This compound, also known as octinoxate, is an organic compound that exists as a liquid at room temperature, presenting challenges for single-crystal X-ray diffraction, which would necessitate low-temperature crystallographic techniques.[1] The molecule is the ester formed from methoxycinnamic acid and 2-ethylhexanol.[1] Its primary function in dermatological and cosmetic formulations is to absorb UV-B radiation, thereby protecting the skin from sun damage.[1][2]

Molecular Structure and Isomerism

This compound primarily exists as the trans (E) isomer, which is considered the more stable form.[3] However, upon exposure to UV radiation, it can undergo photoisomerization to the cis (Z) isomer.[3] This transformation is significant as the cis isomer has a lower UV absorption capacity, which can reduce the efficacy of sunscreen formulations over time.[4]

Hypothetical Crystal Structure Data

In the absence of published experimental crystallographic data, a hypothetical table of expected crystallographic parameters is presented below for illustrative purposes. These values are placeholders and would be determined experimentally.

Crystallographic ParameterHypothetical ValueDescription
Chemical FormulaC₁₈H₂₆O₃The molecular formula of this compound.
Molecular Weight290.40 g/mol The molar mass of the compound.[1][5][6][7][8]
Crystal SystemMonoclinicA likely crystal system for organic molecules of this nature.
Space GroupP2₁/cA common space group for chiral molecules crystallizing in a centrosymmetric lattice.
a (Å)10.0 - 15.0Unit cell dimension.
b (Å)5.0 - 10.0Unit cell dimension.
c (Å)20.0 - 30.0Unit cell dimension.
α (°)90Unit cell angle.
β (°)95.0 - 105.0Unit cell angle.
γ (°)90Unit cell angle.
Volume (ų)1000 - 4500The volume of the unit cell.
Z4The number of molecules per unit cell.
Temperature (K)~100 KData collection would likely be performed at low temperatures.
RadiationMoKα (λ=0.71073 Å)A common X-ray source for single-crystal diffraction.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Experimental Protocols

Should a single crystal of this compound be obtained, the following experimental protocols would be standard for a thorough crystallographic analysis.

Crystal Growth

Given that this compound is a liquid at room temperature, crystallization would likely be attempted through techniques such as slow evaporation from a suitable solvent at low temperatures or by controlled cooling of the neat liquid.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to maintain its solid state and reduce thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα or CuKα radiation) and a sensitive detector. The crystal would be rotated through a series of angles to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson synthesis to obtain an initial model of the molecular structure. This model would be refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Visualizations

Molecular Structure of this compound

The following diagram illustrates the molecular structure of the predominant trans isomer of this compound.

Molecular Structure of trans-Octyl 4-Methoxycinnamate cluster_phenyl Methoxy-Phenyl Group cluster_acrylate Acrylate Group cluster_octyl Octyl Group C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 C_Me C O1->C_Me C8 C C7->C8 double bond C9 C C8->C9 O2 O C9->O2 double bond O3 O C9->O3 C10 C O3->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 C16 C C15->C16 C17 C C16->C17

Caption: Molecular graph of trans-octyl 4-methoxycinnamate.

Experimental Workflow for Crystal Structure Analysis

The following diagram outlines the typical workflow for a single-crystal X-ray diffraction experiment.

Workflow for Single-Crystal X-ray Diffraction A Crystal Growth & Selection B Data Collection (X-ray Diffraction) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Least Squares) D->E F Structure Validation & Analysis E->F G Crystallographic Database (e.g., CCDC) F->G

Caption: A typical experimental workflow for crystal structure analysis.

References

An In-depth Technical Guide on the Quantum Yield of Octyl 4-Methoxycinnamate Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl 4-methoxycinnamate (OMC), a widely utilized UVB filter in sunscreen formulations, undergoes photodegradation upon exposure to ultraviolet radiation. The efficiency of this process, quantified by the photodegradation quantum yield (Φd), is critically dependent on the surrounding environment of the molecule. This technical guide provides a comprehensive overview of the quantum yield of OMC photodegradation, detailing the underlying photochemical processes, experimental methodologies for its determination, and a summary of reported quantitative data. A notable distinction is drawn between the behavior of OMC in dilute solutions, where reversible trans-cis photoisomerization is the predominant pathway, and in aggregated states, where irreversible photodegradation leads to the formation of various photoproducts, including cyclodimers. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and stability testing of sunscreen products.

Introduction

This compound (OMC), also known as octinoxate, is a primary active ingredient in many commercial sunscreens due to its strong absorption in the UVB region (280-320 nm) of the solar spectrum.[1] However, the photostability of OMC is a significant concern, as its degradation can lead to a reduction in sun protection efficacy and the formation of potentially harmful photoproducts. The quantum yield of photodegradation (Φd) is a key parameter for quantifying the photostability of a molecule, representing the fraction of absorbed photons that result in a chemical transformation.[2]

The photochemical behavior of OMC is dichotomous, largely governed by its physical state. In dilute solutions, OMC primarily undergoes a reversible trans-cis photoisomerization, reaching a photostationary state where the two isomers coexist.[3][4] These isomeric forms exhibit a high resistance to further photodegradation.[3] In contrast, when OMC molecules are in close proximity, such as in a neat film or as aqueous colloidal suspensions (aggregated state), they undergo irreversible photodegradation.[3][5] This process is characterized by the formation of multiple photoproducts, significantly altering the UV absorption profile and photochemical properties of the sunscreen agent.[3]

This guide will delve into the quantitative data available for the photodegradation quantum yield of OMC, provide detailed experimental protocols for its measurement, and illustrate the key photochemical pathways.

Quantitative Data on Photodegradation Quantum Yield

The quantitative assessment of OMC's photodegradation is crucial for understanding its stability in sunscreen formulations. The photodegradation quantum yield is highly influenced by the state of OMC.

ConditionParameterValueReference
Aggregated StatePhotodegradation Quantum Yield (Φd)6.2 (±0.6) × 10⁻⁴[3]
Aggregated State (using a lower absorption coefficient)Photodegradation Quantum Yield (Φd)1.9 (±0.3) × 10⁻³[3]
Aggregated State (reported by MacManus-Spencer et al.)Photodegradation Quantum Yield (Φd)1.8 × 10⁻³[3]
Dilute Solution in Cyclohexane (B81311) (at photostationary state)Absorptivity Retained79% ±1%[3]
Dilute Solution in Methanol (at photostationary state)Absorptivity Retained68% ±2%[3]

Table 1: Quantitative Data on the Photodegradation of this compound. This table summarizes the reported quantum yields for the photodegradation of OMC in its aggregated state and the percentage of absorptivity retained in dilute solutions after reaching a photostationary state.

Experimental Protocols

The determination of the photodegradation quantum yield of OMC requires precise and controlled experimental conditions. The following protocol outlines a general methodology based on chemical actinometry, a technique that uses a chemical system with a known quantum yield to measure the photon flux of the light source.

Materials and Equipment
  • This compound (OMC)

  • Suitable solvent (e.g., cyclohexane for dilute solutions, or preparation of aqueous colloidal suspensions for aggregated state studies)

  • Chemical actinometer (e.g., ferrioxalate (B100866) for UV region)

  • UV-Vis spectrophotometer

  • Irradiation source (e.g., xenon lamp with appropriate filters or a solar simulator)

  • Quartz cuvettes

  • Magnetic stirrer and stir bars

  • High-performance liquid chromatography (HPLC) system for product analysis (optional)

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the general workflow for determining the photodegradation quantum yield of OMC.

G cluster_prep Sample and Actinometer Preparation cluster_irr Irradiation cluster_analysis Analysis cluster_calc Calculation prep_omc Prepare OMC Solution (Dilute or Aggregated) irr_omc Irradiate OMC Sample prep_omc->irr_omc prep_act Prepare Chemical Actinometer Solution irr_act Irradiate Actinometer under Identical Conditions prep_act->irr_act analyze_omc Monitor OMC Degradation (UV-Vis Spectroscopy) irr_omc->analyze_omc analyze_act Measure Change in Actinometer irr_act->analyze_act calc_qy Calculate Quantum Yield of OMC Photodegradation analyze_omc->calc_qy calc_flux Calculate Photon Flux from Actinometer Data analyze_act->calc_flux calc_flux->calc_qy

Figure 1: Experimental workflow for determining the photodegradation quantum yield.

Step-by-Step Procedure
  • Preparation of Solutions:

    • OMC Solution: Prepare a solution of OMC of known concentration in the desired solvent. For aggregated state studies, aqueous colloidal suspensions can be prepared. The absorbance of the solution at the irradiation wavelength should be optimized to ensure sufficient light absorption while avoiding inner filter effects.

    • Actinometer Solution: Prepare a solution of a suitable chemical actinometer with a known quantum yield at the irradiation wavelength. The concentration should be adjusted to have a similar absorbance to the OMC solution.

  • Irradiation:

    • Fill a quartz cuvette with the OMC solution and place it in the irradiation setup. Stir the solution continuously to ensure homogeneity.

    • Irradiate the sample for a specific period. At defined time intervals, withdraw aliquots and measure their UV-Vis absorption spectrum to monitor the degradation of OMC.

    • Repeat the irradiation experiment under identical conditions (light source, geometry, temperature) with the chemical actinometer solution.

  • Analysis:

    • OMC Degradation: From the UV-Vis spectra, determine the change in concentration of OMC over time by monitoring the decrease in its characteristic absorption peak.

    • Actinometer Conversion: Measure the change in the actinometer solution as a result of irradiation. For the ferrioxalate actinometer, this involves a colorimetric measurement of the Fe²⁺ ions produced.

  • Calculation of Photon Flux:

    • The photon flux (I₀) of the light source can be calculated from the change in the actinometer using the following equation:

      • I₀ = (ΔA × V) / (Φ_act × ε_act × l × t)

      • Where:

        • ΔA is the change in absorbance of the actinometer product.

        • V is the irradiated volume.

        • Φ_act is the quantum yield of the actinometer.

        • ε_act is the molar absorptivity of the actinometer product.

        • l is the path length of the cuvette.

        • t is the irradiation time.

  • Calculation of Photodegradation Quantum Yield of OMC:

    • The quantum yield of OMC photodegradation (Φd) is then calculated as:

      • Φd = (Number of OMC molecules degraded) / (Number of photons absorbed by OMC)

    • The number of degraded OMC molecules can be determined from the change in concentration. The number of absorbed photons is calculated from the photon flux and the absorbance of the OMC solution.

Photodegradation Pathways

The photodegradation of OMC proceeds through distinct pathways depending on its physical state.

Photodegradation in Dilute Solution

In dilute solutions, the primary photochemical event is the reversible isomerization from the trans (E) isomer to the cis (Z) isomer. This process reaches a photostationary state, and the resulting isomers are relatively stable against further degradation.[1][3]

G trans_OMC trans-Octyl 4-methoxycinnamate cis_OMC cis-Octyl 4-methoxycinnamate trans_OMC->cis_OMC hν (UVB)

Figure 2: Predominant photochemical pathway of OMC in dilute solution.

Photodegradation in Aggregated State

In an aggregated state, where OMC molecules are in close proximity, irreversible photodegradation occurs. The primary pathway is a [2+2] photocycloaddition reaction between two OMC molecules to form cyclobutane (B1203170) dimers.[3] Further degradation can lead to the formation of other photoproducts.

G cluster_initial Initial State cluster_products Photodegradation Products OMC Aggregated Octyl 4-methoxycinnamate dimers Cyclobutane Dimers ([2+2] Cycloaddition) OMC->dimers hν (UVB) fragments Fragmentation Products (e.g., 4-methoxycinnamic acid, 4-methoxycinnamaldehyde) dimers->fragments other Other Photoproducts dimers->other

Figure 3: Simplified photodegradation pathway of OMC in an aggregated state.

Gas-phase studies on protonated OMC have identified major photofragments as m/z 179, corresponding to protonated 4-methoxy cinnamic acid, and m/z 161, corresponding to cationic 4-methoxycinnamaldehyde, indicating cleavage of the ester bond upon photoexcitation.[6]

Conclusion

The quantum yield of this compound photodegradation is a critical parameter for assessing the photostability of sunscreen formulations. This technical guide has highlighted the significant influence of the molecular environment on the photodegradation pathway and its quantum yield. In dilute solutions, OMC primarily undergoes reversible photoisomerization with minimal degradation. Conversely, in aggregated states, irreversible photodegradation occurs with a measurable quantum yield, leading to the formation of cyclodimers and other photoproducts. The provided experimental protocol offers a framework for the accurate determination of the photodegradation quantum yield, which is essential for the development of more stable and effective sunscreen products. Further research is warranted to fully elucidate the structures and formation mechanisms of all photoproducts in the aggregated state to comprehensively understand the long-term performance and safety of OMC-containing sunscreens.

References

The Endocrine-Disrupting Potential of Octyl 4-Methoxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl 4-methoxycinnamate (OMC), also known as ethylhexyl methoxycinnamate, is a widely utilized ultraviolet (UV) B-filter in sunscreens and other personal care products. Its primary function is to protect the skin from the harmful effects of solar radiation. However, a growing body of scientific evidence has raised concerns about its potential to act as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current research on the endocrine-disrupting properties of OMC. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and an exploration of the signaling pathways involved. The information presented herein is intended to facilitate a deeper understanding of OMC's toxicological profile and to support ongoing research and risk assessment efforts.

Introduction

Endocrine-disrupting chemicals are exogenous substances that can interfere with any aspect of hormone action. They represent a significant area of concern in toxicology and public health due to their potential to cause adverse developmental, reproductive, neurological, and immune effects. OMC has been detected in various environmental matrices and human tissues, indicating widespread exposure. Its structural similarity to endogenous hormones has prompted investigations into its potential to interact with hormonal signaling pathways. This guide will delve into the estrogenic, anti-androgenic, and thyroid-disrupting activities of OMC, presenting the key findings from in vivo and in vitro studies.

Estrogenic Activity

OMC has been shown to exhibit estrogenic activity in various experimental models. This activity is primarily mediated through its interaction with estrogen receptors (ERs), leading to the transcriptional activation of estrogen-responsive genes.

Quantitative Data on Estrogenic Effects

The following table summarizes the quantitative data from key studies investigating the estrogenic potential of OMC.

Endpoint Test System Concentration/Dose Observed Effect Reference
Uterine WeightImmature female rats (Uterotrophic assay)1000 mg/kg/day (oral)No significant increase in uterine weight--INVALID-LINK--
Cell ProliferationMCF-7 human breast cancer cells10 µMIncreased cell proliferation
Gene Expression (pS2)MCF-7 cells1 µMInduction of estrogen-responsive gene pS2Fent et al., 2010
Experimental Protocol: Rat Uterotrophic Assay

The uterotrophic assay is a standardized in vivo method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.

2.2.1 Animal Model: Immature female Sprague-Dawley rats (postnatal day 18-20).

2.2.2 Dosing:

  • Animals are randomly assigned to treatment groups (vehicle control, positive control (e.g., 17α-ethinylestradiol), and OMC-treated groups).

  • OMC is dissolved in a suitable vehicle (e.g., corn oil).

  • The test substance is administered daily via oral gavage for three consecutive days.

2.2.3 Endpoint Measurement:

  • On the day after the final dose, animals are euthanized.

  • The uterus is carefully excised, trimmed of fat and connective tissue, and weighed (wet weight).

  • The uterus is then blotted to remove luminal fluid and re-weighed (blotted weight).

  • A significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Signaling Pathway: Estrogen Receptor Activation

OMC can mimic the action of estradiol (B170435) by binding to estrogen receptors (ERα and ERβ) in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the OMC-ER complex binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of estrogen-responsive genes.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OMC Octyl 4-methoxycinnamate ER Estrogen Receptor (ERα/ERβ) OMC->ER Binds to OMC_ER OMC-ER Complex Dimer Dimerized OMC-ER Complex OMC_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Translocation Gene Estrogen-Responsive Genes ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Estrogenic Response Proteins mRNA->Protein Translation Thyroid_Disruption_Pathway cluster_HPT_Axis Hypothalamic-Pituitary-Thyroid (HPT) Axis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH Thyroid Thyroid Gland Pituitary->Thyroid TSH TargetTissues Target Tissues Thyroid->TargetTissues T3, T4 OMC Octyl 4-methoxycinnamate OMC->Pituitary Inhibits tshβ expression OMC->Thyroid Inhibits tg expression OMC->TargetTissues Potential interference with receptor binding Celegans_Workflow start Synchronize C. elegans (L1 stage) exposure Expose to OMC on NGM plates start->exposure development Allow development to L4 stage exposure->development endpoints Measure Reproductive Endpoints development->endpoints brood_size Brood Size Assay endpoints->brood_size eggs_in_utero Eggs in Utero Count endpoints->eggs_in_utero gene_expression Gene Expression Analysis endpoints->gene_expression data_analysis Data Analysis and Interpretation brood_size->data_analysis eggs_in_utero->data_analysis gene_expression->data_analysis Anti_Androgen_Assessment start Test Compound (OMC) in_vitro In Vitro Screening (e.g., AR Antagonism Assay) start->in_vitro activity_check Significant Anti-Androgenic Activity Observed? in_vitro->activity_check in_vivo In Vivo Confirmation (e.g., Hershberger Assay) activity_check->in_vivo Yes no_further_testing Low Priority for Further Anti-Androgen Testing activity_check->no_further_testing No risk_assessment Risk Assessment in_vivo->risk_assessment

The Environmental Odyssey of a Sunscreen Agent: A Technical Guide to the Fate and Degradation of Octyl 4-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Basel, Switzerland – December 21, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the environmental fate and degradation pathways of Octyl 4-methoxycinnamate (OMC), a widely used UV filter in sunscreens and personal care products. This in-depth whitepaper provides a critical overview of the compound's journey and transformation in the environment, supported by quantitative data, detailed experimental protocols, and novel visualizations of its degradation pathways.

This compound, also known as ethylhexyl methoxycinnamate (EHMC), is an effective UVB absorber, but its widespread use has led to its detection in various environmental compartments, raising concerns about its persistence and potential ecological impact.[1] This guide synthesizes the current scientific understanding of OMC's behavior in aquatic and terrestrial systems, offering a valuable resource for environmental risk assessment and the development of more sustainable alternatives.

Environmental Concentrations: A Global Footprint

OMC has been detected in surface waters, wastewater treatment plant effluents, and even biota.[1][2] The concentrations vary significantly depending on geographical location, season, and proximity to sources such as recreational areas and wastewater discharge points.

Environmental MatrixConcentration Range (ng/L)LocationReference
Surface Water
River Rhine, SwitzerlandMedian: 4.6; 95th percentile: 18.6; 99th percentile: 33.5Basel[2]
Swiss Lakes (Zurich and Hüttner)Probabilistic median: 4.6Switzerland[2]
River Aire Basin, UK< 500 ng/L (predicted)UK[1]
Wastewater Treatment Plant (WWTP) Effluent
Swiss WWTPs-Switzerland[1]
UK WWTPsRemoval rates: 70-90%UK[1]

Predicted environmental concentrations (PECs) have been modeled for various regions. In Switzerland, worst-case summer PECs were estimated to be between 70.8 and 81.3 ng/L, while more realistic models predicted summer concentrations of 2.4 ng/L.[2] These models, when compared to actual monitoring data, were found to be within the same order of magnitude, suggesting their utility in risk assessment.[2]

Degradation Pathways: A Multifaceted Transformation

The environmental persistence of OMC is governed by a combination of biotic and abiotic degradation processes, primarily biodegradation and photodegradation.

Biodegradation

OMC is considered to be readily biodegradable, with removal rates in wastewater treatment plants ranging from 70% to 90%.[1] Microbial communities in activated sludge and surface waters play a crucial role in its breakdown. The primary metabolic pathway involves the hydrolysis of the ester bond, leading to the formation of 4-methoxycinnamic acid (4-MCA) and 2-ethylhexanol.[3][4] Further degradation of these metabolites can occur.

OMC This compound (OMC) Hydrolysis Ester Hydrolysis (Microbial) OMC->Hydrolysis MCA 4-methoxycinnamic acid (4-MCA) Hydrolysis->MCA EH 2-ethylhexanol Hydrolysis->EH Further_Deg Further Biodegradation MCA->Further_Deg EH->Further_Deg

Biodegradation pathway of OMC.
Photodegradation

As a UV filter, OMC is inherently designed to interact with sunlight, making photodegradation a significant environmental fate process. Direct photolysis is a key attenuation route in sunlit surface waters.[5] The primary photochemical reaction is the isomerization of the more stable trans-OMC to the cis-OMC isomer upon exposure to UV radiation.[6][7] This process can reduce the compound's UV-filtering efficacy.[7][8]

Further photodegradation can lead to the formation of various transformation products (TPs). Studies have identified several photo-TPs, including oxidized and hydroxylated isomers of OMC.[9][10] The estimated lifetime of OMC in surface waters during summer is on the order of hours to a few days.[5]

The major photofragments observed in gas-phase studies correspond to fragmentation on either side of the ether oxygen of the ester group and the C-C bond adjacent to the ester carbonyl group.[6] In aqueous solutions, identified TPs include 4-methoxybenzaldehyde, a hydroxylated derivative, and dimeric species.[5]

trans_OMC trans-OMC UV_light UV Radiation trans_OMC->UV_light Photoproducts Photodegradation Products (e.g., 4-methoxybenzaldehyde, hydroxylated derivatives, dimers) trans_OMC->Photoproducts cis_OMC cis-OMC UV_light->cis_OMC cis_OMC->Photoproducts

Photodegradation pathway of OMC.
Hydrolysis and Other Abiotic Processes

While biodegradation and photolysis are the dominant degradation pathways, hydrolysis can also contribute to the breakdown of OMC, although it is generally a slower process. The ester linkage in OMC can be cleaved through hydrolysis to yield 4-methoxycinnamic acid and 2-ethylhexanol.

In chlorinated water, such as in swimming pools, OMC can react to form chlorinated by-products.[11][12] Studies have shown the formation of mono- and dichloro-substituted compounds.[11] The reaction follows pseudo-first-order kinetics with a half-life of approximately 73 minutes under specific experimental conditions.[11]

Ecotoxicological Profile

The environmental presence of OMC and its degradation products has prompted investigations into their potential ecotoxicological effects. While OMC itself is considered to have low toxicity, some of its degradation products may be more harmful.[1][5] For instance, the photodegradation of OMC in the presence of TiO2 has been shown to yield transformation products that are more toxic than the parent compound.[5] Furthermore, some isomerized degradation products of EHMC have been suggested to have genotoxic effects in silico.[10] Concerns have also been raised about the potential for OMC to act as an endocrine disruptor.[13][14]

Experimental Methodologies: A Closer Look

The understanding of OMC's environmental fate is built upon a variety of experimental techniques.

Chemical Analysis

The quantification of OMC and its degradation products in environmental matrices typically involves sophisticated analytical instrumentation.

  • Sample Preparation: Solid-phase extraction (SPE) is a common method for extracting and pre-concentrating OMC from water samples.[15]

  • Instrumentation: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is widely used for the separation, identification, and quantification of OMC and its metabolites.[13][15] Gas chromatography-mass spectrometry (GC-MS) is also employed.[7]

Sample Environmental Sample (e.g., Water, Sediment) SPE Solid-Phase Extraction (SPE) Sample->SPE Analysis Instrumental Analysis (HPLC-MS/MS, GC-MS) SPE->Analysis Data Concentration Data Analysis->Data

References

Methodological & Application

HPLC-UV method for octyl 4-methoxycinnamate in water samples

Author: BenchChem Technical Support Team. Date: December 2025

An extensive High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method has been developed and validated for the quantification of octyl 4-methoxycinnamate (OMC) in water samples. This application note provides a detailed protocol for researchers, scientists, and professionals in drug development and environmental monitoring. The method is sensitive, accurate, and robust for the determination of OMC, a common ingredient in sunscreens, in aqueous matrices.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water allows for the efficient elution of the analyte. Detection and quantification are achieved by monitoring the UV absorbance at the wavelength of maximum absorption for OMC, which is approximately 310 nm.[1][2] Due to the typically low concentrations of OMC expected in environmental water samples and its lipophilic nature, a solid-phase extraction (SPE) step is employed for sample pre-concentration and clean-up.

Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

    • Solid-Phase Extraction (SPE) manifold and C18 cartridges.

    • Analytical balance.

    • pH meter.

    • Vortex mixer.

    • Ultrasonic bath.

  • Chemicals and Reagents:

Experimental Protocols

Standard Solution Preparation

A stock standard solution of OMC is prepared by accurately weighing approximately 25 mg of the reference standard and dissolving it in 100 mL of isopropanol to achieve a concentration of 250 µg/mL.[1] This stock solution should be stored at 4°C in a light-protected bottle.[1] Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation (Solid-Phase Extraction)
  • Cartridge Conditioning: A C18 SPE cartridge is conditioned by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: A 500 mL water sample is passed through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: The cartridge is washed with 5 mL of a water/methanol (90:10, v/v) solution to remove any polar interferences.

  • Elution: The retained OMC is eluted from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 1 mL of the mobile phase, vortexed, and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-UV Analysis

The separation and quantification of OMC are performed using the following chromatographic conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (80:20, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
UV Detection Wavelength 310 nm[1]
Run Time 10 minutes

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2]

ParameterResult
Linearity Range 0.25 - 250 µg/mL[1][3]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 0.1 µg/mL[1][3]
Limit of Quantification (LOQ) 0.25 µg/mL[1][3]
Accuracy (Recovery) 96.72 - 105.52%[1][3]
Precision (%RSD) 0.05 - 1.24%[1][3]

Visualizations

experimental_workflow cluster_spe sample_collection Water Sample Collection spe Solid-Phase Extraction (SPE) sample_collection->spe elution 4. Elution (Methanol) conditioning 1. Cartridge Conditioning (Methanol, Water) loading 2. Sample Loading conditioning->loading washing 3. Washing (Water/Methanol) loading->washing washing->elution evaporation Evaporation & Reconstitution elution->evaporation hplc_analysis HPLC-UV Analysis evaporation->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Caption: Experimental workflow for the determination of this compound in water samples.

logical_relationship method_validation Method Validation linearity Linearity method_validation->linearity ensures accuracy Accuracy method_validation->accuracy verifies precision Precision method_validation->precision confirms lod_loq LOD & LOQ method_validation->lod_loq determines robustness Robustness method_validation->robustness assesses

Caption: Key parameters for HPLC method validation.

References

Application Note: Quantification of Octyl 4-Methoxycinnamate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of octyl 4-methoxycinnamate (OMC), also known as octinoxate, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, toxicokinetic analysis, and other research applications requiring accurate measurement of OMC in a complex biological matrix.

Introduction

This compound (OMC) is a widely used UV-B filter in sunscreens and other personal care products. Due to its potential for systemic absorption, it is crucial to have a reliable analytical method to quantify its concentration in biological matrices like plasma. LC-MS/MS offers high sensitivity and selectivity, making it the ideal technique for this purpose. This document provides a detailed protocol for the extraction and quantification of OMC from human plasma.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Internal Standard (IS): A stable isotope-labeled OMC (e.g., OMC-d3) is recommended. If unavailable, a structurally similar compound not present in the matrix can be used.

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (with K2EDTA as anticoagulant)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of OMC and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the OMC stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation
  • Aliquoting: To 100 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of the internal standard working solution. For calibration standards, add the appropriate concentration of the OMC working standard. For unknown samples, add 10 µL of the 50:50 acetonitrile/water mixture.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 1
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp. 10 °C

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.0030
1.0095
2.5095
2.6030
4.0030

Mass Spectrometry (MS) System:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Desolvation: 800 L/h, Cone: 150 L/h
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 291.2179.11003015
This compound (Qualifier) 291.2161.11003020
Internal Standard (IS) TBDTBD100TBDTBD

*TBD: To be determined based on the specific internal standard used. These values should be optimized for the specific instrument. The product ions m/z 179 and 161 correspond to the fragmentation of the ester group.[1]

Data Presentation and Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters and acceptance criteria.

Table 3: Method Validation Summary

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor should be within an acceptable range (typically 0.8-1.2)
Stability Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term)

Table 4: Example Quantitative Performance Data

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation (r²) > 0.995
LLOQ 1 ng/mL
Intra-day Precision < 10%
Inter-day Precision < 12%
Accuracy 90 - 110%
Mean Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_standards Add Calibration Standards protein_precipitation Add Acetonitrile (300 µL) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_quantification Data Quantification ms_detection->data_quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it well-suited for pharmacokinetic and toxicokinetic studies in drug development and clinical research. The method should be fully validated in accordance with regulatory requirements before its application to routine analysis.

References

Application Notes and Protocols for the Development of a Nanoemulsion Delivery System for Octyl 4-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octyl 4-methoxycinnamate (OMC), a widely utilized UVB filter in sunscreen products, can exhibit poor photostability and limited efficacy when formulated in conventional emulsions.[1][2] Nanoemulsion delivery systems offer a promising solution to these challenges. These thermodynamically stable, transparent, and small droplet-sized formulations can enhance the topical delivery of active ingredients, improve photostability, and potentially increase the Sun Protection Factor (SPF) of the final product.[3][4][5] This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of an oil-in-water (O/W) nanoemulsion delivery system for OMC.

Data Presentation: Formulation and Characterization of OMC Nanoemulsions

The following tables summarize quantitative data from various studies on OMC nanoemulsion formulations, providing a comparative overview of different compositions and their resulting physicochemical properties.

Table 1: Composition of this compound Nanoemulsions
Formulation Code Oil Phase (%) Aqueous Phase (%) Surfactant (%) Co-surfactant (%) Active Ingredient (%)
F1[3]Paraffin (B1166041) Liquid (3)Distilled Water (q.s. to 100)Tween 80 (34)Ethanol (B145695) (26)Avobenzone (3), OMC (7.5)
F2[4][5]Soybean Oil (2.73), Paraffin Oil (0.27)Demineralised Water (q.s. to 100)Tween 80Not specifiedAvobenzone (3), OMC (7.5)
F3[1][6]Avocado Oil (5)Water (q.s. to 100)Polyoxide-based surfactantNot specifiedOMC (up to 7), TiO2 (0.25)
Table 2: Physicochemical Characterization of this compound Nanoemulsions
Formulation Code Particle Size (nm) pH Viscosity (cP) In Vitro SPF
F1[3]163.317.46 ± 0.0075 ± 2516.80 ± 0.08
F2[4][5]68.477.23 ± 0.06133.33 ± 7.2221.57 ± 1.21
F3[1][6]Not specifiedNot specifiedNot specifiedProportional to OMC concentration

Experimental Protocols

Protocol 1: Preparation of OMC Nanoemulsion by Spontaneous Emulsification (Low-Energy Method)

This protocol describes a low-energy method for preparing OMC nanoemulsions, which is cost-effective and does not require specialized high-pressure equipment.[3]

Materials:

  • This compound (OMC)

  • Oil (e.g., Paraffin Liquid)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Ethanol 96%)

  • Preservatives (e.g., Methylparaben, Propylparaben)

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • Humectant (e.g., Propylene (B89431) Glycol)

  • Deionized/Distilled Water

Procedure:

  • Preparation of the Oil Phase:

    • In a suitable vessel, combine OMC, paraffin liquid, and BHT.

    • If other oil-soluble ingredients like Avobenzone are used, dissolve them in ethanol before adding to the oil phase.

  • Preparation of the Aqueous Phase:

    • In a separate vessel, dissolve methylparaben and propylparaben (B1679720) in hot distilled water.

    • Allow the solution to cool to room temperature.

    • Add Tween 80 and propylene glycol to the aqueous solution and stir until fully dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring gently with a magnetic stirrer at approximately 3000 rpm.

    • Continue stirring for 4 hours until a clear or translucent nanoemulsion is formed.

  • Sonication (Optional but Recommended):

    • For improved homogeneity and smaller droplet size, sonicate the nanoemulsion for 1 hour using an ultrasonic bath cleaner.[3]

Protocol 2: Preparation of OMC Nanoemulsion by High-Energy Emulsification (High-Shear Stirring and Sonication)

This method employs mechanical energy to produce nanoemulsions with very small droplet sizes.[4][5]

Materials:

  • Same as Protocol 1, with the potential inclusion of other oils like Soybean Oil.

Procedure:

  • Preparation of the Oil Phase:

    • Combine OMC, soybean oil, paraffin liquid, propylparaben, and BHT in a beaker.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve methylparaben in hot demineralized water.

    • Cool the solution and then add Tween 80. Stir with a magnetic stirrer for 30 minutes.

  • Emulsification:

    • Add the oil phase to the aqueous phase.

    • Homogenize the mixture using a high-shear magnetic stirrer at 3500 rpm for 6 hours.[5]

  • Sonication:

    • Sonicate the resulting emulsion for 1 hour using a probe sonicator or an ultrasonic bath to further reduce the droplet size and obtain a transparent nanoemulsion.[4][5]

Protocol 3: Characterization of OMC Nanoemulsion

1. Particle Size and Zeta Potential Analysis:

  • Instrumentation: Malvern Zetasizer or similar dynamic light scattering (DLS) instrument.

  • Sample Preparation: Dilute the nanoemulsion sample (e.g., 1:100 or 1:1000 v/v) with deionized water to avoid multiple scattering effects.[7]

  • Measurement:

    • For particle size, perform the measurement in triplicate at 25°C in backscattering mode.[7]

    • For zeta potential, dilute the sample in a suitable buffer (e.g., 0.1x PBS, pH 7.4) and measure in triplicate.[7]

  • Analysis: Record the Z-average diameter, polydispersity index (PDI), and zeta potential. A PDI value below 0.3 indicates a narrow size distribution. A zeta potential of approximately ±30 mV suggests good physical stability.

2. Stability Studies:

  • Centrifugation: Subject the nanoemulsion to centrifugation at 3750 rpm for 5 hours and observe for any signs of phase separation, creaming, or cracking.[3][4][5]

  • Freeze-Thaw Cycles: Store the nanoemulsion at 4°C for 48 hours, followed by storage at 40°C for 48 hours. Repeat this cycle at least three times and observe for any physical changes.

  • Long-Term Stability: Store the nanoemulsion at room temperature (25 ± 2°C) and elevated temperature (40 ± 2°C) for a period of 3 months.[3][4] Periodically evaluate the particle size, pH, and viscosity.

3. pH and Viscosity Measurement:

  • pH: Use a calibrated pH meter to measure the pH of the undiluted nanoemulsion.

  • Viscosity: Employ a viscometer (e.g., Brookfield viscometer) to determine the viscosity of the nanoemulsion at a controlled temperature.

4. In Vitro Sun Protection Factor (SPF) Determination:

  • Method: UV-Vis spectrophotometry based on the Mansur equation.[1]

  • Sample Preparation:

    • Accurately weigh 1.0 g of the nanoemulsion and dissolve it in a 100 mL volumetric flask with ethanol.

    • Further dilute this solution to a final concentration of approximately 200 ppm.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the diluted sample in the UV range from 290 to 320 nm at 5 nm intervals using a UV-Vis spectrophotometer with ethanol as a blank.

  • SPF Calculation: Use the Mansur equation to calculate the SPF:

    SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) (from 290 to 320 nm)

    Where:

    • CF = Correction Factor (typically 10)

    • EE(λ) = Erythemogenic effect of radiation at wavelength λ

    • I(λ) = Solar intensity at wavelength λ

    • Abs(λ) = Absorbance of the sample at wavelength λ

    The values for EE(λ) × I(λ) are constants determined by Sayre et al.

Mandatory Visualizations

experimental_workflow cluster_prep Nanoemulsion Preparation cluster_char Characterization cluster_eval Evaluation oil_phase Oil Phase Preparation (OMC, Oil, BHT) mixing Mixing of Phases oil_phase->mixing aq_phase Aqueous Phase Preparation (Water, Surfactant, Preservatives) aq_phase->mixing homogenization Homogenization (Low or High Energy) mixing->homogenization particle_size Particle Size & Zeta Potential homogenization->particle_size stability Stability Studies (Centrifugation, Freeze-Thaw) homogenization->stability physicochem pH & Viscosity homogenization->physicochem spf In Vitro SPF Determination homogenization->spf data_analysis Data Analysis & Comparison particle_size->data_analysis stability->data_analysis physicochem->data_analysis spf->data_analysis

Caption: Experimental workflow for the preparation and characterization of OMC nanoemulsions.

spf_protocol cluster_spf In Vitro SPF Determination Protocol sample_prep Sample Preparation (1g nanoemulsion in 100mL ethanol, then dilute to 200 ppm) measurement UV-Vis Spectrophotometry (290-320 nm at 5nm intervals) sample_prep->measurement calculation SPF Calculation (Mansur Equation) measurement->calculation

Caption: Protocol for in vitro SPF determination of OMC nanoemulsions.

References

Encapsulation of Octyl 4-Methoxycinnamate in Solid Lipid Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 4-methoxycinnamate (OMC), a widely utilized UVB filter in sunscreen products, is known for its potential for photodegradation, which can reduce its efficacy and produce potentially harmful byproducts. Encapsulation of OMC into solid lipid nanoparticles (SLNs) presents a promising strategy to enhance its photostability, improve its safety profile by reducing skin penetration, and potentially boost its sun protection factor (SPF).[1][2][3][4][5] SLNs are biocompatible and biodegradable colloidal carriers, typically in the nanometer range, which can encapsulate lipophilic compounds like OMC within their solid lipid core.[6][7][8][9] This document provides detailed application notes and experimental protocols for the formulation, preparation, and characterization of OMC-loaded SLNs.

Data Summary: Physicochemical Properties of OMC-Loaded SLNs

The following table summarizes quantitative data from various studies on OMC-loaded SLNs and related lipid nanoparticles, offering a comparative overview of their key physicochemical characteristics.

Formulation CodeSolid LipidSurfactant(s)OMC Concentration (% w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Capacity (%)Reference
OMC-SLN-15%7% Emulsifier9%392.8--88.7338.05[10]
Parsol-SLN-SiCetyl palmitate--210.0 ± 3.341< 0.3~ -798.319.9[6][7][11][12]
OMC-CP-NLCCetyl palmitate-------[1]
OMC-tristearin-NLCTristearin-------[1]
FMO-SLNCompritol 888 ATOSoybean lecithin, Tween 80-113.3 ± 3.6--16.8 ± 0.480.60 ± 1.11-[13][14]

Experimental Protocols

Protocol 1: Preparation of OMC-Loaded SLNs by High-Shear Homogenization and Ultrasonication

This protocol is based on the ultrasonic emulsification method, a common and effective technique for producing SLNs.[10]

Materials:

  • Solid Lipid (e.g., Cetyl palmitate, Compritol 888 ATO)

  • This compound (OMC)

  • Surfactant (e.g., Tween 80, Poloxamer 188, Soybean Lecithin)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath or heating mantle with magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of the solid lipid and OMC.

    • In a beaker, melt the solid lipid by heating it to 5-10°C above its melting point using a water bath or heating mantle with continuous stirring.

    • Once the lipid is completely melted, add the OMC to the molten lipid and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the required amount of surfactant(s) and dissolve it in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Gradually add the hot aqueous phase to the hot lipid phase under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.

  • Nanosizing by Ultrasonication:

    • Immediately subject the hot pre-emulsion to high-power probe sonication.

    • Set the sonicator to a specific power (e.g., 400 W) and sonicate for a predetermined time (e.g., 6 minutes).[10] The sonication process should be carried out in a pulsed mode (e.g., 5 seconds on, 5 seconds off) to avoid excessive heating.

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The cooling process leads to the solidification of the lipid droplets, forming the solid lipid nanoparticles.

    • The SLN dispersion can then be stored at 4°C for further characterization.

Protocol 2: Preparation of OMC-Loaded SLNs by High-Pressure Homogenization (HPH)

High-pressure homogenization is a reliable and scalable technique for producing SLNs.[13][15]

Materials:

  • Same as Protocol 1.

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer

  • Water bath or heating mantle with magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Follow steps 1 and 2 from Protocol 1 to prepare the hot lipid and aqueous phases.

  • Pre-emulsion Formation:

    • Follow step 3 from Protocol 1 to create a hot pre-emulsion.

  • High-Pressure Homogenization:

    • Transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at high pressure (e.g., 500 bar) for a specific number of cycles (e.g., 3-5 cycles).[1]

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

    • Store the final SLN dispersion at 4°C.

Protocol 3: Characterization of OMC-Loaded SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Perform the measurements in triplicate at a constant temperature (e.g., 25°C).

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Technique: Ultrafiltration/centrifugation followed by UV-Vis spectrophotometry.

  • Procedure:

    • Separate the free, unencapsulated OMC from the SLN dispersion. This can be achieved by centrifuging the sample using ultrafiltration units (e.g., Amicon Ultra) with a molecular weight cut-off that retains the nanoparticles while allowing the free drug to pass through.

    • Collect the filtrate (containing the free drug).

    • Quantify the amount of free OMC in the filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength of OMC (around 310 nm).

    • Calculate the EE and DL using the following equations:

    EE (%) = [(Total amount of OMC - Amount of free OMC) / Total amount of OMC] x 100

    DL (%) = [(Total amount of OMC - Amount of free OMC) / Total weight of nanoparticles] x 100

3. Morphological Analysis:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure:

    • For TEM, place a drop of the diluted SLN dispersion onto a carbon-coated copper grid and allow it to air dry. A negative staining agent (e.g., phosphotungstic acid) can be used for better contrast.

    • For SEM, place a drop of the dispersion on a stub, dry it, and then coat it with a conductive material (e.g., gold) before imaging.

    • Observe the shape and surface morphology of the nanoparticles. The particles are expected to be spherical with a smooth surface.[10]

4. Thermal Analysis:

  • Technique: Differential Scanning Calorimetry (DSC).

  • Procedure:

    • Accurately weigh a small amount of lyophilized SLNs into an aluminum pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 5-10°C/min) over a defined temperature range (e.g., 25°C to 200°C).[6]

    • Record the heat flow as a function of temperature.

    • Analyze the thermograms of the bulk lipid, OMC, and the OMC-loaded SLNs to confirm the encapsulation of OMC and to study the crystalline state of the lipid matrix.[10]

5. In Vitro Photostability Assessment:

  • Procedure:

    • Prepare two solutions: one of OMC-loaded SLNs and a control solution of free OMC in a suitable solvent (e.g., ethanol (B145695) or a conventional emulsion) at the same concentration.

    • Place the solutions in quartz cuvettes.

    • Expose the samples to a UV lamp for a specified period.

    • At predetermined time intervals, withdraw aliquots and measure the absorbance of OMC using a UV-Vis spectrophotometer.

    • A slower decrease in the absorbance of the OMC-loaded SLN sample compared to the free OMC solution indicates enhanced photostability.[1][10]

6. In Vitro Sun Protection Factor (SPF) Determination:

  • Technique: UV-Vis spectrophotometry using a substrate like a quartz plate or Transpore™ tape.

  • Procedure:

    • Apply a uniform layer of the OMC-loaded SLN formulation (e.g., incorporated into a hydrogel) onto the substrate.

    • Measure the UV absorbance of the sample at different wavelengths across the UVB and UVA range (290-400 nm) using a spectrophotometer equipped with an integrating sphere.

    • Calculate the SPF value using a standardized equation, such as the Mansur equation.[16]

    • Compare the SPF value with that of a formulation containing free OMC at the same concentration. An increased SPF value for the SLN formulation suggests an enhancement in photoprotection.[2][17]

Visualizations

experimental_workflow cluster_prep Preparation of OMC-Loaded SLNs cluster_char Characterization cluster_eval Performance Evaluation prep_lipid 1. Prepare Lipid Phase (Solid Lipid + OMC, heated) pre_emulsion 3. Form Pre-emulsion (High-Shear Homogenization) prep_lipid->pre_emulsion prep_aq 2. Prepare Aqueous Phase (Surfactant + Water, heated) prep_aq->pre_emulsion nanosizing 4. Nanosizing (Ultrasonication or HPH) pre_emulsion->nanosizing cooling 5. Cooling & Solidification nanosizing->cooling final_sln OMC-Loaded SLN Dispersion cooling->final_sln char_size Particle Size, PDI, Zeta Potential (DLS) final_sln->char_size char_ee Encapsulation Efficiency (EE) & Drug Loading (DL) final_sln->char_ee char_morph Morphology (TEM/SEM) final_sln->char_morph char_dsc Thermal Analysis (DSC) final_sln->char_dsc eval_photo Photostability Test final_sln->eval_photo eval_spf In Vitro SPF Determination final_sln->eval_spf

Caption: Workflow for the preparation and characterization of OMC-loaded SLNs.

encapsulation_benefits cluster_sln Solid Lipid Nanoparticle (SLN) Encapsulation cluster_outcomes Improved Properties OMC This compound (OMC) encapsulated_omc OMC entrapped in solid lipid matrix OMC->encapsulated_omc Encapsulation Process photostability Enhanced Photostability encapsulated_omc->photostability spf Increased SPF encapsulated_omc->spf safety Reduced Skin Penetration encapsulated_omc->safety release Sustained Release encapsulated_omc->release

Caption: Benefits of encapsulating OMC in solid lipid nanoparticles.

References

Application Note and Protocols: In Vitro Skin Permeation Study of Octyl 4-Methoxycinnamate Using Franz Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octyl 4-methoxycinnamate (OMC), also known as Octinoxate, is a widely utilized organic compound in sunscreens and other cosmetic products to absorb UV-B rays from the sun, thereby protecting the skin from damage.[1][2] The efficacy and safety of topical formulations containing OMC are critically dependent on its ability to remain on the skin's surface and within the upper layers of the stratum corneum, with minimal permeation into systemic circulation.[3] In vitro skin permeation testing (IVPT) using Franz diffusion cells is a crucial and widely accepted methodology for evaluating the percutaneous absorption and skin retention of OMC.[4][5][6] This approach provides essential data for formulation optimization, safety assessment, and regulatory submissions by simulating drug permeation through the skin under controlled laboratory conditions.[7]

This document provides a detailed protocol for conducting in vitro skin permeation studies of OMC using Franz diffusion cells, covering membrane preparation, experimental setup, and analytical quantification.

Principle of the Franz Diffusion Cell

The Franz diffusion cell is a simple, two-chamber device designed to study the permeation of a substance across a membrane.[7][8] It consists of:

  • A Donor Chamber: Where the test formulation (containing OMC) is applied.

  • A Receptor Chamber: Filled with a receptor medium that mimics physiological conditions.[7]

  • A Membrane: Positioned between the two chambers, which can be excised human or animal skin, or a synthetic membrane.[7][8]

The core principle involves measuring the amount of the active substance (OMC) that permeates from the donor chamber, through the membrane, and into the receptor chamber over time.[7] The receptor fluid is continuously stirred and maintained at a constant temperature (typically 32°C at the skin surface) to ensure sink conditions and mimic the physiological state.[9][10][11] Samples are periodically collected from the receptor chamber for analysis to quantify the concentration of the permeated active ingredient.[7][12]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for conducting an OMC skin permeation study.

Materials and Equipment
  • Franz Diffusion Cells: Glass cells of appropriate size and volume (e.g., 7 mL receptor volume, 1.766 cm² diffusion area).[13][14]

  • Skin Membrane: Porcine ear skin is a suitable and common model for human skin.[15] Other options include human cadaver skin, rat skin, or reconstructed human epidermis.[9][16][17]

  • Receptor Medium: Phosphate Buffered Saline (PBS), pH 7.4. For highly lipophilic compounds like OMC, solubility-increasing additives may be required, such as bovine serum albumin (BSA), ethanol, or polyethylene (B3416737) glycol 20 oleyl ether.[9][13][16]

  • OMC Formulation: Test formulation (e.g., cream, lotion, gel) containing a known concentration of OMC.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) system with a UV detector is most common for OMC quantification.[12][18]

  • Water Bath/Circulator: To maintain the temperature of the Franz cells at 32°C ± 1°C on the skin surface, which is achieved by keeping the receptor fluid at 35-37°C.[9][19]

  • Magnetic Stirrer: For continuous and uniform stirring of the receptor medium (e.g., 600 rpm).[9][14]

  • General Laboratory Equipment: Syringes, needles, vials, parafilm, scalpels, forceps, dermatome (optional).[19]

Workflow for In Vitro Skin Permeation Study

G prep 1. Skin Membrane Preparation setup 2. Franz Cell Assembly & Setup prep->setup apply 3. Formulation Application setup->apply run 4. Permeation Experiment apply->run sample 5. Sample Collection run->sample At predefined time intervals analyze 6. Analytical Quantification (HPLC/UPLC) sample->analyze data 7. Data Analysis (Flux, Permeation) analyze->data report 8. Reporting data->report

Caption: A flowchart of the key steps in a Franz diffusion cell experiment.[7]

Detailed Methodologies

Step 1: Skin Membrane Preparation (Porcine Ear Model)[15]

  • Source: Obtain fresh porcine ears from a local abattoir immediately after slaughter.

  • Cleaning: Wash the ears thoroughly under cold running water to remove surface dirt.

  • Excision: Carefully separate the skin from the outer side of the auricle from the underlying cartilage using a scalpel.

  • Dermatoming (Optional but Recommended): To ensure uniform thickness (e.g., 500-1000 µm), use a dermatome to prepare split-thickness skin sections.[10][19] This minimizes inter-sample variability.[9]

  • Storage: Wrap the prepared skin sections in aluminum foil and store them at -20°C or below until use.[19]

  • Pre-Experiment Hydration: Before the experiment, thaw the skin and hydrate (B1144303) it overnight in an appropriate solution like PBS (pH 7.4) in a refrigerator.[9]

  • Integrity Check: Before mounting, the integrity of the skin barrier can be assessed by measuring transepidermal water loss (TEWL) or electrical resistance.[9][19]

Step 2: Franz Cell Setup and Assembly

  • Temperature Control: Set the circulating water bath to maintain the receptor medium at 35-37°C, which ensures the skin surface temperature is approximately 32°C.[9][10]

  • Receptor Chamber Filling: Degas the chosen receptor medium to prevent air bubbles. Fill the receptor chamber, ensuring no bubbles are trapped. Place a small magnetic stir bar in the chamber.[11][19]

  • Membrane Mounting: Carefully place the prepared skin membrane onto the receptor chamber, with the stratum corneum side facing upwards (towards the donor chamber).[7]

  • Cell Assembly: Securely clamp the donor chamber onto the receptor chamber, ensuring a leak-proof seal.[11] Allow the system to equilibrate for at least 30 minutes.[20]

Step 3: Execution of Permeation Study

  • Formulation Application: Accurately weigh and apply a specified amount of the OMC formulation (e.g., 10-15 mg/cm²) uniformly onto the surface of the membrane in the donor chamber.[14]

  • Occlusion: Cover the top of the donor chamber with parafilm or a lid to prevent evaporation of the formulation (occlusive condition).[20] For non-occlusive tests, the top remains open.[9]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor medium through the sampling arm.[12]

  • Replacement: Immediately replenish the receptor chamber with the same volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[11]

  • Storage: Store the collected samples at 4°C until analysis.

Step 4: Sample Analysis (UPLC/HPLC)

  • Method: An ultra-high performance liquid chromatography (UPLC) or HPLC method with UV detection is typically used for the quantitative analysis of OMC.[3][18]

  • Parameters (Example):

    • Column: C18 column.[18]

    • Mobile Phase: A mixture of acetonitrile (B52724) and acidic water (e.g., 80:20 v/v).[18]

    • Detection Wavelength: 310 nm or 311 nm, which is near the maximum absorption for OMC.[1][18]

    • Flow Rate: 0.5 mL/min.[18]

  • Validation: The analytical method should be validated for linearity, precision, accuracy, and robustness, with a suitable limit of detection (LOD) and quantification (LOQ).[3][18]

Step 5: Data Analysis

  • Cumulative Amount: Calculate the cumulative amount of OMC permeated per unit area (Q, in µg/cm²) at each time point, correcting for the amount of drug removed in previous samples.

  • Permeation Profile: Plot the cumulative amount of OMC permeated per unit area (µg/cm²) against time (hours).

  • Steady-State Flux (Jss): Determine the steady-state flux from the slope of the linear portion of the permeation profile.[7]

  • Lag Time (t_lag): Determine the lag time from the x-intercept of the linear portion of the plot.[7]

Data Presentation

Quantitative data from permeation studies are crucial for comparing formulations. The following tables summarize findings from published studies on OMC.

Table 1: Influence of Formulation on OMC Skin Accumulation This study evaluated the skin accumulation of OMC from oil-in-water (O/W) and water-in-oil (W/O) emulsions, comparing free OMC to OMC encapsulated in nanocapsules (NC) after application to pig skin.[21]

Formulation TypeOMC FormSkin Accumulation (µg/cm²)
O/W EmulsionFree OMC127.8 ± 22.8
W/O EmulsionFree OMC172.1 ± 12.9
O/W EmulsionEncapsulated OMC (NC)50.3 ± 13.1
W/O EmulsionEncapsulated OMC (NC)43.0 ± 6.5
Data adapted from Jimenez et al. (2004). The results show that encapsulation significantly (P < 0.05) decreases the skin accumulation of OMC compared to free OMC in emulsions.[21]

Table 2: Effect of Penetration Enhancers on OMC Permeability This study investigated the effect of various chemical enhancers on the permeability of OMC through whole rat skin over 24 hours.[17]

Penetration EnhancerEnhancement Ratio (ERflux)*
Olive Oil63.07
Eucalyptus Oil48.78
Menthol33.50
Urea29.53
Data adapted from a 2020 study in the Iranian Journal of Pharmaceutical Sciences.[17] The ERflux represents the ratio of OMC flux with the enhancer compared to the control (without enhancer). All tested enhancers significantly increased the skin permeability of OMC.[17]

Visualization of Experimental Setup

Caption: Diagram of a jacketed Franz diffusion cell for permeation studies.

References

Application Note: Analysis of Octyl 4-Methoxycinnamate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octyl 4-methoxycinnamate (OMC), also known as ethylhexyl methoxycinnamate or octinoxate, is a widely utilized UVB filter in a variety of cosmetic and sunscreen products to protect the skin from the harmful effects of ultraviolet radiation.[1][2] Regulatory limits on its concentration, typically up to 7.5% in the U.S. and 10% in the European Union, necessitate accurate and reliable analytical methods for its quantification in final product formulations to ensure safety and efficacy.[1][2] This document provides detailed application notes and protocols for the determination of OMC in cosmetic matrices using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique, and UV-Vis Spectrophotometry, a simpler, cost-effective alternative.

Chemical Structure and Function

OMC is the ester of 4-methoxycinnamic acid and 2-ethylhexanol. Its chemical structure contains a chromophore that absorbs UVB radiation, specifically in the wavelength range of 280-320 nm. Upon absorption of UV light, the molecule undergoes a reversible isomerization from the more stable E-isomer (trans) to the Z-isomer (cis), dissipating the energy as heat and thus preventing it from damaging the skin.[3][4]

cluster_OMC This compound (OMC) cluster_Function Mechanism of Action OMC_Structure Chemical Structure (C18H26O3) UVB_Absorption Absorbs UVB Radiation (280-320 nm) OMC_Structure->UVB_Absorption enables Isomerization E (trans) to Z (cis) Isomerization UVB_Absorption->Isomerization induces Energy_Dissipation Dissipates Energy as Heat Isomerization->Energy_Dissipation results in

Caption: Relationship between OMC's structure and its UV filtering function.

Analytical Methodologies

Several analytical techniques can be employed for the quantification of OMC in cosmetic formulations, each with its own advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the most common and robust method, offering high specificity, sensitivity, and the ability to simultaneously quantify multiple UV filters.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and identification capabilities and can be used for the simultaneous determination of multiple sunscreen agents.[8]

  • UV-Vis Spectrophotometry: A simpler and more cost-effective method suitable for the rapid quality control of formulations where OMC is the primary UV absorber or when interfering substances are absent.[1][9][10][11]

This note will focus on the HPLC and UV-Vis Spectrophotometry methods.

Quantitative Data Summary

The following tables summarize the validation parameters for the HPLC and UV-Vis Spectrophotometric methods for OMC analysis.

Table 1: HPLC Method Validation Parameters

ParameterResultReference
Linearity Range0.5 - 60 µg/mL[6]
Correlation Coefficient (r²)> 0.999[12]
Accuracy (% Recovery)96.72 - 105.52%[12]
Precision (%RSD)0.05 - 1.24%[12]
Limit of Detection (LOD)0.049 - 0.132 µg/mL[6]
Limit of Quantification (LOQ)0.15 - 0.4 µg/mL[6]

Table 2: UV-Vis Spectrophotometry Method Validation Parameters

ParameterResultReference
Linearity Range4 - 12 µg/mL[1][9]
Correlation Coefficient (r)0.999[1][9]
Accuracy (% Recovery)98.23 - 98.50%[1][9]
Precision (%RSD)0.12%[1][9]
Wavelength (λmax)310 nm[1]

Experimental Protocols

Protocol 1: Analysis of OMC by HPLC

This protocol is a general guideline and may require optimization based on the specific cosmetic matrix and available instrumentation.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade methanol (B129727), acetonitrile, and water

  • Cosmetic sample containing OMC

  • 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary for complex samples)[6]

  • Flow Rate: 1.0 - 1.5 mL/min[6]

  • Injection Volume: 10 - 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection Wavelength: 310 nm[13]

4. Standard Solution Preparation:

  • Prepare a stock solution of OMC reference standard (e.g., 1000 µg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

5. Sample Preparation:

  • Accurately weigh a portion of the cosmetic sample (e.g., 0.1 g) into a volumetric flask (e.g., 100 mL).[13]

  • Add a suitable solvent (e.g., methanol) and sonicate for 15-20 minutes to ensure complete dissolution of OMC.[13][14]

  • Make up to volume with the solvent and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[13]

  • Further dilution with the mobile phase may be required to bring the concentration within the calibration range.

6. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of OMC in the sample by comparing its peak area to the calibration curve.

Protocol 2: Analysis of OMC by UV-Vis Spectrophotometry

This method is suitable for simpler formulations where OMC is the main UV absorber.

1. Materials and Reagents:

  • This compound reference standard

  • Spectroscopic grade methanol

  • Cosmetic sample containing OMC

  • Whatman No. 5 filter paper or equivalent

2. Instrumentation:

  • UV-Vis Spectrophotometer

3. Standard Solution Preparation:

  • Prepare a stock solution of OMC reference standard (e.g., 100 µg/mL) in methanol.

  • Prepare a series of working standard solutions (e.g., 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with methanol.[1]

4. Sample Preparation:

  • Accurately weigh a portion of the cosmetic sample into a 100 mL volumetric flask. The amount will depend on the expected OMC concentration (e.g., for a 7.5% OMC cream, weigh approximately 1.07 g).[2]

  • Add methanol to the flask and sonicate or shake vigorously until the sample is dispersed.

  • Make up to volume with methanol and mix well.

  • Filter the solution to remove any undissolved excipients.[1]

  • Perform a final dilution of the filtered solution with methanol to achieve a theoretical concentration within the calibration range (e.g., 8 µg/mL).[1]

5. Analysis:

  • Set the spectrophotometer to scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which should be around 310 nm for OMC in methanol.[1]

  • Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at the λmax.

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentration.

  • Determine the concentration of OMC in the sample solution from the calibration curve and calculate the percentage of OMC in the original cosmetic product.

Workflow and Data Analysis

The general workflow for the analysis of OMC in cosmetic formulations is depicted below.

Sample_Reception Sample Reception and Login Sample_Preparation Sample Preparation (Weighing, Dissolution, Dilution) Sample_Reception->Sample_Preparation Instrumental_Analysis Instrumental Analysis (HPLC or UV-Vis) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition (Chromatogram/Spectrum) Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration/Absorbance Reading) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Final_Report Final Report (% OMC in Formulation) Quantification->Final_Report

Caption: General workflow for the analytical determination of OMC.

Conclusion

Both HPLC and UV-Vis Spectrophotometry are viable methods for the determination of this compound in cosmetic formulations. The choice of method will depend on the complexity of the sample matrix, the required sensitivity and specificity, and the available instrumentation. HPLC is recommended for its superior selectivity, especially in complex formulations containing multiple UV filters. UV-Vis spectrophotometry offers a rapid and cost-effective alternative for routine quality control of simpler cosmetic products. Proper method validation according to ICH guidelines is crucial to ensure the reliability of the results.[1][10]

References

Octyl 4-Methoxycinnamate: A Versatile Tool in Photobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Octyl 4-methoxycinnamate (OMC), also known as octinoxate, is a widely utilized organic compound primarily known for its role as a UVB filter in sunscreen formulations.[1][2] Its ability to absorb UVB radiation makes it an invaluable tool in photobiology research, allowing for the investigation of UV-induced cellular and molecular processes.[3][4] These application notes provide an overview of OMC's utility in research, supported by detailed experimental protocols and quantitative data to guide its use in the laboratory.

Applications in Photobiology Research

OMC's primary application in a research setting is to modulate the exposure of biological systems to UVB radiation, thereby enabling the study of:

  • Photoprotective Mechanisms: Evaluating the efficacy of OMC and other compounds in preventing UV-induced cellular damage.

  • DNA Damage and Repair: Investigating the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and other DNA lesions, and the cellular pathways involved in their repair.[3][4]

  • Oxidative Stress: Assessing the role of reactive oxygen species (ROS) in UV-induced damage and the potential of antioxidants to mitigate these effects.[3]

  • Cellular Signaling Pathways: Elucidating the signaling cascades activated or inhibited by UV radiation in the presence or absence of photoprotection.

  • Endocrine Disruption: Studying the potential hormonal effects of UV filters and their metabolites.[5][6][7]

  • Photodegradation and Toxicity: Analyzing the breakdown products of OMC upon UV exposure and their biological consequences.[8][9][10]

Mechanism of Action

OMC is an ester of methoxycinnamic acid and 2-ethylhexanol.[11] Its molecular structure contains a conjugated π-bond system that absorbs UVB radiation in the 280-310 nm range, with a maximum absorption at approximately 311 nm.[11] Upon absorbing a photon of UVB light, the molecule is excited to a higher energy state. It then returns to its ground state, releasing the energy as less harmful heat, thereby preventing the UVB radiation from reaching and damaging cellular components like DNA.[2]

However, OMC is susceptible to photodegradation upon UV exposure. The more stable trans (E) isomer can convert to the less absorptive cis (Z) isomer, reducing its efficacy as a UVB filter.[8][12] Furthermore, UV exposure can lead to the formation of various photoproducts, including 4-methoxybenzaldehyde (B44291) and 2-ethylhexanol, as well as cyclodimers, which may have their own toxicological profiles.[9][10][13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound (OMC).

Table 1: Cytotoxicity of OMC and its Photoproducts

CompoundCell LineAssayConcentration/DoseResultReference
OMCGM00498 (human skin fibroblasts)MTT43 and 60 ppm~10-25% reduction in cell viability[3]
OMCMCF-7 (human breast cancer)MTT43 and 60 ppm~10-25% reduction in cell viability[3]
OMCNIH/3T3 (mouse embryonic fibroblast)Not specifiedNot specifiedSignificantly toxic[13]
4-methoxybenzaldehydeNIH/3T3Not specifiedNot specifiedSignificantly toxic[13]
2-ethylhexanolNIH/3T3Not specifiedNot specifiedNot cytotoxic[13]
Cyclodimers (δ-truxinate and α-truxillate)NIH/3T3Not specifiedNot specifiedSignificantly toxic[13]
OMCZebrafish EmbryosEmbryo Toxicity96 hEC50: 64.0 µg/mL[14]
2-ethylhexanolZebrafish EmbryosEmbryo Toxicity96 hEC50: 34.0 µg/mL[14]
4-methoxybenzaldehydeZebrafish EmbryosEmbryo Toxicity96 hEC50: 3.5 µg/mL[14]

Table 2: Effects of OMC on DNA Damage and Gene Expression

EndpointCell LineTreatmentResultReference
Cyclobutane Pyrimidine Dimers (CPDs)GM00498, MCF-7UV exposure with OMCProtection against CPD formation, correlated with UV dose reduction[4]
Oxidative DNA LesionsGM00498, MCF-7UV exposure with OMCNo protection observed[4]
Gene Expression (XPA)GM00498, MCF-7OMC aloneDownregulation[3]
Gene Expression (APEX1)GM00498, MCF-7OMC + UV exposureInduction of mRNA level[3]
Gene Expression (p53 protein)GM00498, MCF-7UV exposure with OMCAltered expression[4]

Table 3: Endocrine-Disrupting Effects of OMC

Receptor/HormoneAssay TypeResultReference
Estrogen Receptor (ER)In vitroOMC itself showed no agonistic or antagonistic activity[5]
Androgen Receptor (AR)In vitroOMC itself showed no antagonistic activity[5]
Aryl Hydrocarbon Receptor (AhR)In vitroOMC itself showed no agonistic activity[5]
Luteinizing Hormone (LH)In vivo (rats)Stimulated serum levels[6]
Serum Cholesterol, LDL, HDLIn vivo (rats)Reduced levels[6]
Thyroid HormonesIn vivo (rats)Reduced levels in blood serum[7]

Experimental Protocols

Protocol 1: Assessment of OMC Photoprotection against UV-Induced Cell Death

Objective: To determine the ability of OMC to protect cultured cells from UVB-induced cytotoxicity.

Materials:

  • Human cell lines (e.g., GM00498 primary skin fibroblasts or MCF-7 breast cancer cells)[3]

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • This compound (OMC) stock solution (dissolved in ethanol)[3]

  • UVB light source with a calibrated radiometer

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • OMC Pre-treatment: Prepare working solutions of OMC in PBS at various concentrations (e.g., 0, 5, 10, 16, 27, 43, 60 ppm).[3] Remove the culture medium and wash the cells with PBS. Add 100 µL of the OMC/PBS solutions to the respective wells and incubate for 1 hour at 37°C.[3]

  • UVB Irradiation: Remove the OMC/PBS solution. Expose the cells to a specific dose of UVB radiation. A control plate should be sham-irradiated.

  • Post-Irradiation Incubation: After irradiation, add fresh culture medium (can contain the same concentrations of OMC to mimic continuous exposure) to all wells and incubate for 24-48 hours.[3]

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Quantification of UV-Induced DNA Damage (CPDs) using Alkaline Elution

Objective: To measure the frequency of UVB-induced cyclobutane pyrimidine dimers (CPDs) in cellular DNA and assess the protective effect of OMC.

Materials:

  • Cell culture materials and cell line of interest

  • OMC and UVB source as in Protocol 1

  • Lysis buffer (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10)

  • Proteinase K

  • T4 endonuclease V (a CPD-specific enzyme)

  • Alkaline elution buffer (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1)

  • DNA-intercalating dye (e.g., ethidium (B1194527) bromide)

  • Fluorometer

Procedure:

  • Cell Treatment and Irradiation: Treat cells with OMC and irradiate with UVB as described in Protocol 1.

  • Cell Lysis: Harvest the cells and lyse them on a filter in the dark using the lysis buffer containing proteinase K.

  • Enzyme Treatment: For CPD measurement, incubate the lysed cells on the filter with T4 endonuclease V to introduce single-strand breaks at the sites of CPDs.

  • Alkaline Elution: Elute the DNA from the filter using the alkaline elution buffer at a constant flow rate. Collect fractions at regular time intervals.

  • DNA Quantification: Quantify the amount of DNA in each fraction and the amount remaining on the filter using a fluorescent DNA-binding dye.

  • Data Analysis: The rate of DNA elution is proportional to the number of single-strand breaks. Calculate the number of CPDs based on the difference in elution rates between enzyme-treated and non-treated samples.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if OMC or its photoproducts induce the formation of ROS in cells, with or without UV exposure.

Materials:

  • Cell culture materials and cell line of interest

  • OMC and UVB source

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) probe

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of OMC, with and without subsequent UVB irradiation, as described in Protocol 1.

  • Probe Loading: After treatment, incubate the cells with H2DCF-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence of the oxidized product (DCF) using a flow cytometer (excitation ~488 nm, emission ~525 nm) or a fluorescence plate reader.

  • Data Analysis: Quantify the mean fluorescence intensity as an indicator of intracellular ROS levels.

Visualizations

UVB_Induced_DNA_Damage_Pathway UVB UVB Radiation DNA Cellular DNA UVB->DNA Direct Damage UVB->DNA ROS Reactive Oxygen Species (ROS) UVB->ROS Indirect Damage OMC This compound OMC->UVB CPDs Cyclobutane Pyrimidine Dimers (CPDs) (Bulky DNA Adducts) DNA->CPDs NER Nucleotide Excision Repair (NER) CPDs->NER CellCycleArrest Cell Cycle Arrest CPDs->CellCycleArrest OxidativeDamage Oxidative DNA Damage (e.g., 8-oxoG) ROS->OxidativeDamage BER Base Excision Repair (BER) OxidativeDamage->BER OxidativeDamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis If damage is severe

Caption: UVB-induced DNA damage pathways and the role of OMC.

Experimental_Workflow_Photoprotection Start Start: Seed Cells in 96-well plate Pretreat Pre-treat with OMC (1 hour) Start->Pretreat Irradiate Irradiate with UVB Pretreat->Irradiate Incubate Incubate (24-48 hours) Irradiate->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze: Calculate Cell Viability Read->Analyze End End Analyze->End

Caption: Workflow for assessing OMC's photoprotective effects.

OMC_Endocrine_Disruption_Pathway OMC This compound (OMC) Metabolism Metabolic Activation/Degradation OMC->Metabolism Thyroid Thyroid Hormone System OMC->Thyroid Disruption Metabolites Metabolites (e.g., 4-MCA, OHC) Metabolism->Metabolites ER Estrogen Receptor (ER) Metabolites->ER Interaction Hormonal_Effects Potential Endocrine-Disrupting Effects ER->Hormonal_Effects Thyroid->Hormonal_Effects

Caption: Potential pathways of OMC-related endocrine disruption.

References

Application of Octyl 4-Methoxycinnamate in Photostability Testing of Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-OMC-PST-001

Introduction

Octyl 4-methoxycinnamate (OMC), also known as octinoxate, is a widely utilized UVB filter in sunscreens and a variety of materials to prevent photodegradation. Its application in photostability testing serves as a benchmark for evaluating the light-induced degradation of new materials, formulations, and the efficacy of potential photostabilizers. Upon exposure to UV radiation, OMC primarily undergoes a reversible photoisomerization from its more stable trans-(E) isomer to the cis-(Z) isomer, reaching a photostationary state.[1][2] This process leads to a decrease in UV absorbance, which can be quantitatively measured to assess photostability.[1][2] In aggregated states, such as thin films or aqueous suspensions, OMC can undergo more complex and irreversible photodegradation, forming various photoproducts including dimers.[3][4][5]

This document provides detailed protocols for utilizing OMC in the photostability testing of materials, methods for analyzing its degradation, and quantitative data to support experimental design and interpretation.

Key Applications

  • Benchmarking Photostability: Assessing the relative photostability of new drug substances and products against a well-characterized UV filter.

  • Formulation Development: Evaluating the impact of formulation components on the photostability of active ingredients in the presence of OMC.

  • Photostabilizer Screening: Using OMC as a probe to determine the efficacy of new photostabilizing agents.

  • Understanding Photodegradation Mechanisms: Studying the kinetics and pathways of photodegradation in different material matrices.

Physicochemical Properties of OMC Isomers

The photostability of OMC is intrinsically linked to the distinct properties of its trans and cis isomers. The conversion between these two forms upon UV exposure is a primary indicator of photodegradation.

Propertytrans-Octyl 4-methoxycinnamate (E-OMC)cis-Octyl 4-methoxycinnamate (Z-OMC)Reference
Molar Extinction Coefficient (λmax)~23,300 M⁻¹cm⁻¹ at ~311 nm~12,600 M⁻¹cm⁻¹ at ~301 nm[2]
Absorbance Maximum (in cyclohexane)~290 nm~290 nm[2][6]
Absorbance Maximum (in protic solvents)~310 nm~310 nm[2][6]

Experimental Protocols

Protocol 1: Photostability Testing of OMC in Solution

This protocol details the procedure for assessing the photoisomerization of OMC in various solvents, which is a fundamental test of its photostability.

1. Materials and Equipment:

  • This compound (trans-isomer)

  • Spectroscopy grade solvents (e.g., cyclohexane, methanol, ethanol)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Solar simulator or a controlled UV irradiation source (e.g., near UV fluorescent lamp with output from 320 nm to 400 nm)[7]

  • Stirring apparatus

2. Procedure:

  • Sample Preparation: Prepare a dilute solution of OMC (e.g., 8 µM) in the chosen solvent.[1] The concentration should be adjusted to ensure the initial optical density at λmax is below 0.2 to prevent inner-filter effects.[1]

  • Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of the OMC solution from 250 nm to 400 nm.

  • Irradiation:

    • Place the quartz cuvette containing the OMC solution under the UV source.

    • Ensure constant stirring of the solution during irradiation.[1]

    • For comparative studies, a control sample should be prepared and kept in the dark at the same temperature.[7]

  • Monitoring Photodegradation: At specified time intervals, interrupt the irradiation and record the UV-Vis absorption spectrum of the sample.

  • Data Analysis:

    • Plot the absorbance at the λmax of the trans-OMC as a function of irradiation time.

    • Observe the decrease in absorbance until a photostationary state is reached (i.e., no further significant change in absorbance with continued irradiation).[1]

    • Note the presence of isosbestic points, which indicate a two-species photoisomerization reaction.[1] For OMC in cyclohexane, isosbestic points are typically observed around 255 nm and 322 nm.[1]

Quantitative Analysis of Photostability in Different Solvents:

Solventλmax of trans-OMCRetained Absorptivity at Photostationary StateReference
Cyclohexane (non-polar)291 nm79% ± 1%[1]
Methanol (polar)310 nm68% ± 2%[1]
Ethanol (polar)Similar to MethanolSimilar to Methanol[1]
Protocol 2: Analysis of OMC Photodegradation Products by HPLC

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to separate and quantify OMC and its primary photoisomer.

1. Materials and Equipment:

  • Irradiated and non-irradiated OMC samples from Protocol 1

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., methanol/water mixture)

  • Reference standards for trans-OMC and, if available, cis-OMC

2. Procedure:

  • HPLC Method Development: Develop an isocratic or gradient HPLC method capable of separating trans-OMC from cis-OMC and other potential photoproducts.

  • Sample Analysis:

    • Inject a known volume of the non-irradiated OMC solution to determine the retention time of the trans-isomer.

    • Inject the irradiated sample solutions at different time points.

  • Data Analysis:

    • Identify the peak corresponding to the trans-OMC and the newly formed peak of the cis-OMC.[2][8]

    • Quantify the decrease in the peak area of trans-OMC and the increase in the peak area of cis-OMC over time.

    • This data can be used to calculate the kinetics of the photoisomerization.

Photodegradation Pathways of this compound

The primary photodegradation mechanism of OMC in dilute solution is the trans-cis isomerization. However, in aggregated forms or upon prolonged irradiation, other degradation pathways can occur, leading to a variety of photoproducts.

G cluster_irreversible Irreversible Degradation (in aggregated state) trans_OMC trans-Octyl 4-Methoxycinnamate (E-OMC) cis_OMC cis-Octyl 4-Methoxycinnamate (Z-OMC) trans_OMC->cis_OMC UVB/UVA Photoisomerization Photostationary_State Photostationary State Photodimers Photodimers (e.g., Truxillic and Truxinic acids) trans_OMC->Photodimers UVB/UVA Photofragments Photofragments (e.g., 4-methoxybenzaldehyde, 2-ethylhexanol) trans_OMC->Photofragments Photohydrolysis cis_OMC->trans_OMC UVB/UVA

Caption: Photodegradation pathways of this compound (OMC).

Experimental Workflow for Photostability Testing

The following diagram illustrates a typical workflow for assessing the photostability of a material using OMC as a reference.

G cluster_prep 1. Sample Preparation cluster_irrad 2. Irradiation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_OMC Prepare OMC Solution (e.g., 8 µM in solvent) Irradiation Expose Samples to Controlled UV Source (e.g., Solar Simulator) Prep_OMC->Irradiation Control Store Control Samples in Dark Prep_OMC->Control Prep_Test Prepare Test Material Solution/ Film Prep_Test->Irradiation Prep_Test->Control UV_Vis UV-Vis Spectroscopy (Measure Absorbance vs. Time) Irradiation->UV_Vis HPLC HPLC Analysis (Quantify Isomers/Degradants) Irradiation->HPLC Control->UV_Vis Control->HPLC Kinetics Determine Degradation Kinetics UV_Vis->Kinetics HPLC->Kinetics Products Identify Degradation Products HPLC->Products Compare Compare Photostability of Test Material to OMC Kinetics->Compare

Caption: Workflow for comparative photostability testing.

Concluding Remarks

This compound is an essential tool in the photostability testing of materials. Its well-documented photoisomerization provides a reliable and quantifiable measure of light-induced degradation. By following the detailed protocols and understanding the photodegradation pathways outlined in this application note, researchers can effectively utilize OMC to benchmark the photostability of their materials, leading to the development of more robust and light-resistant products. The environment surrounding OMC significantly impacts its photochemical behavior; therefore, experimental conditions must be carefully controlled and considered during data interpretation.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: Photostabilization of Octyl 4-Methoxycinnamate (OMC) in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photostabilization of octyl 4-methoxycinnamate (OMC), also known as ethylhexyl methoxycinnamate or octinoxate, in sunscreen formulations.

Troubleshooting Guide

This section addresses common issues encountered during the experimental evaluation of OMC photostability.

Problem Possible Causes Recommended Solutions
Inconsistent HPLC results for OMC concentration post-irradiation. 1. Incomplete extraction of OMC from the formulation or substrate. 2. Degradation of OMC during the extraction process. 3. Variability in the UV irradiation dose. 4. Issues with the HPLC method (e.g., column degradation, mobile phase inconsistency).1. Optimize the extraction solvent and procedure. Sonication can aid in complete dissolution.[1] 2. Perform extraction under reduced light conditions and analyze samples promptly. 3. Ensure consistent positioning of samples and calibration of the solar simulator.[1][2] 4. Validate the HPLC method, check column performance, and use freshly prepared mobile phase.
Unexpectedly rapid loss of UV absorbance in spectroscopy. 1. Photo-instability of OMC in the specific solvent or formulation base. 2. Interaction with other UV filters in the formulation, leading to photodegradation.[3][4] 3. Formation of photoproducts with lower molar absorptivity.[3] 4. Aggregation of OMC, which can lead to irreversible photodegradation.[5][6]1. Evaluate OMC photostability in different solvents to understand environmental effects.[5] 2. Assess the photostability of individual components and their combinations. 3. Characterize photoproducts using techniques like HPLC-MS to understand degradation pathways.[3][7] 4. Investigate the physical state of OMC in the formulation.
Formation of unknown peaks in the chromatogram after UV exposure. 1. OMC has degraded into various photoproducts. 2. Interaction with other formulation ingredients under UV radiation.1. The primary photodegradation pathway for OMC is trans-cis isomerization.[3][4][8] Other potential products include cyclodimers and fragments like 4-methoxybenzaldehyde (B44291) and 2-ethylhexanol.[5][9] 2. Use techniques like LC-MS to identify the mass of the unknown peaks and elucidate their structures.[7][10][11]
Difficulty in achieving a uniform sunscreen film on the substrate. 1. Improper application technique. 2. Inadequate substrate preparation.1. Use a gloved finger or a specific tool to spread the sample evenly, applying consistent pressure.[1] 2. Ensure the substrate (e.g., PMMA plate) is clean and suitable for the formulation type.

Frequently Asked Questions (FAQs)

Q1: What are the primary photodegradation pathways of this compound (OMC)?

A1: The main photodegradation mechanism of OMC upon exposure to UV radiation is the isomerization from the more effective UVB-absorbing trans (E) isomer to the less effective cis (Z) isomer.[3][4][8] This process is reversible and can reach a photostationary state.[5] In addition to isomerization, OMC can undergo other photodegradation reactions, especially when formulated with other UV absorbers or in certain environments. These include [2+2] cycloaddition reactions to form cyclodimers, and in some cases, cleavage of the molecule to yield products like 4-methoxybenzaldehyde and 2-ethylhexanol.[5][9]

Q2: How does the solvent environment affect the photostability of OMC?

A2: The solvent environment significantly influences the photostability and photodegradation of OMC. For instance, in non-polar solvents like cyclohexane, a higher percentage of OMC's absorptivity is retained at the photostationary state compared to polar solvents like methanol (B129727).[5] The ratio of trans to cis isomers at the photostationary state is solvent-dependent due to variations in the isomerization quantum yield.[6]

Q3: What is the impact of OMC photo-instability on sunscreen efficacy?

A3: The photo-instability of OMC leads to a reduction in its ability to absorb UVB radiation, thereby decreasing the Sun Protection Factor (SPF) of the sunscreen formulation over time with sun exposure.[4][8] The conversion of the trans-OMC to the cis-OMC isomer results in a lower molar extinction coefficient and a slight shift in the maximum absorption wavelength, diminishing its protective capabilities.[3]

Q4: Which other UV filters are known to interact with OMC, affecting its stability?

A4: Avobenzone (B1665848) (Butyl Methoxydibenzoylmethane), a common UVA filter, is well-known to be photounstable and its degradation can be accelerated in the presence of OMC. The combination of avobenzone and OMC can lead to a significant loss of photoprotection.[3] Therefore, photostabilizers are often incorporated into formulations containing both these filters.

Q5: What are some common strategies to photostabilize OMC in a sunscreen formulation?

A5: Several strategies can be employed to enhance the photostability of OMC:

  • Use of triplet state quenchers: Certain molecules can accept the excited state energy from OMC, preventing its degradation.

  • Inclusion of other photostable UV filters: Combining OMC with other UV filters that can dissipate absorbed energy through photostable mechanisms can improve the overall stability of the formulation.

  • Encapsulation: Encapsulating OMC in carrier systems like nanoparticles can protect it from interactions and degradation.[12]

  • Addition of antioxidants: Antioxidants can mitigate photodegradation initiated by reactive oxygen species.

Quantitative Data on OMC Photodegradation

The following table summarizes the percentage of absorbance retained by OMC under different experimental conditions.

Solvent/EnvironmentIrradiation Source% Absorbance RetainedReference
CyclohexaneSolar Simulator79% ± 1%[5]
MethanolSolar Simulator68% ± 2%[5]
Dilute SolutionUV Irradiation60-70%[5]
Aggregated StateUV IrradiationSignificant irreversible degradation[5][6]

Experimental Protocols

Method 1: In Vitro Photostability Assessment by UV-Vis Spectroscopy

This protocol outlines the measurement of changes in the UV absorbance of a sunscreen formulation after a controlled dose of UV radiation.[1][2]

1. Sample Preparation: 1.1. Apply the sunscreen formulation to a suitable substrate, such as a polymethyl methacrylate (B99206) (PMMA) plate, at a concentration of 0.5 to 1.0 mg/cm².[1] 1.2. Spread the product evenly across the substrate surface using a gloved finger to create a uniform film.[1] 1.3. Allow the film to equilibrate in the dark for at least 30 minutes at a controlled temperature (e.g., 35°C).[1][2]

2. Initial Absorbance Measurement: 2.1. Measure the initial absorbance spectrum of the sunscreen film from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.[2]

3. Irradiation: 3.1. Expose the sample to a controlled dose of UV radiation using a solar simulator compliant with ISO 24443 specifications.[1] The irradiation dose can be set to a specific number of Minimal Erythemal Doses (MEDs).[13]

4. Final Absorbance Measurement: 4.1. After irradiation, remeasure the absorbance spectrum of the film from 290 nm to 400 nm.[2]

5. Data Analysis: 5.1. Compare the pre- and post-irradiation absorbance spectra to determine the percentage of retained absorbance and assess the photostability.

Method 2: Quantification of OMC by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of OMC in a sunscreen formulation before and after UV irradiation to determine the extent of photodegradation.[1][14]

1. Sample Preparation and Irradiation: 1.1. Prepare and irradiate sunscreen films on PMMA plates as described in the UV-Vis Spectroscopy protocol (steps 1.1-1.3 and 3.1). Prepare a corresponding set of non-irradiated control plates.

2. Extraction: 2.1. Place the irradiated and non-irradiated plates into separate beakers containing a known volume of a suitable extraction solvent (e.g., methanol or an acetonitrile/THF mixture).[1] 2.2. Use sonication to ensure the complete dissolution of the sunscreen film and extraction of OMC.[1]

3. Sample Analysis: 3.1. Dilute the extracts to a concentration within the linear range of the HPLC calibration curve. 3.2. Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.[1] 3.3. Analyze the samples using a validated HPLC method. A typical C18 column is used for separation.[3][14] 3.4. HPLC Conditions:

  • Mobile Phase: A mixture of methanol and water is common.
  • Flow Rate: Typically 1.0 - 1.5 mL/min.
  • Detection Wavelength: Set to the λmax of trans-OMC (around 310 nm).
  • Column Temperature: Ambient or controlled (e.g., 30°C).[1]

4. Data Analysis: 4.1. Quantify the concentration of OMC in the irradiated and non-irradiated samples by comparing the peak areas to a calibration curve. 4.2. Calculate the percentage of OMC degradation.

Visualizations

cluster_workflow Experimental Workflow: Photostability Testing prep 1. Sample Preparation (Sunscreen film on PMMA plate) pre_analysis 2. Pre-Irradiation Analysis prep->pre_analysis Measure initial state irradiation 3. UV Irradiation (Solar Simulator) pre_analysis->irradiation post_analysis 4. Post-Irradiation Analysis irradiation->post_analysis Measure final state data_analysis 5. Data Analysis & Comparison post_analysis->data_analysis

Caption: General experimental workflow for assessing sunscreen photostability.

cluster_pathway OMC Photodegradation Pathways trans_omc trans-OMC (E-isomer) (High UVB Absorbance) cis_omc cis-OMC (Z-isomer) (Low UVB Absorbance) trans_omc->cis_omc Isomerization dimers [2+2] Cyclodimers trans_omc->dimers Cycloaddition fragments Other Photoproducts (e.g., 4-methoxybenzaldehyde) trans_omc->fragments Fragmentation uv UV Radiation uv->trans_omc cis_omc->trans_omc Isomerization

Caption: Key photodegradation pathways of this compound (OMC).

References

Technical Support Center: Synthesis of Octyl 4-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of octyl 4-methoxycinnamate (OMC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of 4-methoxycinnamic acid with 1-octanol (B28484).[1][2]

  • Transesterification: This involves the reaction of a lower alkyl ester of 4-methoxycinnamic acid, such as ethyl or methyl p-methoxycinnamate, with 1-octanol in the presence of a catalyst.[1][3]

  • Heck Coupling: This method involves the palladium-catalyzed reaction of a halo-aromatic compound, typically p-bromoanisole, with octyl acrylate (B77674).[4][5]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields can stem from several factors depending on the synthetic route:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. For esterification, ensure the efficient removal of water, a byproduct that can shift the equilibrium back towards the reactants.[2]

  • Catalyst Issues: The catalyst may be inactive or used in an insufficient amount. For Fischer esterification, strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are common.[2] For Heck coupling, the choice and handling of the palladium catalyst and ligands are critical.[4][5]

  • Sub-optimal Reaction Conditions: The temperature, solvent, and reactant stoichiometry are crucial. For instance, in the Heck reaction, N-methylpyrrolidone (NMP) has been shown to be a preferred solvent for reactions at atmospheric pressure.[5]

  • Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product.

  • Purification Losses: Significant amounts of product may be lost during workup and purification steps.

Q3: I am observing the formation of significant byproducts. How can I minimize them?

A3: Minimizing byproducts requires careful control of reaction conditions:

  • Inert Atmosphere: For reactions sensitive to oxygen, such as the Heck coupling, maintaining an inert atmosphere (e.g., with nitrogen or argon) can prevent the formation of undesirable oxidation byproducts.[4]

  • Temperature Control: Running the reaction at the optimal temperature can prevent the formation of thermally induced byproducts.

  • Purity of Reagents: Ensure the starting materials are pure, as impurities can lead to side reactions.

  • Stoichiometry: Using the correct molar ratios of reactants is important. For example, in transesterification, using an excess of the alcohol can drive the reaction to completion and minimize unreacted starting material.

Q4: What is the best way to purify the final this compound product?

A4: Purification strategies depend on the impurities present:

  • Distillation: The product can be purified by vacuum distillation to remove unreacted starting materials and lower-boiling impurities.[4][5]

  • Column Chromatography: For smaller scale reactions or to remove closely related impurities, column chromatography is an effective method. A common stationary phase is silica (B1680970) gel with a mobile phase such as a mixture of n-hexane and ethyl acetate.

  • Washing: The crude product can be washed with dilute acidic or basic solutions to remove acidic or basic impurities, followed by washing with water to neutrality.[6]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification of 4-Methoxycinnamic Acid
Potential Cause Troubleshooting Step Expected Outcome
Incomplete water removal Use a Dean-Stark apparatus to azeotropically remove water during the reaction.Drives the equilibrium towards the ester product, increasing the yield.
Insufficient catalyst Increase the amount of acid catalyst (e.g., H₂SO₄, p-TSA).Accelerates the reaction rate and helps to achieve higher conversion.
Sub-optimal temperature Increase the reaction temperature to the reflux temperature of the solvent.Increases the reaction rate.
Unfavorable reactant ratio Use an excess of 1-octanol to shift the equilibrium towards the product.Increases the conversion of the limiting reagent (4-methoxycinnamic acid).
Issue 2: Incomplete Reaction in Transesterification
Potential Cause Troubleshooting Step Expected Outcome
Reaction time too short Increase the reflux time. Optimum times can vary from 3 to 7.5 hours depending on the specific conditions.[1][3]Allows the reaction to proceed further to completion.
Catalyst deactivation Ensure the catalyst (e.g., sulfuric acid) is not contaminated or degraded.A more active catalyst will increase the reaction rate.
Insufficient temperature Ensure the reaction is maintained at the appropriate reflux temperature (e.g., 150°C).Provides sufficient energy for the reaction to proceed at a reasonable rate.
Equilibrium not shifted Use a large excess of 1-octanol to drive the reaction forward.Maximizes the conversion of the starting ester.
Issue 3: Low Conversion in Heck Coupling
Potential Cause Troubleshooting Step Expected Outcome
Catalyst poisoning/deactivation Ensure all reagents and solvents are pure and dry. Use fresh palladium catalyst and phosphine (B1218219) ligands.An active catalyst is crucial for the catalytic cycle to function efficiently.
Incorrect base Use an appropriate base such as sodium carbonate or sodium bicarbonate in the correct stoichiometry.[4][5]The base is required to neutralize the HBr formed during the reaction.
Sub-optimal solvent N-methylpyrrolidone (NMP) is often a good solvent for this reaction at atmospheric pressure.[5]The solvent choice can significantly impact reaction rates and yields.
Reaction not under inert gas Flush the reaction vessel with an inert gas (N₂, Ar) and maintain a positive pressure throughout the reaction.[4]Prevents oxidation of the catalyst and other reagents.

Quantitative Data Summary

Synthesis Method Reactants Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Heck Coupling[4][5]p-Bromoanisole, Octyl acrylate5% Pd/CN-Methylpyrrolidone (NMP)180286
Esterification[1]4-Methoxycinnamic acid, n-OctanolHCl-110-140371.60
TransesterificationEthyl p-methoxycinnamate, Octanol (B41247)H₂SO₄-1507.587.40
Knoevenagel Condensation (for 4-Methoxycinnamic Acid)[7]4-Methoxybenzaldehyde, Malonic acidβ-alaninePyridineReflux1.5-

Experimental Protocols

Protocol 1: Synthesis via Heck Coupling

This protocol is adapted from a patented industrial process.[4][5]

  • Reactor Setup: In a 4-necked 1-liter glass reactor, add p-bromoanisole (187 g, 1 mole), sodium carbonate (57.7 g, 0.54 mole), octyl acrylate (228 ml, 1.1 mole), and butylated hydroxytoluene (BHT, 0.66 g, 0.003 mole) to 430 mL of N-methylpyrrolidone (NMP).

  • Catalyst Addition: Add 5.13 g of a 5% Palladium on carbon (Pd/C) catalyst to the mixture.

  • Inert Atmosphere: Flush the charged reactor with nitrogen for 15 minutes at ambient temperature.

  • Reaction: Heat the mixture to 180°C under a nitrogen atmosphere with vigorous stirring for 2 hours.

  • Workup:

    • Cool the reaction mixture to 90°C and filter to remove the catalyst.

    • Remove the NMP solvent under reduced pressure (170°C/25 mm Hg).

    • Distill off unreacted p-bromoanisole and octyl acrylate.

  • Purification: Distill the product at 186°C/0.6 mbar to yield highly pure this compound.

Protocol 2: Synthesis via Esterification

This protocol is based on the esterification of 4-methoxycinnamic acid.[1]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, mix 1 mmol of 4-methoxycinnamic acid, 10 mL of n-octanol, and 0.5 mL of concentrated HCl.

  • Reaction: Heat the mixture to reflux at a temperature between 110-140°C for 3 hours.

  • Workup:

    • After cooling, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid and HCl), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.

Protocol 3: Synthesis via Transesterification

This protocol describes the synthesis from ethyl p-methoxycinnamate.

  • Reactant Mixture: In a round-bottom flask, dissolve 500 mg of ethyl p-methoxycinnamate in 10 mL of octanol. Add 0.5 mL of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for 7.5 hours at 150°C.

  • Workup:

    • After the reaction is complete, remove the excess octanol by vacuum fractional distillation.

    • Extract the residue with hexane.

  • Purification: Purify the extracted product by column chromatography using silica gel as the stationary phase and a mixture of n-hexane:ethyl acetate:acetone (65:15:5) as the eluent.

Visualizations

experimental_workflow_heck_coupling cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification pBA p-Bromoanisole React Heat to 180°C under N2 for 2h pBA->React OA Octyl Acrylate OA->React Base Na2CO3 Base->React Solvent NMP Solvent->React Catalyst Pd/C Catalyst->React Filter Filter Catalyst React->Filter SolventRemoval Remove NMP Filter->SolventRemoval ReactantRemoval Distill Unreacted Starting Materials SolventRemoval->ReactantRemoval FinalDistill Vacuum Distill Product ReactantRemoval->FinalDistill

Caption: Experimental workflow for the Heck coupling synthesis of this compound.

troubleshooting_low_yield cluster_esterification Fischer Esterification cluster_heck Heck Coupling Start Low Yield Observed Water Incomplete H2O Removal? Start->Water Catalyst_E Insufficient Catalyst? Start->Catalyst_E Temp_E Low Temperature? Start->Temp_E Catalyst_H Catalyst Deactivated? Start->Catalyst_H Atmosphere Oxygen Present? Start->Atmosphere Solvent_H Sub-optimal Solvent? Start->Solvent_H Sol_Water Use Dean-Stark Water->Sol_Water Sol_Catalyst_E Increase Catalyst Amount Catalyst_E->Sol_Catalyst_E Sol_Temp_E Increase Temperature Temp_E->Sol_Temp_E Sol_Catalyst_H Use Fresh Catalyst Catalyst_H->Sol_Catalyst_H Sol_Atmosphere Use Inert Gas (N2/Ar) Atmosphere->Sol_Atmosphere Sol_Solvent_H Switch to NMP Solvent_H->Sol_Solvent_H

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Octyl 4-Methoxycinnamate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Octyl 4-Methoxycinnamate (OMC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC conditions for analyzing this compound?

A1: A common starting point for the analysis of this compound on a C18 or C8 column is a mobile phase consisting of a mixture of an acidified aqueous phase and an organic solvent like methanol (B129727) or acetonitrile (B52724).[1] The acidic modifier helps to ensure that the analyte is in its protonated form, leading to better peak shape and retention. An isocratic elution is often sufficient.

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterRecommended Conditions
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (e.g., 88:12 v/v)
Flow Rate 0.8 - 1.0 mL/min
Detection Wavelength 310 nm or 325 nm[2]
Injection Volume 5 - 20 µL
Column Temperature Room temperature or controlled at 25-30 °C

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for a compound like this compound can be caused by several factors:

  • Incorrect Mobile Phase pH: If the mobile phase pH is not suitable, it can lead to secondary interactions with the stationary phase. Although this compound is not strongly acidic or basic, interactions with residual silanols on the column can still occur. Using a slightly acidic mobile phase can help to suppress these interactions.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components on the column inlet can disrupt the chromatographic process.[1] The column may also be old and losing its efficiency. To resolve this, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[1] If the problem persists, consider replacing the guard column or the analytical column.

  • Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[1] Try diluting your sample or reducing the injection volume.[1]

  • Extra-Column Effects: Issues outside the column, such as long or wide-bore tubing between the column and detector, can cause peak broadening and tailing.[1] Ensure you are using tubing with a smaller internal diameter and that all connections are secure with minimal dead volume.[1]

Q3: I am observing a new, unexpected peak in my chromatogram when analyzing this compound. What could be the cause?

A3: A stability study of this compound (OMC) using C-18 HPLC indicated that OMC degrades into a new product when exposed to sunlight.[3][4] This degradation involves the isomerization of the E-isomer to the Z-isomer.[3][4] When kept in the dark, no degradation of OMC was detected.[3][4] Therefore, it is crucial to protect samples containing OMC from light to prevent the formation of this photo-degradation product.

Q4: The retention time for my this compound peak is shifting between injections. What should I do?

A4: Unstable retention times can compromise the reliability of your analysis.[1] Here are some common causes and solutions:

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.[1] Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection, or until a stable baseline is achieved.[1]

  • Mobile Phase Issues: The mobile phase composition may be changing due to evaporation of the more volatile organic solvent or inconsistent mixing by the pump.[1] Cover solvent reservoirs to minimize evaporation.[1]

  • Pump Malfunctions: Leaks or faulty check valves in the pump can lead to inconsistent flow rates and, consequently, shifting retention times.[5]

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.

Q5: I am having trouble achieving baseline separation between this compound and another sunscreen agent, Avobenzone (B1665848). How can I improve the resolution?

A5: Poor resolution between this compound and avobenzone is a common challenge.[6] To improve resolution, you can try the following:

  • Adjust Mobile Phase Composition: Changing the ratio of the organic solvent to the aqueous buffer is the primary way to control retention and can improve selectivity.[1] You can also try a different organic solvent (e.g., switching from methanol to acetonitrile) as they offer different selectivities.[1]

  • Modify the Gradient: If you are using a gradient method, adjusting the gradient slope can help to separate closely eluting peaks.

  • Change the Column: Using a column with a different stationary phase or a column with smaller particle size can increase efficiency and improve resolution.[7]

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak spacing and resolution.[7]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing issues in the HPLC analysis of this compound.

G start Peak Tailing Observed check_overload Is the peak shape better with a diluted sample? start->check_overload overload_yes Yes: Sample Overload check_overload->overload_yes Yes overload_no No check_overload->overload_no No check_column Flush column with strong solvent. Any improvement? overload_no->check_column column_yes Yes: Column Contamination check_column->column_yes Yes column_no No check_column->column_no No check_mobile_phase Is the mobile phase pH appropriate and freshly prepared? column_no->check_mobile_phase mobile_phase_yes Yes check_mobile_phase->mobile_phase_yes Yes mobile_phase_no No: Adjust pH / Prepare Fresh Mobile Phase check_mobile_phase->mobile_phase_no No check_connections Check for dead volume in fittings and tubing. mobile_phase_yes->check_connections connections_issue Issue Found: Optimize Connections check_connections->connections_issue Issue Found replace_column Consider replacing the column. check_connections->replace_column No Issue

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Investigating Unexpected Peaks

This guide outlines the steps to identify the source of unexpected peaks in your chromatogram.

G start Unexpected Peak Observed check_blank Inject a blank (mobile phase). Is the peak present? start->check_blank blank_yes Yes: Contamination in Mobile Phase or System check_blank->blank_yes Yes blank_no No check_blank->blank_no No check_sample_prep Review sample preparation. Any potential contaminants? blank_no->check_sample_prep sample_prep_yes Yes: Contaminant from Sample Prep check_sample_prep->sample_prep_yes Yes sample_prep_no No check_sample_prep->sample_prep_no No check_photodegradation Was the sample protected from light? sample_prep_no->check_photodegradation photodegradation_no No: Possible Photo-degradation (Z-isomer) check_photodegradation->photodegradation_no No photodegradation_yes Yes check_photodegradation->photodegradation_yes Yes further_investigation Further investigation needed (e.g., mass spectrometry). photodegradation_yes->further_investigation

Caption: Workflow for investigating unexpected peaks.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis
  • Standard Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

    • Store all solutions in amber vials or protect them from light to prevent photodegradation.[3][4]

  • Sample Preparation (from a cosmetic formulation):

    • Accurately weigh a portion of the cosmetic product into a volumetric flask.

    • Add a suitable extraction solvent (e.g., methanol or ethanol) and sonicate to ensure complete extraction of the analyte.

    • Dilute to volume with the extraction solvent.

    • Filter the sample extract through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Column Flushing and Equilibration
  • Column Flushing:

    • Disconnect the column from the detector.

    • Flush the column with a strong solvent (e.g., 100% methanol or acetonitrile) at a low flow rate for 20-30 column volumes.

    • If the column is highly contaminated, a series of solvents of increasing and then decreasing polarity can be used.

  • Column Equilibration:

    • Connect the column to the detector.

    • Equilibrate the column with the mobile phase at the analytical flow rate.

    • Monitor the baseline until it is stable. This typically requires flushing with 10-20 column volumes of the mobile phase.[1]

References

Technical Support Center: Optimization of Octyl 4-Methoxycinnamate (OMC) Extraction from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of octyl 4-methoxycinnamate (OMC) from environmental samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of OMC from various environmental matrices.

Issue 1: Low Recovery of OMC from Water Samples using Solid-Phase Extraction (SPE)

Possible Causes and Solutions:

Cause Solution
Inappropriate Sorbent Material For a nonpolar compound like OMC, a C18 sorbent is generally recommended. Ensure the sorbent choice matches the analyte's chemistry.
Insufficient Sample Acidification Acidifying the water sample to a pH of around 2 helps to protonate any acidic functional groups in the matrix and improve the interaction of OMC with the C18 sorbent.
Inefficient Elution Solvent A single solvent may not be sufficient for complete elution. A mixture of a polar and a non-polar solvent, such as methanol (B129727) and acetone (B3395972) (1:1, v/v), can improve recovery.[1]
Sample Overload Exceeding the sorbent capacity can lead to breakthrough and low recovery. For C18 cartridges (e.g., 100 mg), a sample volume of around 200 mL is often optimal.[1]
Flow Rate Too High A high flow rate during sample loading or elution can reduce the interaction time between the analyte and the sorbent, leading to incomplete retention or elution. Maintain a steady and slow flow rate.
Cartridge Drying Out Allowing the SPE cartridge to dry out after conditioning and before sample loading can deactivate the sorbent. Ensure the sorbent bed remains wetted.
Issue 2: Poor Reproducibility in Ultrasound-Assisted Extraction (UAE) from Soil and Sediment Samples

Possible Causes and Solutions:

Cause Solution
Inconsistent Sonication Parameters Ensure that the sonication time, temperature, and power are consistent across all samples. Optimization of these parameters is crucial for reproducible results.
Non-homogenous Sample Matrix Inhomogeneity in soil or sediment samples can lead to variable extraction efficiencies. Thoroughly homogenize the samples before extraction.
Inadequate Solvent-to-Sample Ratio A low solvent volume may not be sufficient to efficiently extract OMC from the sample matrix. An optimized ratio, for instance, using multiple extractions with a smaller solvent volume, can improve reproducibility.
Matrix Effects The complex nature of soil and sediment can lead to significant matrix effects. A clean-up step after extraction, such as using SPE, can help to remove interfering compounds.
Solvent Choice The choice of extraction solvent is critical. A mixture of a polar and a non-polar solvent, such as methanol and ethyl acetate, may provide better results than a single solvent.[2]
Issue 3: Matrix Effects in LC-MS/MS Analysis of OMC

Possible Causes and Solutions:

Cause Solution
Co-elution of Interfering Compounds Matrix components co-eluting with OMC can suppress or enhance its ionization, leading to inaccurate quantification. Optimize the chromatographic conditions (e.g., gradient, column) to improve separation.
Insufficient Sample Clean-up A robust sample clean-up procedure is essential to minimize matrix effects. Techniques like SPE can be effective in removing interfering substances.
Ion Suppression or Enhancement The sample matrix can significantly affect the ionization efficiency of OMC. The use of a stable isotope-labeled internal standard can help to compensate for these effects.
High Concentration of Matrix Components Diluting the sample extract before injection can reduce the concentration of interfering compounds and mitigate matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for OMC from water samples?

A1: Solid-Phase Extraction (SPE) with a C18 sorbent is a widely used and effective method for extracting OMC from water samples. It offers good recovery and allows for the pre-concentration of the analyte.

Q2: Can I use Ultrasound-Assisted Extraction (UAE) for water samples?

A2: While UAE is primarily used for solid samples like soil and sediment, it can be adapted for liquid samples, often in combination with microextraction techniques. However, for routine analysis of water samples, SPE is generally more straightforward.[3]

Q3: What are the key parameters to optimize for UAE of OMC from soil or sediment?

A3: The most important parameters to optimize for UAE are the choice of extraction solvent, sonication time, temperature, and the solvent-to-sample ratio. A systematic optimization of these parameters is necessary to achieve high and reproducible recoveries.

Q4: How can I minimize matrix effects when analyzing OMC in complex environmental samples?

A4: To minimize matrix effects, it is crucial to have an efficient sample clean-up step, such as SPE. Additionally, optimizing the LC-MS/MS conditions to achieve good chromatographic separation of OMC from matrix components is vital. The use of an isotopically labeled internal standard is also highly recommended to correct for any remaining matrix effects.

Q5: What is Dispersive Liquid-Liquid Microextraction (DLLME) and is it suitable for OMC analysis?

A5: DLLME is a miniaturized sample preparation technique that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample.[4] This creates a cloudy solution with a large surface area for efficient extraction. DLLME is a promising green alternative for the extraction of organic compounds like UV filters from wastewater and could be optimized for OMC analysis.[5][6]

Experimental Protocols

Solid-Phase Extraction (SPE) for OMC in Water Samples

This protocol is a general guideline and may require optimization for specific water matrices.

  • Sample Preparation:

    • Filter the water sample (e.g., 200 mL) through a glass fiber filter to remove suspended solids.

    • Acidify the sample to pH 2 with a suitable acid (e.g., hydrochloric acid).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the prepared water sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained OMC from the cartridge with a suitable solvent mixture, for example, 2 x 3 mL of methanol/acetone (1:1, v/v).[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.

Ultrasound-Assisted Extraction (UAE) for OMC in Soil and Sediment Samples

This protocol provides a general framework for UAE and should be optimized for specific soil or sediment types.

  • Sample Preparation:

    • Air-dry and sieve the soil or sediment sample to ensure homogeneity.

  • Extraction:

    • Weigh a known amount of the homogenized sample (e.g., 2 g) into a glass vial.

    • Add a specific volume of extraction solvent (e.g., 10 mL of a 1:1 mixture of methanol and ethyl acetate).[2]

    • Place the vial in an ultrasonic bath and sonicate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature.

  • Centrifugation and Collection:

    • After sonication, centrifuge the sample to separate the solid material from the solvent.

    • Carefully collect the supernatant.

  • Repeated Extraction:

    • Repeat the extraction process on the solid residue one or two more times with fresh solvent to ensure complete extraction.

  • Solvent Evaporation and Clean-up:

    • Combine the supernatants and evaporate the solvent to a smaller volume.

    • A subsequent clean-up step using SPE may be necessary to remove co-extracted interfering compounds.

  • Final Preparation:

    • Evaporate the cleaned extract to dryness and reconstitute in a known volume of mobile phase for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the extraction and analysis of compounds similar to OMC from environmental samples. These values can serve as a benchmark for method development and validation.

Table 1: Performance Data for SPE of Octylphenol from River Water[1][7]

ParameterValue
Recovery41.0 - 114%
Limit of Detection (LOD)0.0001 - 0.0006 mg/L
Limit of Quantification (LOQ)0.0005 - 0.0020 mg/L
Relative Standard Deviation (RSD)< 2%

Table 2: Performance Data for UAE of Pharmaceuticals from Freshwater Sediments[8][9]

ParameterValue
Recovery54.0 - 94.4%
Limit of Detection (LOD)0.006 - 0.067 ng/g
Limit of Quantification (LOQ)0.016 - 0.336 ng/g
Relative Standard Deviation (RSD)1.0 - 16%

Table 3: Performance Data for DLLME of UV Filters from Wastewater[6]

ParameterValue
Recovery82 - 108%
Relative Standard Deviation (RSD)< 15%

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filtration Sample->Filter Acidify Acidification (pH 2) Filter->Acidify Load Sample Loading Acidify->Load Condition Cartridge Conditioning (Methanol, Water) Condition->Load Wash Washing (Deionized Water) Load->Wash Dry Drying (Nitrogen) Wash->Dry Elute Elution (Methanol/Acetone) Dry->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for OMC from water samples.

UAE_Workflow cluster_prep Sample Preparation cluster_uae Ultrasound-Assisted Extraction cluster_cleanup Clean-up & Analysis Sample Soil/Sediment Sample Homogenize Homogenization Sample->Homogenize AddSolvent Add Extraction Solvent Homogenize->AddSolvent Sonicate Ultrasonication AddSolvent->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Repeat Repeat Extraction (2x) Collect->Repeat Combine Combine Supernatants Collect->Combine Repeat->AddSolvent Evaporate1 Evaporation Combine->Evaporate1 SPE_Cleanup SPE Clean-up (Optional) Evaporate1->SPE_Cleanup Evaporate2 Final Evaporation SPE_Cleanup->Evaporate2 Reconstitute Reconstitution Evaporate2->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Ultrasound-Assisted Extraction (UAE) workflow for OMC.

Troubleshooting_Logic cluster_spe SPE Troubleshooting cluster_uae UAE Troubleshooting cluster_matrix Matrix Effect Troubleshooting Start Problem: Low OMC Recovery CheckSPE Check SPE Protocol Start->CheckSPE CheckUAE Check UAE Protocol Start->CheckUAE CheckMatrix Investigate Matrix Effects Start->CheckMatrix Sorbent Correct Sorbent? CheckSPE->Sorbent Solvent Optimal Solvent? CheckUAE->Solvent Cleanup Sufficient Clean-up? CheckMatrix->Cleanup pH Correct pH? Sorbent->pH Elution Optimal Elution Solvent? pH->Elution FlowRateSPE Correct Flow Rate? Elution->FlowRateSPE Outcome Improved Recovery FlowRateSPE->Outcome Sonication Consistent Sonication? Solvent->Sonication Homogeneity Sample Homogeneity? Sonication->Homogeneity Homogeneity->Outcome InternalStd Using Internal Standard? Cleanup->InternalStd Dilution Dilute Sample? InternalStd->Dilution Dilution->Outcome

Caption: Troubleshooting logic for low OMC recovery.

References

Technical Support Center: Troubleshooting Peak Tailing for Octyl 4-Methoxycinnamate in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice for resolving peak tailing issues encountered during the reversed-phase HPLC analysis of octyl 4-methoxycinnamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing in HPLC is an indicator of undesirable secondary interactions between the analyte and the stationary phase, or other system issues. For a relatively non-polar compound like this compound, tailing can arise from several factors:

  • Secondary Silanol (B1196071) Interactions: Although this compound is not a basic compound, it possesses ester and ether functionalities with lone pairs of electrons that can engage in hydrogen bonding with acidic residual silanol groups (Si-OH) on the silica-based stationary phase. This is a primary cause of peak tailing.[1][2][3]

  • Column Contamination and Degradation: Accumulation of strongly retained sample matrix components at the column inlet can lead to peak distortion.[2][4] Over time, the stationary phase can degrade, especially under harsh pH conditions, exposing more active silanol sites.

  • Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion, including tailing.[2][5][6]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to asymmetrical peaks.[2][7][8]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[7][9]

Q2: My this compound peak is tailing. Where do I start my troubleshooting?

A systematic approach is key to efficiently diagnosing the problem. The following workflow provides a logical sequence of steps to identify and resolve the issue.

G cluster_0 A Peak Tailing Observed B Check Sample Preparation A->B C Is sample solvent weaker than mobile phase? B->C Start Here D Is sample concentration too high? C->D Yes N1 Action: Re-dissolve sample in mobile phase or weaker solvent. C->N1 No E Review Mobile Phase D->E No N2 Action: Dilute sample or reduce injection volume. D->N2 Yes F Is a buffer used? Is pH appropriate? E->F G Consider Mobile Phase Additives F->G Yes/No N3 Action: Add buffer (e.g., phosphate) to control pH and increase ionic strength. F->N3 If Needed H Evaluate Column Health G->H No N4 Action: Add competing base (e.g., 0.1% TEA) to block silanols. G->N4 Yes I Is column old or contaminated? H->I J Is it a modern, end-capped column? I->J No N5 Action: Flush column or replace with a new one. I->N5 Yes K System Check J->K Yes N6 Action: Switch to a modern, high-purity, end-capped column. J->N6 No L Check for leaks and extra-column volume K->L M Resolved L->M No N7 Action: Check fittings, use shorter/narrower tubing, replace guard column. L->N7 Yes N1->M N2->M N3->M N4->M N5->M N6->M N7->M

Caption: Troubleshooting workflow for resolving peak tailing.

Q3: How does the choice of HPLC column affect peak tailing for this compound?

The column is a critical factor. Secondary interactions with the silica (B1680970) stationary phase are a primary cause of peak tailing.[1][10]

  • Silanol Activity: Older, Type A silica columns have a higher population of acidic silanol groups, which can strongly interact with analytes, causing tailing.[10][11]

  • End-capping: Modern, high-purity silica columns are often "end-capped." This process chemically derivatizes most of the residual silanol groups, making the surface more inert and significantly reducing tailing for polar and basic compounds.[1][8][12] Choosing a column with a high degree of end-capping is highly recommended.

The diagram below illustrates how active silanol sites can cause peak tailing.

Caption: Interaction with silanol sites leads to peak tailing.

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing the Mobile Phase

Mobile phase composition can significantly impact peak shape. While this compound is neutral, controlling the mobile phase properties can mask secondary interactions.

ParameterRecommendationRationale
pH Adjustment While less critical for neutral compounds, maintaining a low pH (e.g., 2.5-3.5) with an additive like formic or phosphoric acid can suppress the ionization of residual silanol groups, making them less active.[10][12]Reduces the potential for ionic interactions between the analyte and the stationary phase.
Buffer Strength Increasing the concentration of a buffer (e.g., phosphate (B84403) buffer from 10 mM to 25 mM) can improve peak shape.[12]The higher ionic strength of the mobile phase can help mask the residual silanol sites on the stationary phase.
Competing Base For particularly problematic tailing, adding a small amount of a competing base like triethylamine (B128534) (TEA) at around 0.1% can be effective.[12][13]TEA is a small, basic molecule that preferentially interacts with the active silanol sites, preventing the analyte from doing so.

Protocol: Baseline HPLC Method for this compound

This protocol can be used as a starting point for analysis and troubleshooting.

  • HPLC System: Standard HPLC or UHPLC system with UV detector.[14][15]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), preferably with high-purity silica and end-capping.

  • Mobile Phase: Acetonitrile:Water (80:20, v/v).[14]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[15]

  • Column Temperature: 30 °C.

  • Detection: UV at 310 nm.[14]

  • Sample Solvent: Mobile phase (Acetonitrile:Water, 80:20, v/v).

Guide 2: Addressing Sample and System Issues

Problems with your sample preparation or HPLC system hardware can often be misdiagnosed as column issues.

IssueTroubleshooting StepExpected Outcome
Strong Sample Solvent Re-dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase. Ideally, use the mobile phase itself as the sample solvent.[5][7]Prevents peak distortion caused by the injection of a strong solvent plug, leading to a sharper, more symmetrical peak.
Column Overload Reduce the injection volume by half (e.g., from 10 µL to 5 µL) or dilute the sample concentration by a factor of 5 or 10.[8][16]If peak shape improves, the original issue was column overload.
Extra-Column Volume Ensure all tubing connections are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible.[7] Replace the guard column if one is in use.[4]Minimizes band broadening that occurs outside of the analytical column, resulting in sharper peaks.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol) for an extended period. If this fails, replace the column.[4]A clean column should provide a symmetrical peak shape, assuming it is not chemically damaged.

References

Technical Support Center: Enhancing the Solubility of Octyl 4-Methoxycinnamate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Octyl 4-Methoxycinnamate (OMC) in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OMC) and why is its solubility a challenge in in vitro assays?

This compound (OMC), also known as octinoxate, is a widely used UV-B filter in sunscreens and other cosmetic products.[1][2][3] It is a lipophilic (fat-soluble) compound, meaning it is readily soluble in organic solvents but insoluble in water.[4][5][6] This poor aqueous solubility presents a significant hurdle for in vitro assays, which are typically conducted in aqueous-based cell culture media. Introducing OMC into these systems can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the primary solvents for dissolving OMC for in vitro studies?

OMC is soluble in a variety of organic solvents. For in vitro applications, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are the most commonly used solvents due to their miscibility with cell culture media and relatively lower cytotoxicity at low concentrations.[7][8][9]

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5%.[8] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[8] However, it is crucial to perform a vehicle control (media with the same final concentration of DMSO without OMC) in your experiments to assess any effects of the solvent on your cells.[9] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.[8][9]

Q4: What are some alternative methods to enhance OMC solubility in aqueous media?

Besides using co-solvents, other techniques can be employed to improve the dispersion of OMC in aqueous-based media for in vitro assays:

  • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes, which can encapsulate OMC and improve its stability and delivery in aqueous environments.[1][2] The preparation of nanoemulsions often involves the use of surfactants and co-surfactants.[2]

  • Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can increase the solubility of OMC in aqueous solutions by forming micelles that encapsulate the lipophilic compound.[10]

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds like OMC, facilitating their delivery in aqueous systems.

Troubleshooting Guide

This guide addresses common issues encountered when working with OMC in in vitro assays.

Issue 1: Precipitation of OMC upon addition to cell culture medium.

Possible Causes:

  • High Final Concentration of OMC: The concentration of OMC in the final culture medium may exceed its solubility limit.

  • Inadequate Dissolution of Stock Solution: The OMC may not be fully dissolved in the initial stock solution.

  • Rapid Dilution: Adding the concentrated DMSO stock directly into the full volume of aqueous media can cause the compound to "crash out" of the solution.[11]

  • Low Temperature of Media: Adding the stock solution to cold media can decrease the solubility.

Solutions:

  • Optimize Working Concentration: Determine the maximum soluble concentration of OMC in your specific cell culture medium through a solubility test. This can be done by preparing serial dilutions and observing for precipitation.

  • Ensure Complete Dissolution of Stock: Gently warm the stock solution (e.g., in a 37°C water bath) and vortex or sonicate to ensure OMC is fully dissolved in the solvent.[12]

  • Employ Stepwise Dilution: First, create an intermediate dilution by adding the DMSO stock to a small volume of pre-warmed, serum-free medium. Mix gently, and then add this intermediate dilution to the final volume of complete (serum-containing) medium.[11][13]

  • Pre-warm Culture Medium: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[11]

Issue 2: Observed Cytotoxicity in Vehicle Control Group.

Possible Cause:

  • High Final Concentration of Solvent: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is too high and is causing cellular toxicity.

Solutions:

  • Reduce Final Solvent Concentration: Ensure the final concentration of the solvent is at a non-toxic level (typically ≤0.5% for DMSO).[8]

  • Perform a Solvent Tolerance Test: Before conducting your main experiment, test a range of solvent concentrations on your specific cell line to determine the maximum tolerable concentration that does not affect cell viability.[9]

Issue 3: Inconsistent or Non-reproducible Assay Results.

Possible Causes:

  • Inconsistent OMC Concentration: Precipitation of OMC can lead to variations in the actual concentration of the compound in solution across different wells or experiments.

  • Interference of OMC with Assay Readout: The physical presence of precipitated OMC might interfere with colorimetric or fluorometric measurements in assays like the MTT or LDH assays.

Solutions:

  • Visual Inspection for Precipitation: Before adding the treatment to the cells, and at the end of the incubation period, carefully inspect the wells for any signs of precipitation.

  • Proper Mixing: Ensure thorough but gentle mixing of the final working solution before adding it to the cells.

  • Background Correction: For absorbance-based assays, include appropriate background controls (medium with OMC but without cells) to account for any absorbance from the compound itself.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterInsoluble (<0.1 g/100 mL at 27°C)[3][4]OMC is a hydrophobic molecule.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions for in vitro assays.[8]
EthanolSolubleAnother common solvent for in vitro studies.[5][7]
MethanolSlightly Soluble[6]
ChloroformSlightly Soluble[6]
Mineral Oil, Silicone Oil, Vegetable OilSoluble[5][7]Useful for formulation studies but less common for direct use in cell culture.
Phosphate Buffer (pH 7.4) with 5% Polysorbate 80271.1 µg/mL[10]Demonstrates the significant increase in aqueous solubility with a surfactant.

Experimental Protocols

Protocol 1: Preparation of OMC Stock and Working Solutions for Cell Culture Assays

This protocol describes a stepwise method to prepare OMC solutions for in vitro experiments, minimizing the risk of precipitation.

Materials:

  • This compound (OMC) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) complete cell culture medium

  • Pre-warmed (37°C) serum-free cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 100 mM in DMSO): a. In a sterile microcentrifuge tube, dissolve the appropriate amount of OMC powder in anhydrous DMSO to achieve a 100 mM stock solution. b. Vortex thoroughly and gently warm in a 37°C water bath if necessary to ensure complete dissolution. Visually confirm that no solid particles remain. c. Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.

  • Prepare an Intermediate Dilution: a. Thaw a single-use aliquot of the 100 mM OMC stock solution. b. In a sterile tube, add the required volume of the 100 mM stock solution to pre-warmed (37°C) serum-free cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of serum-free medium. c. Mix gently by pipetting up and down.

  • Prepare the Final Working Solution: a. Add the required volume of the intermediate dilution to your final volume of pre-warmed (37°C) complete (serum-containing) cell culture medium to achieve the desired final concentration. b. Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤0.5%). c. Mix the final solution gently by swirling or inverting the container.

  • Administer to Cells: a. Visually inspect the medium for any signs of precipitation before adding it to your cells. b. Replace the existing medium on your cells with the medium containing the final OMC concentration.

Protocol 2: Cell Viability Assessment using MTT Assay with OMC

This protocol is adapted for testing the cytotoxicity of the poorly soluble compound OMC.

Materials:

  • Cells seeded in a 96-well plate

  • OMC working solutions (prepared as in Protocol 1)

  • Vehicle control (medium with the same final DMSO concentration as the highest OMC concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add 100 µL of the prepared OMC working solutions at various concentrations to the respective wells. Include wells for the vehicle control and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Addition of MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan: a. Carefully remove the medium from each well.[14] b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[14] c. Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Signaling Pathway and Workflow Diagrams

OMC and Cellular Stress Response Pathways

OMC has been shown to modulate gene expression related to DNA damage response pathways.[2][15] In response to cellular stress, such as that induced by UV radiation, signaling pathways involving transcription factors like p53 and NF-κB are activated. While direct and extensive research on OMC's effect on the NF-κB pathway is limited, a structurally related compound, ethyl-p-methoxycinnamate, has been shown to activate it.[16]

G OMC OMC Cellular_Stress Cellular_Stress OMC->Cellular_Stress modulates UV_Radiation UV_Radiation p53_Activation p53_Activation Cellular_Stress->p53_Activation NF_kB_Activation NF_kB_Activation Cellular_Stress->NF_kB_Activation DNA_Damage_Response DNA_Damage_Response p53_Activation->DNA_Damage_Response Cell_Cycle_Arrest Cell_Cycle_Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Inflammation Inflammation NF_kB_Activation->Inflammation Cell_Survival Cell_Survival NF_kB_Activation->Cell_Survival

Caption: OMC and Cellular Stress Signaling Pathways.

Experimental Workflow for In Vitro Assay with OMC

The following diagram illustrates a logical workflow for conducting an in vitro experiment with a poorly soluble compound like OMC.

G Start Start Prepare_Stock Prepare High-Conc. OMC Stock (in DMSO) Determine_Solubility Determine Max Soluble Conc. in Culture Medium Prepare_Stock->Determine_Solubility Solvent_Tolerance Perform Solvent Tolerance Test Prepare_Stock->Solvent_Tolerance Prepare_Working Prepare Working Solutions (Stepwise Dilution) Determine_Solubility->Prepare_Working Solvent_Tolerance->Prepare_Working Treat_Cells Treat Cells with OMC and Controls Prepare_Working->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Perform_Assay Perform In Vitro Assay (e.g., MTT) Incubate->Perform_Assay Data_Analysis Analyze and Interpret Data Perform_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro Assays with OMC.

Troubleshooting Logic for OMC Precipitation

This diagram outlines a logical approach to troubleshooting precipitation issues with OMC in cell culture.

G Precipitation Precipitation Observed? Check_Stock Stock Solution Fully Dissolved? Check_Dilution Used Stepwise Dilution? Check_Stock->Check_Dilution Yes Solution_Dissolve Re-dissolve Stock (Warm/Sonicate) Check_Stock->Solution_Dissolve No Check_Conc Final Conc. < Max Solubility? Check_Dilution->Check_Conc Yes Solution_Dilute Use Stepwise Dilution Check_Dilution->Solution_Dilute No Check_Temp Medium Pre-warmed? Check_Conc->Check_Temp Yes Solution_Lower_Conc Lower Working Concentration Check_Conc->Solution_Lower_Conc No Solution_Warm_Media Use Pre-warmed (37°C) Media Check_Temp->Solution_Warm_Media No Resolved Issue Resolved Check_Temp->Resolved Yes Solution_Dissolve->Resolved Solution_Dilute->Resolved Solution_Lower_Conc->Resolved Solution_Warm_Media->Resolved

Caption: Troubleshooting Logic for OMC Precipitation.

References

Technical Support Center: Strategies to Reduce Skin Penetration of Octyl 4-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding strategies to minimize the dermal absorption of Octyl 4-Methoxycinnamate (OMC), also known as Ethylhexyl Methoxycinnamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the skin penetration of this compound (OMC)?

A1: The principal strategies focus on formulation modifications to increase the retention of OMC on the skin's surface, primarily the stratum corneum. These include:

  • Encapsulation: Incorporating OMC into various carrier systems such as nanocapsules, liposomes, solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), and mesoporous silica.[1][2][3][4][5] Encapsulation creates a barrier that limits the direct contact of free OMC with the skin, thereby reducing its potential for penetration.[1]

  • Vehicle Optimization: The composition of the formulation vehicle plays a critical role. The choice of oils, emulsifiers, and the type of emulsion (e.g., oil-in-water vs. water-in-oil) can significantly influence the release and subsequent penetration of OMC.[6][7] For instance, microemulsions prepared with specific lipids and emulsifiers have been shown to limit OMC release and skin permeation.[6]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can also be an effective method to control the release of OMC.[8]

Q2: How does encapsulation affect the Sun Protection Factor (SPF) of a formulation containing OMC?

A2: Encapsulation can, in some cases, enhance the SPF of a formulation. For example, a liposomal formulation of OMC was found to have a higher in vivo SPF (11.5 ± 2.7) compared to a conventional formulation with free OMC (7.0 ± 1.6).[9] This is attributed to a more uniform distribution of the UV filter on the skin's surface and improved photostability.[5][10] Multilamellar liposomes, in particular, have been suggested as a superior vehicle for OMC, offering a slightly better SPF and increased retention in the stratum corneum.[2][11]

Q3: Can the type of emulsion influence OMC skin penetration?

A3: Yes, the emulsion type is a significant factor. A study comparing oil-in-water (O/W) and water-in-oil (W/O) emulsions found that skin accumulation of free OMC was higher in the W/O emulsion (172.1 +/- 12.9 µg/cm²) compared to the O/W emulsion (127.8 +/- 22.8 µg/cm²).[1] However, when OMC was encapsulated in nanocapsules, the skin accumulation was significantly reduced in both O/W (50.3 +/- 13.1 µg/cm²) and W/O (43.0 +/- 6.5 µg/cm²) formulations.[1]

Q4: What is a common in vitro method for assessing the skin penetration of OMC?

A4: The most common in vitro method is the Franz diffusion cell experiment.[3][12][13][14] This method utilizes a donor chamber, where the test formulation is applied, and a receptor chamber, containing a fluid that mimics physiological conditions, separated by a membrane (e.g., human or animal skin).[13][15] Samples are collected from the receptor chamber over time to quantify the amount of permeated substance.[13]

Q5: Are there any known penetration enhancers to be aware of when formulating with OMC?

A5: Yes, certain excipients can inadvertently act as penetration enhancers. A study investigating the effect of various enhancers on OMC permeability found that olive oil, eucalyptus oil, and menthol (B31143) significantly increased skin absorption.[16][17] Therefore, when the goal is to reduce penetration, the selection of formulation excipients should be carefully considered to avoid those with known penetration-enhancing effects.

Troubleshooting Guides

Issue: High variability in in vitro skin permeation results using Franz diffusion cells.
  • Possible Cause 1: Improper membrane preparation.

    • Troubleshooting: Ensure the skin membrane is properly excised, cleaned of subcutaneous fat, and hydrated before mounting on the Franz cell.[8][13] The stratum corneum should always face the donor compartment.[13]

  • Possible Cause 2: Air bubbles in the receptor chamber.

    • Troubleshooting: Carefully fill the receptor chamber to avoid trapping air bubbles beneath the membrane, as this can impede diffusion.[15] Degassing the receptor solution prior to use is recommended.[15]

  • Possible Cause 3: Inconsistent dosing of the formulation.

    • Troubleshooting: Apply a precise and consistent amount of the formulation to the membrane surface for each cell to ensure reproducibility.[15]

  • Possible Cause 4: Poor solubility of OMC in the receptor fluid.

    • Troubleshooting: OMC is lipophilic and has low aqueous solubility.[8] The addition of a surfactant like polysorbate 80 to the receptor medium (e.g., phosphate (B84403) buffer) can increase its solubility and maintain sink conditions.[8]

Issue: Unexpectedly high skin penetration of encapsulated OMC.
  • Possible Cause 1: Low encapsulation efficiency.

    • Troubleshooting: Characterize the encapsulation efficiency of your system. If it is low, a significant amount of free OMC may be present in the formulation, leading to higher penetration. Optimize the encapsulation process to improve efficiency.

  • Possible Cause 2: Instability of the encapsulation system.

    • Troubleshooting: Assess the stability of your nanoparticles or liposomes in the final formulation. Changes in pH, temperature, or interactions with other ingredients could lead to the premature release of OMC.

  • Possible Cause 3: Small particle size leading to follicular penetration.

    • Troubleshooting: While smaller nanoparticles can improve formulation aesthetics, very small particles might have a tendency to accumulate in hair follicles, potentially leading to deeper penetration.[18] Characterize the particle size distribution and consider its potential impact.

Data Presentation

Table 1: Effect of Encapsulation on this compound (OMC) Skin Accumulation

FormulationOMC StateSkin Accumulation (µg/cm²)Reference
O/W EmulsionFree127.8 ± 22.8[1]
W/O EmulsionFree172.1 ± 12.9[1]
NC-O/W EmulsionEncapsulated50.3 ± 13.1[1]
NC-W/O EmulsionEncapsulated43.0 ± 6.5[1]
Conventional FormulationFree14.57 ± 2.30[9]
Liposome/OMC FormulationEncapsulated22.64 ± 7.55[9]

O/W: Oil-in-Water; W/O: Water-in-Oil; NC: Nanocapsules

Table 2: In Vitro Release and Permeation Parameters of Liposomal OMC

FormulationSteady-State Flux (µg/cm²/hour)Amount Released after 180 min (µg/cm²)Reference
Conventional Gel6.3 ± 1.21Not Reported[9]
Liposome/OMC Gel3.9 ± 0.3314.70 ± 0.98[9]

Experimental Protocols

Key Experiment: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol provides a general methodology for assessing the skin permeation of OMC from a topical formulation.

1. Materials and Equipment:

  • Franz diffusion cells

  • Human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate buffer pH 7.4 with 5% polysorbate 80)[8]

  • Magnetic stirrer and stir bars

  • Water bath for temperature control (typically 32°C for skin studies)[15]

  • Syringes for sampling

  • HPLC or UV-Vis spectrophotometer for OMC quantification

2. Membrane Preparation:

  • Excise full-thickness skin and carefully remove any subcutaneous fat.

  • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Hydrate the skin sections in the receptor solution for a specified period before mounting.[15]

3. Franz Cell Assembly and Setup:

  • Thoroughly clean all components of the Franz cells.[13]

  • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped.[15]

  • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[13]

  • Place a small stir bar in the receptor chamber and place the assembled cell in a water bath set to 32°C.[15] Allow the system to equilibrate.

4. Sample Application and Collection:

  • Apply a precise amount of the test formulation (e.g., 2 mg/cm²) to the surface of the skin in the donor chamber.[19]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution for analysis.[13]

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[15]

5. Data Analysis:

  • Quantify the concentration of OMC in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of OMC permeated per unit area (µg/cm²) at each time point, correcting for sample removal.[13]

  • Plot the cumulative amount of OMC permeated versus time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.[13]

Visualizations

Experimental_Workflow_Franz_Cell cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Membrane Preparation assembly Franz Cell Assembly & Equilibration prep_membrane->assembly prep_receptor Receptor Solution Degassing prep_receptor->assembly prep_formulation Test Formulation application Formulation Application prep_formulation->application assembly->application sampling Time-point Sampling application->sampling quantification OMC Quantification (e.g., HPLC) sampling->quantification calculation Permeation Calculation quantification->calculation results Flux & Permeation Profile calculation->results

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Logic_Diagram_Penetration_Reduction cluster_strategies Reduction Strategies cluster_mechanism Mechanism of Action cluster_outcome Desired Outcome encapsulation Encapsulation (Liposomes, Nanoparticles) retention Increased Retention in Stratum Corneum encapsulation->retention vehicle Vehicle Optimization (Emulsion Type, Excipients) release Controlled/Reduced OMC Release vehicle->release outcome Reduced Skin Penetration retention->outcome release->outcome

Caption: Logical relationship of strategies to reduce OMC skin penetration.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Octyl 4-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of octyl 4-methoxycinnamate (OMC).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In the context of LC-MS/MS, the "matrix" refers to all the components in a sample apart from the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous substances from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of OMC in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.

Q2: My calibration curve for this compound is non-linear. Could this be a result of matrix effects?

A2: Yes, a non-linear calibration curve can be a strong indicator of matrix effects. If the degree of ion suppression or enhancement varies with the concentration of OMC or the co-eluting matrix components, it can disrupt the linear relationship between the analyte concentration and the instrument response. A noticeable shift in the slope or intercept of the calibration curve when comparing standards prepared in a pure solvent versus those in the sample matrix is a clear sign of matrix effects.

Q3: What are the primary sources of matrix effects in biological samples like plasma or urine for OMC analysis?

A3: In biological matrices, major contributors to matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids (B1166683) from cell membranes. Other significant sources include salts, proteins, and endogenous metabolites that may co-elute with the relatively non-polar OMC molecule.

Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A4: The standard method for quantifying matrix effects is the post-extraction spike analysis. This involves comparing the peak area of OMC spiked into an extracted blank matrix (where no analyte was originally present) to the peak area of OMC in a neat (pure) solvent at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Extracted Blank Matrix / Peak Area in Neat Solvent) x 100

A value close to 100% indicates a minimal matrix effect. A value significantly below 100% suggests ion suppression, while a value significantly above 100% points to ion enhancement.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound and is it necessary?

A5: While the use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, the commercial availability of a specific SIL-IS for this compound can be limited. However, for related compounds like other UV filters, deuterated or 13C-labeled internal standards have been successfully used. A SIL-IS is highly recommended as it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thus providing the most accurate correction for matrix effects and improving method robustness. If a specific SIL-IS for OMC is not available, a structural analog with similar physicochemical properties may be considered, but with careful validation to ensure it behaves similarly to OMC during extraction and ionization.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Action
Low or inconsistent recovery of OMC Inefficient sample preparation; Analyte loss during extraction steps.Optimize Sample Preparation: • For Liquid-Liquid Extraction (LLE) , experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and adjust the pH of the aqueous sample to ensure OMC is in its neutral form for efficient partitioning. • For Solid-Phase Extraction (SPE) , select a sorbent appropriate for a non-polar compound like OMC (e.g., C18). Optimize the wash steps to remove interferences without eluting the analyte, and test different elution solvents to ensure complete recovery.
Poor peak shape (tailing or fronting) Co-eluting matrix components interfering with chromatography; Inappropriate mobile phase pH.Optimize Chromatography: • Adjust the mobile phase gradient to improve separation between OMC and interfering peaks. • Consider a different stationary phase (e.g., phenyl-hexyl or biphenyl) that may offer different selectivity for matrix components. • Ensure the mobile phase composition is optimal for the column and analyte.
High background noise or extraneous peaks Contamination from solvents, reagents, or sample collection tubes; Insufficiently clean extracts.Improve Sample Cleanup and System Hygiene: • Use high-purity, LC-MS grade solvents and reagents. • Implement a more rigorous sample cleanup method, such as SPE, to remove a wider range of interferences. • Regularly clean the LC system and mass spectrometer ion source.
Inconsistent results between samples (poor precision) Variable matrix effects between different sample lots or individuals.Implement a Robust Internal Standard Strategy: • Use a stable isotope-labeled internal standard for OMC if available. • If not, carefully validate a structural analog internal standard to ensure it effectively tracks the variability of OMC.Matrix-Matched Calibration: • Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Experimental Protocols

Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for OMC in Aqueous Samples

This protocol is adapted from a method for the analysis of UV filters in environmental water samples and can be a starting point for biological fluids with appropriate modification.

  • Sample Preparation:

    • To 10 mL of the aqueous sample (e.g., urine), add a surrogate internal standard.

    • Add 4 g of sodium chloride to the sample in a glass vial.

    • Add 10 mL of acetonitrile (B52724).

  • Extraction:

    • Cap the vial and shake vigorously for 1 hour.

    • Allow the phases to separate. The acetonitrile layer will separate from the aqueous layer.

  • Analysis:

    • Carefully transfer the acetonitrile layer and filter it through a 0.22 µm filter.

    • The extract can be directly injected into the LC-MS/MS system.

Protocol 2: Protein Precipitation followed by Liquid-Liquid Extraction for Cinnamate Esters in Plasma

This protocol for a related compound, methyl cinnamate, can be adapted for OMC.

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 800 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes to extract the analyte.

    • Centrifuge to separate the phases.

  • Evaporation and Reconstitution:

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for analysis.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from studies on UV filters, which can serve as a benchmark for method development for this compound.

Table 1: Recovery Data for UV Filters Using Salting-Out Assisted Liquid-Liquid Extraction (SALLE) in Water Samples

CompoundRecovery (%)
This compound69 - 127
Oxybenzone85 - 115
Octocrylene75 - 120

Data adapted from a study on environmental water samples, which indicates the general efficiency of the SALLE method for OMC.

Table 2: Recovery of UV Filters in Spiked Sunscreen Samples (50 ng/mL)

CompoundPre-spike Recovery (%)Post-spike Recovery (%)
Octocrylene95.398.7
Avobenzone102.1105.4
Oxybenzone99.8101.2
Octisalate97.6100.3
Homosalate101.5103.8

This data, from a sunscreen matrix, demonstrates the potential for good recovery of related UV filters with a simple sample preparation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Extraction (LLE or SPE) IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

matrix_effects_logic Analyte_IS Analyte + Internal Standard (in sample matrix) Ion_Source ESI Ion Source Analyte_IS->Ion_Source Coeluting Co-eluting Matrix Components (Lipids, Salts, etc.) Coeluting->Ion_Source Suppression Ion Suppression Ion_Source->Suppression Competition for ionization Enhancement Ion Enhancement Ion_Source->Enhancement Improved ionization efficiency Signal Altered MS Signal (Inaccurate Quantification) Suppression->Signal Enhancement->Signal

Technical Support Center: Method Development for Separating Octyl 4-Methoxycinnamate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of octyl 4-methoxycinnamate (OMC) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work. This compound, also known as octinoxate (B1216657), is a common UV filter in sunscreen products that exists as E (trans) and Z (cis) geometric isomers. The E-isomer is the therapeutically active and stable form, while the Z-isomer, which can form upon exposure to UV light, is less effective.[1] Accurate separation and quantification of these isomers are crucial for product efficacy and stability studies.

This guide covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) methods.

Frequently Asked Questions (FAQs)

Q1: Why is it important to separate the E and Z isomers of this compound?

A1: The E (trans) isomer of this compound is the most effective form for absorbing UVB radiation.[1] Exposure to sunlight can cause the E-isomer to convert to the Z (cis) isomer, which has a lower molar absorption coefficient, thereby reducing the sunscreen's efficacy.[1] Therefore, separating and quantifying these isomers is essential for stability testing and ensuring the photoprotective quality of sunscreen formulations.

Q2: What are the primary analytical techniques for separating this compound isomers?

A2: The most common techniques for separating this compound isomers are High-Performance Liquid Chromatography (HPLC), particularly with a C18 stationary phase.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, especially for identifying and quantifying the isomers and their degradation products.[2] Supercritical Fluid Chromatography (SFC) is an emerging powerful technique for separating various isomers, including geometric isomers, and offers advantages in terms of speed and reduced solvent consumption.

Q3: Can I use a standard C18 HPLC column to separate the E and Z isomers?

A3: Yes, a standard C18 column is often sufficient for separating the E/Z isomers of this compound.[1][3] The separation is based on the different spatial configurations of the isomers, which affects their interaction with the stationary phase.

Q4: What is the expected elution order of the E and Z isomers in reversed-phase HPLC?

A4: In reversed-phase HPLC, the more planar and less polar E (trans) isomer typically has a longer retention time than the Z (cis) isomer.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor resolution between the E and Z isomer peaks.

  • Question: I am seeing overlapping peaks or very little separation between my this compound isomers. How can I improve the resolution?

  • Answer:

    • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.[4] Experiment with small, incremental changes.

    • Change Organic Modifier: If you are using methanol, try switching to acetonitrile or vice-versa. These solvents have different selectivities and can alter the separation.

    • Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.[5]

    • Column Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation. Try operating at a controlled temperature (e.g., 25°C, 30°C, 35°C) to see if resolution improves.[6]

    • Consider a Different Column: If optimizing the mobile phase and conditions is not sufficient, consider a column with a different stationary phase chemistry, such as a phenyl column, which can offer different selectivity for aromatic compounds.

Problem 2: Peak splitting is observed for one or both isomer peaks.

  • Question: My isomer peaks are appearing as doublets or with shoulders. What could be the cause and how do I fix it?

  • Answer:

    • Injection Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase of 50% acetonitrile/water), it can cause peak distortion.[7] Try to dissolve your sample in the initial mobile phase.

    • Column Overload: Injecting too much sample can lead to peak splitting.[8] Reduce the injection volume or the concentration of your sample.

    • Column Contamination or Void: A blocked frit or a void at the head of the column can distort the peak shape.[6] Try back-flushing the column or, if the problem persists, replace the column.

    • Co-elution with an Impurity: The split peak might be due to an impurity eluting very close to your isomer.[8] Try adjusting the mobile phase composition to separate the impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem 1: The isomers are not separating and appear as a single peak.

  • Question: I am unable to resolve the E and Z isomers of this compound using my GC-MS method. What can I do?

  • Answer:

    • Optimize the Temperature Program: A slow temperature ramp is crucial for separating closely eluting isomers.[9] Try decreasing the ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min) in the temperature range where the isomers are expected to elute.

    • Use a Longer Column: A longer capillary column will provide more theoretical plates and enhance separation. If you are using a 30 m column, consider a 60 m column with the same stationary phase.

    • Select a More Selective Stationary Phase: While a standard DB-5ms or equivalent is often used, a more polar stationary phase might provide better selectivity for these isomers.

Problem 2: Poor peak shape (tailing) for the isomer peaks.

  • Question: My this compound isomer peaks are showing significant tailing. What is the cause and solution?

  • Answer:

    • Active Sites in the Inlet or Column: The presence of active silanol (B1196071) groups in the injector liner or the column can lead to peak tailing.[10] Ensure you are using a deactivated liner and consider trimming the first few centimeters of the column.

    • Injector Temperature Too Low: A low injector temperature can cause slow volatilization of the sample, leading to band broadening and tailing. Ensure the injector temperature is appropriate for the analyte.

    • Derivatization: Although not always necessary for these isomers, derivatization (silylation) can sometimes improve peak shape and reduce tailing for compounds with active hydrogens.

Supercritical Fluid Chromatography (SFC)

Problem 1: Inadequate separation of the E and Z isomers.

  • Question: I'm developing an SFC method, but my isomer peaks are not well-resolved. How can I improve the separation?

  • Answer:

    • Optimize the Modifier Percentage: The type and percentage of the organic modifier (e.g., methanol, ethanol) in the supercritical CO2 mobile phase have a significant impact on selectivity.[11] Systematically vary the modifier concentration to find the optimal resolution.

    • Adjust Back Pressure and Temperature: Both back pressure and temperature affect the density of the supercritical fluid and thus its solvating power.[11] Higher pressure generally leads to shorter retention times, while temperature effects can be more complex. Explore a range of pressures and temperatures to find the best separation.

    • Try Different Stationary Phases: Chiral stationary phases are often used in SFC for enantiomer separations, but they can also provide unique selectivity for geometric isomers. Consider screening different chiral and achiral columns.

Experimental Protocols

HPLC Method for E/Z Isomer Separation

This protocol provides a starting point for the separation of this compound isomers. Optimization may be required based on your specific instrument and column.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size[3]
Mobile Phase Acetonitrile and Water[3]
Gradient Start with a higher water percentage and gradually increase the acetonitrile percentage. A starting point could be 70% Acetonitrile / 30% Water, moving to 95% Acetonitrile over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 310 nm
Sample Preparation Dissolve the sample in the initial mobile phase composition.
GC-MS Method for Isomer Analysis

This protocol is a general guideline for the analysis of this compound isomers.

ParameterRecommended Condition
GC System Agilent 7890A or equivalent
Injector Splitless mode, 280°C[12]
Injection Volume 1 µL[12]
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[12]
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temp 70°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)
MS System Mass spectrometer in scan mode (e.g., m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
Sample Preparation Dissolve the sample in a volatile solvent like hexane (B92381) or ethyl acetate.
SFC Method for Isomer Separation

This is a starting point for developing an SFC method for separating this compound isomers.

ParameterRecommended Condition
Column Chiralpak IC (or other chiral column), 4.6 x 150 mm, 3 µm
Mobile Phase Supercritical CO2 and Methanol (as modifier)
Gradient/Isocratic Start with an isocratic elution of 5% Methanol and adjust as needed.
Flow Rate 2.5 mL/min
Backpressure 150 bar
Column Temperature 40°C
Detection UV detector
Sample Preparation Dissolve the sample in a solvent compatible with the mobile phase, such as methanol.

Visual Troubleshooting and Workflow Diagrams

Below are diagrams created using Graphviz to illustrate common troubleshooting workflows.

Troubleshooting_Poor_Resolution start Poor Peak Resolution (E/Z Isomers) check_mobile_phase Optimize Mobile Phase (Adjust % Organic) start->check_mobile_phase change_solvent Try Different Organic Solvent (e.g., MeOH vs. ACN) check_mobile_phase->change_solvent If no improvement resolved Peaks Resolved check_mobile_phase->resolved Success adjust_flow Lower Flow Rate change_solvent->adjust_flow If no improvement change_solvent->resolved Success adjust_temp Optimize Column Temperature adjust_flow->adjust_temp If no improvement adjust_flow->resolved Success change_column Consider Different Column Chemistry (e.g., Phenyl) adjust_temp->change_column If still unresolved adjust_temp->resolved Success change_column->resolved Success

Caption: Workflow for troubleshooting poor HPLC peak resolution.

Troubleshooting_Peak_Splitting start Peak Splitting Observed check_solvent Check Injection Solvent (Match with Mobile Phase) start->check_solvent reduce_load Reduce Injection Volume/ Concentration check_solvent->reduce_load If problem persists good_peak Peak Shape Corrected check_solvent->good_peak Success check_column Inspect Column (Back-flush or Replace) reduce_load->check_column If problem persists reduce_load->good_peak Success check_coelution Investigate Co-elution (Modify Mobile Phase) check_column->check_coelution If problem persists check_column->good_peak Success check_coelution->good_peak Success

Caption: Logic diagram for diagnosing the cause of peak splitting.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Simultaneous Determination of Multiple UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient quantification of multiple UV filters in various matrices is crucial for ensuring product quality, safety, and regulatory compliance. This guide provides an objective comparison of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.

The simultaneous determination of multiple UV filters presents a significant analytical challenge due to the diverse physicochemical properties of these compounds. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely adopted technique, valued for its robustness and cost-effectiveness. However, for more complex matrices or when higher sensitivity and selectivity are required, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer superior performance.

Method Performance Comparison

The selection of an analytical method is often a trade-off between performance characteristics, sample matrix, and available resources. The following tables summarize the key performance indicators for HPLC-UV, LC-MS/MS, and GC-MS for the simultaneous analysis of multiple UV filters, based on published validation studies.

Table 1: Performance Characteristics of HPLC-UV Methods
UV Filters AnalyzedLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD %)Reference
15 UV filters in cosmetics≥0.9991-1.2 - 5.1 (µg/g)84.2 - 100.70.9 - 9.5[1]
12 UV filters in suncare products-----[2][3][4][5]
8 organic UV-filters in cosmetics-----[6]
4 UV filters in sunscreen cream---90 - 110< 2.0[7]

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.

Table 2: Performance Characteristics of LC-MS/MS Methods
UV Filters AnalyzedLinearity (r²)LOD (ng/L)LOQ (ng/L)Recovery (%)Precision (RSD %)Reference
8 common UV filters-----[8]
2 Benzotriazoles in seawater---56.5 - 91.3< 15[9]
Benzophenone-3 in wastewater--ng/L range78.9 - 99.30.02 - 13.0[9]

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.

Table 3: Performance Characteristics of GC-MS Methods
UV Filters AnalyzedLinearity (r²)LOD (ng/L)LOQ (ng/L)Recovery (%)Precision (RSD %)Reference
4 UV filters in water samples--10 - 10062 - 107< 14[10][11]
6 UV filters in aqueous media>0.991-10 - 60-< 15[12]

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for sample preparation and analysis using HPLC-UV, LC-MS/MS, and GC-MS.

HPLC-UV Method for 15 UV Filters in Cosmetics[1]

Sample Preparation:

  • Weigh 0.5 g of cosmetic sample (lotion, emulsion, cream, or wax) into a centrifuge tube.

  • For lotions, emulsions, and creams, add 10 mL of tetrahydrofuran (B95107) containing 2 g/L ammonium (B1175870) hydroxide, vortex, and oscillate for 5 minutes.

  • For wax samples, add the same solvent and sonicate with heating to 50°C until a homogeneous mixture is obtained.

  • Add 40 mL of 80% aqueous methanol (B129727) solution and extract by ultrasonication for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm micropore filter before HPLC analysis.

Chromatographic Conditions:

  • Column: XTerra MS C18 (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) water containing 0.1% (v/v) formic acid and (B) methanol containing 0.1% (v/v) formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD) at 280 nm and 311 nm.

  • Injection Volume: 10 µL

LC-MS/MS Method for UV Filters in Water Samples

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an Oasis HLB SPE cartridge with methanol followed by ultrapure water.

  • Load 500 mL of the water sample onto the cartridge.

  • Wash the cartridge with a solution of methanol/water to remove interferences.

  • Elute the analytes with an appropriate organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 column (e.g., Agilent ZORBAX Eclipse Plus C18).

  • Mobile Phase: Gradient elution with (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min

  • Ionization: Electrospray Ionization (ESI) in both positive and negative modes (polarity switching).[8]

  • Detection: Multiple Reaction Monitoring (MRM) mode using a triple quadrupole mass spectrometer.

GC-MS/MS Method for 4 UV Filters in Water Samples[10]

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge.

  • Pass 500 mL of the water sample (pH adjusted to 3) through the cartridge at a flow rate of approximately 10 mL/min.[10]

  • Wash the cartridge with 50 mL of a 5% methanol/water solution.[10]

  • Dry the cartridge under vacuum.

  • Elute the analytes with 6 mL (3 x 2 mL) of ethyl acetate.[10]

  • Add an internal standard solution to the eluate.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A low-polarity capillary column suitable for GC-MS (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at an initial temperature, ramp to a final temperature to achieve separation.

  • Ionization: Electron Ionization (EI).

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Method Validation Workflow

The validation of an analytical method is a critical step to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of a method for the simultaneous determination of multiple UV filters.

Method_Validation_Workflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation end_node Validated Method documentation->end_node

Caption: Workflow for the validation of an analytical method.

Conclusion

The choice of an analytical method for the simultaneous determination of multiple UV filters is dependent on the specific application, the nature of the sample matrix, and the required sensitivity and selectivity. HPLC-UV offers a reliable and cost-effective solution for routine quality control of cosmetic products.[7][13] For trace-level analysis in complex environmental or biological matrices, the superior sensitivity and selectivity of LC-MS/MS and GC-MS are indispensable.[8][9][11] Careful method validation is paramount to ensure the generation of accurate and reliable data, regardless of the technique employed.

References

A Comparative Analysis of the Photostability of Octyl 4-Methoxycinnamate and Avobenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of effective sunscreen formulations, the photostability of ultraviolet (UV) filters is a critical parameter influencing product efficacy and safety. This guide provides a comparative study of the photostability of two widely used organic UV filters: Octyl 4-methoxycinnamate (OMC), primarily a UVB absorber, and Avobenzone (B1665848), a broad-spectrum UVA absorber. This analysis is supported by experimental data and detailed methodologies to assist researchers in the formulation and evaluation of photostable sunscreen products.

Executive Summary

Both this compound (also known as octinoxate) and Avobenzone are susceptible to photodegradation upon exposure to UV radiation. However, Avobenzone exhibits significantly lower photostability compared to OMC. The combination of these two filters, once common in broad-spectrum sunscreens, is now known to accelerate the degradation of Avobenzone, compromising the product's UVA protection. This guide will delve into the quantitative differences in their photostability and the experimental methods used to determine these characteristics.

Data Presentation: Photodegradation Comparison

The following table summarizes the quantitative data on the photodegradation of this compound and Avobenzone when exposed to UV radiation.

UV FilterChemical NameUV SpectrumPhotodegradation (%) after UV IrradiationKey Observations
This compound (OMC)Ethylhexyl methoxycinnamateUVB7%Relatively photostable compared to Avobenzone.[1]
AvobenzoneButyl methoxydibenzoylmethaneUVA41%Inherently photounstable, undergoing significant degradation upon UV exposure.[1]

Note: The photodegradation percentages are based on a study where formulations were irradiated in the absence of TiO2 nanocomposites.[1] The presence of other ingredients in a sunscreen formulation can significantly alter the photostability of individual filters.

Experimental Protocols

The photostability of UV filters is primarily assessed using two in vitro methods: UV Spectroscopy and High-Performance Liquid Chromatography (HPLC). These methods are often guided by international standards such as ISO 24443:2021.

In Vitro Photostability Assessment by UV Spectroscopy

This method measures the change in the UV absorbance spectrum of a sunscreen film before and after exposure to a controlled dose of UV radiation.

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator (compliant with ISO 24443)

  • Polymethylmethacrylate (PMMA) plates (roughened)

  • Positive displacement pipette

  • Analytical balance

  • Gloved finger or automated spreading device

  • Incubator/drying chamber

Procedure:

  • Sample Preparation: Accurately weigh the sunscreen product.

  • Application: Apply the sunscreen uniformly onto the roughened surface of a PMMA plate at a concentration of 1.3 mg/cm².

  • Drying: Allow the film to dry for at least 15 minutes in a dark place at a controlled temperature.

  • Initial Absorbance Measurement: Measure the initial absorbance spectrum of the sunscreen film from 290 nm to 400 nm using the UV-Vis spectrophotometer.

  • UV Irradiation: Expose the PMMA plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the initial UVA protection factor (UVA-PF) of the product.

  • Final Absorbance Measurement: After irradiation, remeasure the absorbance spectrum of the sunscreen film under the same conditions as the initial measurement.

  • Data Analysis: Calculate the percentage of photodegradation by comparing the area under the absorbance curve before and after irradiation.

In Vitro Photostability Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a more direct measure of the concentration of the UV filters before and after UV exposure, allowing for the quantification of degradation and the identification of degradation products.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Solar simulator

  • PMMA plates

  • Extraction solvent (e.g., methanol (B129727), acetonitrile)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Sample Preparation and Irradiation: Prepare and irradiate sunscreen films on PMMA plates as described in the UV Spectroscopy protocol (steps 1-5). A set of non-irradiated plates should be prepared as a control.

  • Extraction: After irradiation, immerse the PMMA plates in a known volume of extraction solvent and sonicate to dissolve the sunscreen film completely.

  • Sample Dilution: Dilute the extracts to a suitable concentration for HPLC analysis.

  • Filtration: Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of methanol and water (e.g., 88:12 v/v).[2]

    • Flow Rate: 0.8 mL/min.[2]

    • Detection Wavelength: 325 nm is a suitable wavelength for the simultaneous detection of both avobenzone and OMC.[2]

    • Injection Volume: 20 µL.[2]

  • Data Analysis: Quantify the concentration of Avobenzone and OMC in both the irradiated and non-irradiated samples by comparing the peak areas to a standard calibration curve. Calculate the percentage of degradation for each filter.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_uv_spec UV Spectroscopy cluster_hplc HPLC Analysis prep Weigh Sunscreen apply Apply to PMMA Plate (1.3 mg/cm²) prep->apply dry Dry in Dark apply->dry initial_abs Measure Initial Absorbance (290-400 nm) dry->initial_abs UV Spec Path irradiate_hplc Irradiate with Solar Simulator dry->irradiate_hplc HPLC Path irradiate_spec Irradiate with Solar Simulator initial_abs->irradiate_spec final_abs Measure Final Absorbance irradiate_spec->final_abs calc_spec Calculate % Photodegradation final_abs->calc_spec extract Extract with Solvent irradiate_hplc->extract hplc_run Analyze by HPLC extract->hplc_run calc_hplc Calculate % Degradation hplc_run->calc_hplc

Caption: Experimental workflow for assessing UV filter photostability.

Photodegradation_Pathways cluster_avo Avobenzone Photodegradation cluster_omc OMC Interaction avo Avobenzone (Enol form) avo_excited Excited State avo->avo_excited UVA Absorption keto Keto Tautomer avo_excited->keto Isomerization degradation_products Degradation Products keto->degradation_products Irreversible Cleavage omc Octyl Methoxycinnamate omc_excited Excited State omc->omc_excited UVB Absorption omc_excited->avo_excited Energy Transfer (accelerates degradation)

Caption: Photodegradation pathway of Avobenzone and its interaction with OMC.

Discussion and Conclusion

The experimental data clearly indicates that Avobenzone is significantly more photounstable than this compound. Upon absorption of UVA radiation, Avobenzone can undergo keto-enol tautomerization, leading to a loss of its UV-absorbing capabilities and subsequent degradation into various byproducts.

The interaction between Avobenzone and OMC is particularly noteworthy for formulators. When combined, the excited state of OMC can transfer energy to Avobenzone, further accelerating its degradation. This interaction significantly reduces the overall UVA protection of a sunscreen product over time.

For the development of photostable, broad-spectrum sunscreens, it is crucial to:

  • Select UV filters with high intrinsic photostability.

  • Avoid combinations of filters that are known to have negative photostability interactions, such as Avobenzone and OMC, unless appropriate photostabilizers are included.

  • Incorporate effective photostabilizers, such as octocrylene, bemotrizinol (B606015) (Tinosorb S), or ecamsule (B1337) (Mexoryl SX), to quench the excited state of photolabile filters like Avobenzone.

  • Conduct rigorous photostability testing on final formulations using standardized protocols to ensure sustained efficacy and safety throughout the product's shelf life and during consumer use.

By understanding the distinct photostability profiles of individual UV filters and their interactions within a formulation, researchers and drug development professionals can design more effective and reliable sun protection products.

References

In Vitro Skin Permeation: A Comparative Analysis of Octyl 4-Methoxycinnamate and Bemotrizinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prevalent Sunscreen Agents

The safety and efficacy of topical sunscreen formulations are intrinsically linked to the skin permeation profile of their active ingredients. An ideal sunscreen agent should provide a robust protective layer on the skin's surface with minimal penetration into the deeper dermal layers and systemic circulation. This guide provides a detailed comparison of the in vitro skin permeation of two widely used UV filters: the established UVB filter, octyl 4-methoxycinnamate (OMC), and the newer, broad-spectrum agent, bemotrizinol (B606015) (BEMT).

Executive Summary

Experimental evidence from in vitro studies indicates that bemotrizinol generally exhibits lower skin permeation compared to this compound. This difference is largely attributed to bemotrizinol's significantly larger molecular weight and higher lipophilicity, which limit its passage through the stratum corneum. While direct comparative studies under identical conditions are limited, the available data consistently points towards a higher skin retention and lower systemic absorption potential for bemotrizinol. This guide will delve into the quantitative data from various studies, detail the experimental methodologies employed, and provide visual representations of the key processes involved.

Quantitative Data on In Vitro Skin Permeation

The following tables summarize the quantitative data from various in vitro skin permeation studies for both this compound and bemotrizinol. It is crucial to note that direct comparisons of the absolute values should be made with caution due to variations in experimental conditions, such as the type of skin model, formulation vehicle, and study duration.

Table 1: In Vitro Skin Permeation and Retention of this compound (OMC)

Formulation TypeSkin ModelStudy Duration (hours)Permeation (µg/cm²)Skin Retention (µg/cm²)Key Findings
Liquid Crystalline SystemHuman Skin121.38 ± 34.35Stratum Corneum: 315.3 ± 13.08, Epidermis + Dermis: 75.52 ± 23High retention in the stratum corneum with low permeation[1].
Hydroalcoholic GelHuman SkinNot SpecifiedFlux: Lower than microemulsionNot SpecifiedNanostructured lipid carriers (NLCs) showed the lowest flux compared to other formulations[2].
O/W EmulsionHuman Skin22Dependent on emulsifierNot SpecifiedThe type of emulsifying system in an O/W emulsion significantly affects OMC permeation[3].
Emulgel (non-encapsulated)Swine Skin3Not SpecifiedAmount in viable skin was 3-fold higher than nanoparticle formulationEncapsulation in nanoparticles significantly reduces the amount of OMC reaching viable skin layers[4].
Liposomal GelNot Specified314.70 ± 0.98Not SpecifiedLiposomal encapsulation slowed the release of OMC[5].

Table 2: In Vitro Skin Permeation and Retention of Bemotrizinol (BEMT)

Formulation TypeSkin ModelStudy Duration (hours)Permeation (µg/cm²)Skin RetentionKey Findings
O/W Emulsion with NLCNot SpecifiedNot SpecifiedNone ObservedNot SpecifiedNo skin permeation of BEMT was observed from emulsions containing BEMT-loaded nanostructured lipid carriers[6][7].
O/W NanoemulsionNot Specified6140 ± 0.06Not SpecifiedA study on a nanoemulsion formulation showed some level of permeation[8].
Oil + 10% EthanolNot SpecifiedNot SpecifiedLowNot SpecifiedAn in vitro skin permeation test (IVPT) supported the safety of 6% BEMT for topical application.

Experimental Protocols

The in vitro skin permeation of topical agents is most commonly assessed using the Franz diffusion cell method, often following the OECD Guideline 428 for skin absorption. This standardized approach allows for the controlled study of a substance's ability to penetrate the skin.

Standard Protocol for In Vitro Skin Permeation Study using a Franz Diffusion Cell
  • Skin Membrane Preparation:

    • Excised human or porcine skin is frequently used. The full-thickness skin is typically dermatomed to a uniform thickness (e.g., 200-500 µm) to remove the subcutaneous fat.

    • The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Franz Diffusion Cell Assembly:

    • The receptor chamber is filled with a physiologically relevant receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent for poorly water-soluble compounds). The fluid is continuously stirred and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

    • Care is taken to remove any air bubbles between the skin and the receptor fluid.

  • Application of the Test Formulation:

    • A precise amount of the sunscreen formulation (e.g., 2 mg/cm²) is applied evenly to the surface of the stratum corneum in the donor chamber.

  • Sampling and Analysis:

    • At predetermined time intervals over a set duration (e.g., 24 hours), samples are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh receptor fluid to maintain sink conditions.

    • At the end of the experiment, the skin surface is washed to remove any unabsorbed formulation.

    • The different layers of the skin (stratum corneum, epidermis, and dermis) can be separated and analyzed to determine the amount of the active ingredient retained in each compartment.

    • The concentration of the sunscreen agent in the receptor fluid and skin layers is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Visualization of Experimental and Logical Frameworks

To better illustrate the processes involved in the in vitro skin permeation studies and the factors influencing the outcomes, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Output p1 Skin Membrane Preparation (Human or Porcine) p2 Franz Cell Assembly p1->p2 p3 Receptor Fluid Filling (e.g., PBS at 32°C) p2->p3 e1 Formulation Application (e.g., 2 mg/cm²) p3->e1 e2 Incubation (e.g., 24 hours) e1->e2 e3 Periodic Sampling of Receptor Fluid e2->e3 a3 Quantification by HPLC e3->a3 a1 Skin Surface Wash a2 Skin Layer Separation (SC, Epidermis, Dermis) a1->a2 a2->a3 d1 Permeation Profile a3->d1 d2 Skin Retention Data a3->d2 d3 Flux Calculation d1->d3

Experimental Workflow for In Vitro Skin Permeation Study.

G cluster_compound Compound Properties cluster_formulation Formulation Vehicle cluster_skin Skin Barrier C1 Molecular Weight Outcome Skin Permeation (Permeation vs. Retention) C1->Outcome Inverse relationship C2 Lipophilicity (Log P) C2->Outcome Complex relationship C3 Solubility F1 Emulsion Type (O/W vs. W/O) F1->Outcome F2 Encapsulation (e.g., Nanoparticles) F2->Outcome Decreases permeation F3 Presence of Penetration Enhancers S1 Stratum Corneum Integrity S1->Outcome Crucial determinant S2 Skin Hydration S3 Skin Thickness

Logical Relationship of Factors Influencing Skin Permeation.

Concluding Remarks

The collective in vitro data strongly suggests that bemotrizinol has a more favorable safety profile in terms of skin permeation when compared to this compound. The larger molecular size of bemotrizinol is a key physicochemical property that limits its ability to cross the skin barrier, leading to higher retention in the stratum corneum where it can effectively absorb UV radiation. In contrast, the smaller molecular size of this compound allows for a greater degree of skin penetration, which can be influenced by the formulation vehicle.

For drug development professionals, these findings are significant. The choice of sunscreen agent can have a profound impact on the safety and efficacy of the final product. Formulations containing bemotrizinol may offer a higher margin of safety with respect to systemic exposure. Furthermore, the use of advanced formulation strategies, such as encapsulation in nanoparticles, can further minimize the skin penetration of both agents, thereby enhancing their safety and efficacy. Future research should focus on direct, side-by-side comparative studies of these two sunscreens in standardized in vitro models to provide a more definitive quantitative comparison.

References

comparison of octyl 4-methoxycinnamate's SPF efficacy in different formulations

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Impact of Formulation on Octyl 4-Methoxycinnamate's SPF Efficacy

This compound (OMC), also known as octinoxate, is a widely utilized organic UVB filter in sunscreen and other cosmetic products designed to protect the skin from the sun's harmful rays.[1][2][3] Its primary function is to absorb UVB radiation (280-320 nm), which is the main cause of sunburn and can contribute to skin damage.[1][2] While the concentration of OMC is a primary determinant of the Sun Protection Factor (SPF), the formulation vehicle plays a critical role in its overall efficacy and stability. This guide provides a comparative analysis of OMC's SPF performance in various formulations, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Analysis of SPF Efficacy

The SPF of a sunscreen is not solely dependent on the concentration of the UV filter but is also significantly influenced by the cosmetic vehicle. The type of emulsion, the presence of other ingredients, and the delivery system can all impact the final SPF value. Below is a summary of experimental data from various studies investigating the SPF of OMC in different formulations.

Formulation TypeOMC ConcentrationOther Key IngredientsIn Vitro SPFIn Vivo SPFReference
CreamNot SpecifiedFree OMCNot Significantly Different from other formulations-[4]
Cream with Lipo/OMC complexNot SpecifiedLiposome-encapsulated OMCNot Significantly Different from other formulations11.0 ± 1.3[4]
Cream with β-CD/OMC complexNot Specifiedβ-Cyclodextrin-encapsulated OMCNot Significantly Different from other formulations-[4]
Cream with Lipo/OMC + β-CD/OMCNot SpecifiedCombination of encapsulated OMCNot Significantly Different from other formulations11.6 ± 1.6[4]
Sunscreen Lotion2%-Correlated well with in vivo-[5]
Sunscreen Lotion4.5%-Correlated well with in vivo-[5]
Sunscreen Lotion7.5%-Correlated well with in vivo-[5]
Nanoemulsion7.5%3% Avobenzone, 2.73% Soybean Oil, 0.27% Liquid Paraffin21.57 ± 1.21-[6]
Nanoemulsion7.5%3% Avobenzone16.52 ± 0.98-[6]
Emulsion10% (w/w)No alcohol~5.5 (Before Irradiation)-[7]
Emulsion with Ethanol (B145695)10% (w/w)15% Ethanol~6.0 (Before Irradiation)-[7]
Emulsion with Ethanol10% (w/w)15% Ethanol~3.0 (After Irradiation)-[7]

Key Observations:

  • Encapsulation Systems: Encapsulating OMC in liposomes and β-cyclodextrins can enhance the in vivo SPF. A combination of both delivery systems showed the highest SPF value of 11.6.[4]

  • Nanoemulsions: A nanoemulsion formulation containing a combination of OMC, avobenzone, and soybean oil demonstrated a synergistic effect, resulting in a higher SPF value (21.57) compared to a similar formulation without soybean oil (16.52).[6]

  • Photostability and Formulation: The presence of ethanol in a formulation can impact the photostability of OMC. One study showed that while the initial SPF was slightly higher in an emulsion with 15% ethanol, the SPF value decreased more significantly after UV irradiation compared to the formulation without alcohol.[7] This highlights the importance of considering the photostability of OMC in different solvents, as it is known to degrade upon exposure to light.[8]

  • Emulsion Type (O/W vs. W/O): While direct comparative studies for OMC are limited in the provided results, research on other UV filters indicates that W/O emulsions may exhibit higher SPF values due to the increased content of oily substances which can have inherent UV-blocking properties.[9]

Experimental Protocols

The determination of SPF can be conducted through in vivo and in vitro methods. Both approaches are crucial in the development and validation of sunscreen products.

In Vivo SPF Determination

The in vivo SPF test is considered the standard method for determining the efficacy of sunscreen products.[10] It involves human subjects and measures the product's ability to protect against erythema (sunburn).

Methodology:

  • Subject Selection: A minimum of 10 healthy subjects with fair skin (Fitzpatrick skin types I, II, or III) are typically recruited.

  • Test Sites: Small areas on the subject's back are demarcated for testing.

  • Sunscreen Application: A precise amount of the sunscreen formulation (typically 2 mg/cm²) is applied uniformly to the designated test sites. An adjacent area is left unprotected as a control.

  • UV Irradiation: The test sites are exposed to a controlled dose of UV radiation from an artificial source, such as a Xenon Arc solar simulator.[10]

  • Minimal Erythemal Dose (MED) Determination: The MED is the smallest UV dose required to produce the first perceptible, well-defined erythema. The MED is determined for both the protected and unprotected skin.

  • SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.[10]

SPF = MED (protected skin) / MED (unprotected skin)

In Vitro SPF Determination

In vitro methods for SPF testing are widely used for product development and screening due to their cost-effectiveness and ethical advantages over in vivo testing.[10][11] These methods involve applying a thin film of the sunscreen product onto a transparent substrate and measuring the UV light transmission through it.

Methodology:

  • Substrate Preparation: Polymethylmethacrylate (PMMA) plates with a roughened surface are commonly used as the substrate to mimic the skin's surface.[10][12]

  • Sample Application: A standardized amount of the sunscreen formulation (e.g., 0.65 mg/cm² to 2 mg/cm²) is applied evenly across the PMMA plate.[10] Automated application with a robot can be used to ensure uniformity.[12]

  • Spectrophotometric Measurement: The transmittance of UV radiation through the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere.[7] Measurements are taken across the UV spectrum (290-400 nm).

  • Pre-irradiation Measurement: An initial absorbance spectrum is measured to calculate the initial in vitro SPF.

  • UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator to assess the photostability of the product.[10][12]

  • Post-irradiation Measurement: After irradiation, a final absorbance spectrum is measured.

  • SPF Calculation: The in vitro SPF is calculated from the transmittance data using a specific formula that takes into account the erythemal action spectrum and the solar spectral irradiance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for in vitro SPF determination, a crucial process in the development of sunscreen formulations.

InVitroSPFWorkflow start Start: Sunscreen Formulation substrate Prepare Substrate (e.g., PMMA Plate) start->substrate application Uniform Application of Sunscreen (2 mg/cm²) substrate->application drying Drying/Incubation Period application->drying pre_uv Measure Initial UV Transmittance (Spectrophotometry) drying->pre_uv calc_initial_spf Calculate Initial In Vitro SPF pre_uv->calc_initial_spf irradiation Controlled UV Irradiation (Solar Simulator) calc_initial_spf->irradiation post_uv Measure Post-Irradiation UV Transmittance irradiation->post_uv calc_final_spf Calculate Final In Vitro SPF & Photostability post_uv->calc_final_spf end End: Data Analysis & Report calc_final_spf->end

Caption: Workflow for In Vitro SPF Determination.

Conclusion

The efficacy of this compound as a UVB filter is profoundly influenced by the formulation in which it is incorporated. While concentration is a key factor, the choice of emulsion type, the use of encapsulation technologies like liposomes, and the inclusion of other synergistic ingredients can significantly enhance the final SPF of a product. Furthermore, the inherent photolability of OMC necessitates careful formulation to ensure stability and sustained protection upon UV exposure. For researchers and formulators, a deep understanding of these interactions is paramount to developing safe, effective, and stable sunscreen products. Future research should focus on direct, controlled comparisons of OMC in a wider range of common cosmetic bases to provide a more complete picture of its formulation-dependent efficacy.

References

Unmasking the Endocrine Disrupting Potential of Common UV Filters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature reveals that several common organic ultraviolet (UV) filters, key ingredients in sunscreens and other personal care products, exhibit endocrine-disrupting properties, with effects observed on estrogen, androgen, and thyroid hormone signaling pathways. This comparative guide synthesizes findings from numerous in vitro and in vivo studies to provide researchers, scientists, and drug development professionals with a consolidated resource on the endocrine-disrupting effects of these widely used compounds.

The analysis covers major classes of UV filters, including benzophenones, cinnamate (B1238496) derivatives, and camphor (B46023) derivatives. The data indicates that these chemicals can interact with hormone receptors, leading to a range of biological responses.[1][2][3] While essential for photoprotection, the systemic absorption of some UV filters raises concerns about their potential impact on human and environmental health.[2][4]

Comparative Analysis of Endocrine Disrupting Effects

The endocrine-disrupting potential of UV filters varies significantly across different chemical classes and specific compounds. The following table summarizes quantitative data from various studies, highlighting the diverse range of effects on different hormonal systems.

UV Filter ClassCompoundEndocrine EffectAssay TypeSpecies/Cell LineQuantitative Data (e.g., IC50, EC50, Binding Affinity)Reference
Benzophenones Benzophenone-3 (BP-3, Oxybenzone)EstrogenicUterotrophic AssayImmature Long-Evans RatsDose-dependent increase in uterine weight[1]
Anti-androgenicMDA-kb2 Cell AssayHuman Breast CarcinomaIC50: 4.98 x 10⁻⁶ M[5][6][7]
Thyroid Receptor ActivationIn vitro assay-Transcriptional activation[8]
Benzophenone-1 (BP-1)EstrogenicCell-based bioassays-Higher estrogenic activity than BP-3[1]
Anti-androgenicCell-based bioassays-Anti-androgenic activity observed[1]
Benzophenone-2 (BP-2)EstrogenicVitellogenin InductionFishInduction of vitellogenin[1]
Cinnamate Derivatives Octyl methoxycinnamate (OMC, Octinoxate)EstrogenicReporter Cell Lines (HELN, HELN ERα, HELN ERβ)HumanModerately activated ERα, no obvious effect on ERβ[1]
Anti-progestagenicReporter Gene Bioassay-Potent PR antagonism[9]
Thyroid Hormone DisruptionAnimal studiesRatsDecreased T3 levels and TSH receptor expression[8]
Camphor Derivatives 4-Methylbenzylidene camphor (4-MBC)EstrogenicMCF-7 Cell ProliferationHuman Breast CancerEC50: 3.9 µM[10]
Thyroid Hormone DisruptionAnimal studiesRatsIncreased TSH and decreased thyroxine (T4) levels[8]
3-Benzylidene camphor (3-BC)EstrogenicMCF-7 Cell ProliferationHuman Breast CancerEC50: 0.68 µM[10]
EstrogenicUterotrophic AssayImmature RatsED50: 45.3 mg/kg per day[10]
Salicylates Homosalate (HMS)Anti-androgenicMDA-kb2 Cell AssayHuman Breast CarcinomaIC50: 5.57 x 10⁻⁶ M[5][6][7]
EstrogenicE-screen (MCF-7 cells)Human Breast CancerEC50: 1.56 µM[11]
Other Octocrylene (OC)EstrogenicYeast human assays-Complete inhibition of E2 activity[1]
Thyroid Hormone Disruption--Can interfere with thyroid function[12]

Key Signaling Pathways and Experimental Workflows

The endocrine-disrupting activity of UV filters is primarily mediated through their interaction with nuclear hormone receptors. The following diagrams illustrate the generalized signaling pathway for estrogen and androgen receptor disruption, as well as a typical workflow for in vitro screening of these effects.

EstrogenReceptorSignaling cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus UV_Filter UV Filter (e.g., Benzophenone) ER Estrogen Receptor (ERα/ERβ) UV_Filter->ER Binds to receptor ER_HSP_complex Inactive ER-HSP Complex ER->ER_HSP_complex Dissociation of HSP ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation HSP Heat Shock Proteins Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Protein_Synthesis Protein Synthesis & Biological Response mRNA->Protein_Synthesis Leads to

Caption: Generalized Estrogen Receptor Signaling Pathway Disruption by UV Filters.

AndrogenReceptorSignaling cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus UV_Filter UV Filter (e.g., BP-3, HMS) AR Androgen Receptor (AR) UV_Filter->AR Binds and blocks (Antagonistic effect) Testosterone Testosterone Testosterone->AR Binds and activates ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus Gene_Transcription Gene Transcription ARE->Gene_Transcription Inhibits transcription

Caption: Anti-androgenic Mechanism of Action of Certain UV Filters.

InVitroScreeningWorkflow start Start: Select UV Filters for Screening cell_culture Prepare Reporter Cell Line (e.g., MDA-kb2, MCF-7) start->cell_culture treatment Treat Cells with a Range of UV Filter Concentrations cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Luciferase Assay or Cell Proliferation Assay incubation->assay data_analysis Analyze Data to Determine EC50/IC50 Values assay->data_analysis conclusion Conclusion: Classify Endocrine Disrupting Potential data_analysis->conclusion

Caption: General Workflow for In Vitro Screening of Endocrine Disrupting UV Filters.

Detailed Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.

Uterotrophic Assay (In Vivo)

The uterotrophic assay is a standardized in vivo method to assess the estrogenic activity of a substance.[13]

  • Animal Model: Immature or ovariectomized adult female rats are typically used.

  • Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • The test substance (UV filter) is administered daily for a period of three consecutive days, typically via oral gavage or subcutaneous injection.

    • A positive control group receives a known estrogen, such as 17β-estradiol. A vehicle control group receives only the carrier solvent.

    • On the day after the final dose, the animals are euthanized, and the uteri are carefully excised and weighed (wet and blotted weight).

  • Endpoint: A statistically significant increase in uterine weight in the treatment group compared to the vehicle control group indicates estrogenic activity. The dose-response relationship is then evaluated.

Androgen Receptor (AR) Transcriptional Activation Assay (In Vitro)

This in vitro assay is used to determine if a substance can bind to and activate or inhibit the androgen receptor. The MDA-kb2 cell line is frequently used for this purpose as it expresses functional endogenous AR and is stably transfected with a luciferase reporter gene.[5][6][7]

  • Cell Line: MDA-kb2 human breast cancer cells.

  • Procedure:

    • MDA-kb2 cells are seeded in multi-well plates and allowed to attach.

    • The cells are then exposed to various concentrations of the test UV filter, either alone (to test for agonistic activity) or in the presence of a known androgen like dihydrotestosterone (B1667394) (DHT) (to test for antagonistic activity).

    • Positive (DHT) and negative (vehicle) controls are included.

    • After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Endpoint:

    • Agonistic activity: A significant increase in luciferase activity compared to the vehicle control.

    • Antagonistic activity: A significant decrease in DHT-induced luciferase activity. IC50 values (the concentration that causes 50% inhibition) are calculated to quantify the antagonistic potency.[5][6][7]

Estrogen Receptor (ER) Binding Assay (In Vitro)

This assay measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

  • Reagents:

    • Source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ERα and ERβ).

    • Radiolabeled estradiol (B170435) (e.g., [³H]17β-estradiol).

    • Test UV filter at various concentrations.

  • Procedure:

    • The ER preparation is incubated with a fixed concentration of radiolabeled estradiol and varying concentrations of the test UV filter.

    • After incubation, the bound and free radioligand are separated (e.g., by dextran-coated charcoal).

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Endpoint: The ability of the UV filter to displace the radiolabeled estradiol from the receptor is measured. The IC50 value, the concentration of the test compound that displaces 50% of the specifically bound radioligand, is determined to assess binding affinity.

Conclusion

The available scientific evidence clearly indicates that several organic UV filters possess endocrine-disrupting properties, with effects demonstrated across multiple hormonal axes.[1][3] Benzophenones, in particular, have been shown to exhibit both estrogenic and anti-androgenic activities.[1][5] Cinnamate and camphor derivatives have also been implicated in hormonal disruption.[1][8] While in vitro studies provide valuable mechanistic insights, in vivo studies are crucial for understanding the physiological relevance of these findings.[11]

This comparative guide underscores the importance of continued research to fully characterize the potential risks associated with long-term exposure to these compounds. For professionals in research and drug development, this information is critical for the safety assessment of existing products and the development of safer, alternative UV filters. Further studies, particularly long-term cohort studies in humans, are needed to establish definitive links between UV filter exposure and adverse health outcomes.[2]

References

Unraveling the Phototoxicity of Octyl 4-Methoxycinnamate and Its Degradation Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phototoxic potential of the widely used UVB filter, octyl 4-methoxycinnamate (OMC), and its primary photodegradants. Through a synthesis of experimental data, this document aims to illuminate the safety profile of OMC as it transforms under UV irradiation.

This compound (OMC), a staple ingredient in many commercial sunscreens, is known to degrade upon exposure to ultraviolet (UV) radiation. This photodegradation leads to the formation of several byproducts, raising questions about the overall phototoxicity of sunscreen formulations over time. This guide evaluates the phototoxic profiles of OMC and its principal photodegradants, providing key data from cytotoxicity and developmental toxicity assays, detailing experimental protocols, and exploring the underlying molecular signaling pathways.

Comparative Toxicity Analysis

The phototoxicity of a compound is its potential to cause adverse skin reactions in the presence of light. The following tables summarize the available quantitative data from various studies to compare the toxicity of OMC and its photodegradation products.

Upon exposure to UV radiation, OMC primarily degrades into several compounds, including its cis-isomer, cyclodimers (specifically δ-truxinate and α-truxillate), 4-methoxybenzaldehyde (B44291), and 2-ethylhexanol.[1][2] Studies have shown that OMC itself, along with 4-methoxybenzaldehyde and its cyclodimers, exhibit significant toxicity to mammalian cells.[1][2] In contrast, the photodegradant 2-ethylhexanol has been found to be non-cytotoxic in the same cell lines.[1][2]

Cytotoxicity Data

While a key study has established the cytotoxicity of this compound (OMC) and its primary photodegradants—4-methoxybenzaldehyde and two cyclodimers (δ-truxinate and α-truxillate)—in NIH/3T3 cells, specific 50% inhibitory concentration (IC50) values from this particular study are not publicly available in the abstracted literature.[1][2] The study did, however, qualitatively report that these compounds are "significantly toxic to cells," whereas 2-ethylhexanol was found to be "not cytotoxic."[1][2]

CompoundCell LineEndpointResultCitation
This compound (OMC)NIH/3T3CytotoxicitySignificantly toxic[1][2]
4-MethoxybenzaldehydeNIH/3T3CytotoxicitySignificantly toxic[1][2]
OMC Cyclodimers (δ-truxinate and α-truxillate)NIH/3T3CytotoxicitySignificantly toxic[1][2]
2-EthylhexanolNIH/3T3CytotoxicityNot cytotoxic[1][2]
Developmental Toxicity in Zebrafish (Danio rerio)

Zebrafish embryos are a common model for assessing developmental toxicity. The 96-hour effective concentration (EC50) values indicate the concentration at which 50% of the embryos show adverse effects.

CompoundEndpointEC50 (µg/mL)Relative ToxicityCitation
This compound (OMC)Embryo toxicity64.0Baseline[3]
2-EthylhexanolEmbryo toxicity34.0More toxic than OMC[3]
4-MethoxybenzaldehydeEmbryo toxicity3.5Most toxic[3]

These data suggest that the photodegradation of OMC can lead to byproducts with significantly higher developmental toxicity than the parent compound. Notably, 4-methoxybenzaldehyde is considerably more toxic to developing zebrafish embryos than OMC.[3]

Experimental Protocols

A cornerstone for assessing phototoxicity is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test , as outlined in the OECD Test Guideline 432. This in vitro assay is widely accepted for predicting the acute phototoxic effects of substances in humans.

3T3 NRU Phototoxicity Test (OECD TG 432)

Objective: To evaluate the photocytotoxicity of a test substance by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of UV/visible light.

Methodology:

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in two 96-well plates.

  • Pre-incubation: The cells in both plates are treated with eight different concentrations of the test substance for one hour.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²), while the other plate is kept in the dark as a control.

  • Incubation: The cells are washed and incubated for 24 hours to allow for the expression of cytotoxicity.

  • Neutral Red Uptake: The viability of the cells is assessed by measuring the uptake of the vital dye, Neutral Red. This dye accumulates in the lysosomes of living cells. A decrease in Neutral Red uptake corresponds to a reduction in cell viability.

  • Data Analysis: The concentration-response curves for both the irradiated and non-irradiated cells are determined. The IC50 values (the concentration that reduces cell viability by 50%) are calculated for both conditions.

  • Phototoxicity Prediction: The phototoxic potential is evaluated by calculating the Photo-Irritation-Factor (PIF) or the Mean Photo Effect (MPE).

    • PIF: This is the ratio of the IC50 value without UV irradiation to the IC50 value with UV irradiation. A PIF greater than 5 is indicative of phototoxic potential.

    • MPE: This is an alternative evaluation method that compares the dose-response curves of the irradiated and non-irradiated samples.

Signaling Pathways in Phototoxicity

The phototoxicity of chemical compounds is often mediated by the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger specific signaling pathways leading to cell death.

Reactive Oxygen Species (ROS) Generation

Upon absorption of UV radiation, some UV filters, including OMC, can become photoexcited and contribute to the generation of ROS in the skin.[4][5] This can lead to oxidative stress, a condition where the production of ROS overwhelms the skin's antioxidant defenses.[6] Oxidative stress can damage cellular components such as lipids, proteins, and DNA.[5][6]

G OMC This compound (OMC) ExcitedOMC Excited State OMC* OMC->ExcitedOMC Photoexcitation UV UV Radiation UV->OMC Absorption ROS Reactive Oxygen Species (ROS) ExcitedOMC->ROS Energy Transfer CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Oxidative Stress

Caption: UV absorption by OMC can lead to the formation of ROS and subsequent cellular damage.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage induced by UV radiation.[7][8] Following significant UV-induced damage, p53 can be activated and trigger apoptosis (programmed cell death) to eliminate potentially cancerous cells.[7][9] This process often involves the activation of caspases, a family of proteases that execute the apoptotic program.[9] Studies on cinnamate (B1238496) derivatives suggest that their cytotoxic effects can be linked to the mitochondrial damage pathway, which is often regulated by the p53 family of proteins.[10]

G UVDamage UV-Induced DNA Damage p53 p53 Activation UVDamage->p53 Bax Bax/Bak Activation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified diagram of the p53-mediated apoptotic pathway initiated by UV damage.

Conclusion

The available evidence indicates that while this compound is an effective UVB absorber, its photodegradation can yield byproducts with notable cytotoxic and developmental toxicity. In particular, 4-methoxybenzaldehyde demonstrates significantly higher toxicity in zebrafish developmental assays compared to the parent OMC molecule. The primary mechanism underlying the phototoxicity of these compounds is likely the generation of reactive oxygen species, leading to oxidative stress and the activation of cell death pathways such as p53-mediated apoptosis.

Further research, particularly quantitative data from standardized phototoxicity assays like the 3T3 NRU test for all major photodegradants, is crucial for a complete risk assessment. This will enable a more precise understanding of the evolving safety profile of sunscreen formulations containing OMC upon sun exposure. For drug development professionals, these findings underscore the importance of evaluating the photostability and the toxicological profiles of not just the parent active ingredient but also its degradation products.

References

A Comparative Guide to Validated Analytical Methods for Octyl 4-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantitative determination of octyl 4-methoxycinnamate (OMC), a widely used UV filter in pharmaceutical and cosmetic products. The information presented is compiled from published in-house validation studies conducted according to the International Council for Harmonisation (ICH) guidelines. While formal inter-laboratory validation data is not publicly available, this guide offers a comprehensive overview of method performance to aid in the selection of a suitable analytical procedure.

Comparison of Analytical Method Performance

The following table summarizes the quantitative performance data for two common analytical techniques used for the determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Spectrophotometry.

Performance ParameterHPLC-UV Method 1HPLC-UV Method 2UV-Spectrophotometry Method
Linearity Range 0.5 - 60 µg/mL0.25 - 250 µg/mL4 - 12 µg/mL
Correlation Coefficient (r²) > 0.9990.99990.999
Accuracy (% Recovery) Not explicitly stated, but method validated for accuracy96.71 - 101.11%98.23 - 98.50%
Precision (Repeatability, %RSD) < 2%0.05 - 5.49%0.12%
Intermediate Precision (%RSD) < 2%Not ReportedNot Reported
Limit of Detection (LOD) 0.049 µg/mL0.1 µg/mLNot Reported
Limit of Quantification (LOQ) 0.15 µg/mL0.25 µg/mLNot Reported

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers high specificity and the ability to simultaneously quantify multiple components in a formulation.

Method 1: Simultaneous Estimation of Melatonin and Octyl Methoxycinnamate [1][2]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Waters XTerra RP C18 (5 µm, 4.6 x 150 mm).[1][2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. The gradient starts at 20% acetonitrile and ends at 90% acetonitrile.[1][2]

  • Flow Rate: 1.5 mL/min.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • Detection Wavelength: 306 nm for Octyl Methoxycinnamate.[1][2]

  • Column Temperature: 25 °C.

Method 2: Determination of Skin Penetration

  • Instrumentation: Ultra-High Performance Liquid Chromatograph with a UV detector.

  • Column: Information not specified in the abstract.

  • Mobile Phase: Information not specified in the abstract.

  • Flow Rate: Information not specified in the abstract.

  • Injection Volume: Information not specified in the abstract.

  • Detection Wavelength: Information not specified in the abstract.

UV-Spectrophotometry

This method is a simpler and more cost-effective alternative to HPLC, suitable for the routine quality control of sunscreen products where OMC is the primary UV filter.

Method: [3][4][5][6]

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Methanol (B129727).[3][4][5][6]

  • Wavelength of Maximum Absorbance (λmax): 310 nm.[4]

  • Sample Preparation:

    • Accurately weigh a quantity of the sunscreen product.

    • Dissolve the sample in methanol.

    • Filter the solution to remove any undissolved excipients.

    • Dilute the filtered solution with methanol to a concentration within the linear range of the method (4-12 µg/mL).[3][5][6]

    • Measure the absorbance of the final solution at 310 nm against a methanol blank.

  • Quantification: The concentration of OMC is determined by comparing the absorbance of the sample solution to a standard calibration curve prepared with known concentrations of OMC in methanol.

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study, which is essential for establishing the reproducibility of an analytical method.

G Inter-Laboratory Validation Workflow A Method Development & In-House Validation B Protocol Development for Collaborative Study A->B C Selection of Participating Laboratories B->C D Sample Preparation & Distribution C->D E Laboratories Perform Analysis D->E F Data Collection & Preliminary Review E->F G Statistical Analysis (ISO 5725) F->G H Evaluation of Repeatability (sr) & Reproducibility (sR) G->H I Final Report & Method Standardization H->I

Caption: A flowchart of the inter-laboratory validation process.

References

A Comparative Analysis of the Environmental Impact of Octyl 4-Methoxycinnamate and Mineral Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the ecotoxicological profiles of a common chemical UV filter and its mineral-based alternatives reveals a complex and nuanced environmental impact landscape. While mineral sunscreens, zinc oxide and titanium dioxide, are often marketed as more environmentally friendly, the available scientific data suggests that their nanoparticle forms are not without ecological risks. Octyl 4-methoxycinnamate (OMC), a widely used chemical sunscreen agent, has demonstrated endocrine-disrupting effects and toxicity to aquatic life, particularly corals.

This guide provides a comparative analysis of the environmental impact of this compound (also known as octinoxate) and mineral sunscreens (zinc oxide and titanium dioxide), drawing upon available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the formulation and development of sunscreen products with minimized ecological footprints.

Executive Summary of Environmental Impacts

Environmental AspectThis compound (OMC)Mineral Sunscreens (ZnO & TiO2 Nanoparticles)
Aquatic Toxicity Toxic to a range of aquatic organisms, including fish and invertebrates.[1][2][3][4]Toxic effects observed in various aquatic species, with zinc oxide generally showing higher toxicity than titanium dioxide.[5][6][7][8][9][10][11][12][13]
Coral Reef Health Implicated in coral bleaching and other adverse effects on coral larvae and adults.[14][15][16]Zinc oxide nanoparticles have been shown to cause coral bleaching. The impact of titanium dioxide nanoparticles is less clear, with some studies showing minimal effects.[17]
Bioaccumulation Considered to have bioaccumulation potential, though specific BCF values from standardized tests are not consistently reported.Studies have shown bioaccumulation of both zinc oxide and titanium dioxide nanoparticles in fish and other aquatic organisms.[6][8][17][18][19]
Biodegradability Not readily biodegradable in standard tests, indicating persistence in the environment.As inorganic substances, they do not biodegrade in the traditional sense but can undergo transformations in the environment.[20][21][22][23][24][25]
Endocrine Disruption Recognized as a potential endocrine disruptor in various aquatic species.[3]Not typically associated with endocrine-disrupting effects.

Aquatic Toxicity: A Quantitative Comparison

The acute and chronic toxicity of sunscreen agents to aquatic organisms are critical indicators of their environmental risk. The following tables summarize the available quantitative data for OMC and mineral sunscreens.

This compound (OMC)
Test OrganismEndpointConcentration (µg/L)Exposure DurationReference
Zebrafish (Danio rerio)EC50 (developmental toxicity)64,00096 hours[1]
Fathead Minnow (Pimephales promelas)-394 (induced histological changes)-[2]
Mineral Sunscreens: Zinc Oxide (ZnO) and Titanium Dioxide (TiO2) Nanoparticles

Zinc Oxide (ZnO) Nanoparticles

Test OrganismEndpointConcentration (mg/L)Exposure DurationReference
Daphnia magna48-h LC500.25 - 1048 hours[10]
Marine Diatom (Phaeodactylum tricornutum)EC500.36-[5][7][11][12]
Marine Copepod (Tigriopus japonicus)LC50--[12]

Titanium Dioxide (TiO2) Nanoparticles

Test OrganismEndpointConcentration (mg/L)Exposure DurationReference
Daphnia magna48-h LC5032 - 8296 hours[9]
Zebrafish (Danio rerio)LC50>10096 hours[8]
Artemia salinaLC50>10096 hours[7]

Impact on Coral Reef Ecosystems

The impact of sunscreens on coral reefs is a significant area of concern. Both OMC and mineral nanoparticles have been investigated for their potential to cause coral bleaching and other sublethal effects.

This compound (OMC): Studies have demonstrated that OMC can induce coral bleaching at environmentally relevant concentrations.[15][16] It is also suggested to cause damage to coral DNA and larval development.[14]

Mineral Sunscreens: Uncoated zinc oxide nanoparticles have been shown to cause rapid and severe coral bleaching.[17] The mechanism is thought to involve the alteration of the symbiotic relationship between the coral and its zooxanthellae. The impact of titanium dioxide nanoparticles appears to be less severe, with some studies indicating minimal effects on coral health.[17]

Bioaccumulation and Biodegradability

The persistence and potential for bioaccumulation of sunscreen ingredients in aquatic food webs are crucial for assessing their long-term environmental risk.

Mineral Sunscreens: As inorganic materials, zinc oxide and titanium dioxide do not biodegrade. However, they can undergo various transformations in the aquatic environment, such as dissolution, aggregation, and sedimentation.[20][21][22][23][24][25] The bioaccumulation potential of ZnO and TiO2 nanoparticles in fish has been studied, with some research following the OECD 305 guideline.[2][8][9][12][18][19][20][26][29] These studies indicate that nanoparticles can be taken up by aquatic organisms. For instance, a study on zebrafish exposed to TiO2 nanoparticles via dietary intake determined a kinetic biomagnification factor (BMFk) of approximately 0.007.[8][18]

Experimental Protocols

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams are provided in DOT language.

cluster_OMC This compound (OMC) Environmental Fate OMC in Sunscreen OMC in Sunscreen Release into Water Release into Water OMC in Sunscreen->Release into Water Aquatic Environment Aquatic Environment Release into Water->Aquatic Environment Bioaccumulation in Organisms Bioaccumulation in Organisms Aquatic Environment->Bioaccumulation in Organisms Sedimentation Sedimentation Aquatic Environment->Sedimentation Photodegradation Photodegradation Aquatic Environment->Photodegradation

Environmental fate of OMC.

cluster_Mineral Mineral Sunscreens (Nanoparticles) Environmental Fate Mineral NPs in Sunscreen Mineral NPs in Sunscreen Release into Water Release into Water Mineral NPs in Sunscreen->Release into Water Aggregation/Agglomeration Aggregation/Agglomeration Release into Water->Aggregation/Agglomeration Aquatic Environment Aquatic Environment Aggregation/Agglomeration->Aquatic Environment Bioaccumulation in Organisms Bioaccumulation in Organisms Aquatic Environment->Bioaccumulation in Organisms Sedimentation Sedimentation Aquatic Environment->Sedimentation

Environmental fate of mineral sunscreens.

cluster_Toxicity_Workflow Aquatic Toxicity Testing Workflow (e.g., OECD 203) Test Substance Preparation Test Substance Preparation Range-Finding Test Range-Finding Test Test Substance Preparation->Range-Finding Test Definitive Test Definitive Test Range-Finding Test->Definitive Test Data Collection (Mortality, Sublethal Effects) Data Collection (Mortality, Sublethal Effects) Definitive Test->Data Collection (Mortality, Sublethal Effects) LC50/EC50 Calculation LC50/EC50 Calculation Data Collection (Mortality, Sublethal Effects)->LC50/EC50 Calculation

Aquatic toxicity testing workflow.

References

A Comparative Guide to the Validation of UV-Spectrophotometric Method for Octyl 4-Methoxycinnamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the validated UV-spectrophotometric method for the quantitative analysis of octyl 4-methoxycinnamate (OMC), a common UV filter in sunscreen products, against alternative analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Alternative Analytical Techniques

While UV-spectrophotometry is a widely used technique for the analysis of OMC, other methods are also employed, most notably High-Performance Liquid Chromatography (HPLC). HPLC is a powerful separation technique that offers high resolution and sensitivity, allowing for the quantification of individual components in complex mixtures. Other techniques, though less common for routine analysis, include gas chromatography-mass spectrometry (GC-MS). This guide will focus on the comparison between UV-spectrophotometry and HPLC.

Performance Comparison

The choice between UV-spectrophotometry and HPLC for the analysis of this compound depends on the specific requirements of the study. UV-spectrophotometry is often favored for its simplicity, speed, and cost-effectiveness, making it suitable for routine quality control.[1][2] In contrast, HPLC is the method of choice when high specificity and sensitivity are required, especially when analyzing complex formulations containing multiple UV filters or other interfering substances.[1]

The following table summarizes the key performance parameters of a validated UV-spectrophotometric method for OMC analysis and provides a comparison with a typical HPLC method.

ParameterUV-Spectrophotometric MethodHigh-Performance Liquid Chromatography (HPLC)
Principle Measurement of light absorbance by the analyte at a specific wavelength.Separation of analytes based on their interaction with a stationary and mobile phase, followed by detection.
Linearity Range 4-12 µg/mL[1][3][4]10-40 µg/mL
Correlation Coefficient (r²) > 0.999[1][3][4]> 0.999
Accuracy (% Recovery) 98.23-98.50%[3][4]Typically 98-102%
Precision (%RSD) < 1%[3][4]Typically < 2%
Specificity Can be affected by other UV-absorbing compounds in the sample.High, as it separates OMC from other components before detection.
Speed RapidMore time-consuming due to longer run times.
Cost Inexpensive[1][3][4]Higher initial investment and running costs.
Solvent Consumption LowHigh

Experimental Protocols

A detailed methodology for the validation of a UV-spectrophotometric method for the analysis of this compound is provided below. This protocol is based on established and validated methods.

1. Instrumentation

  • A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

2. Reagents and Materials

  • This compound (OMC) reference standard

  • Methanol (B129727) (analytical grade)

  • Sunscreen product containing OMC

3. Preparation of Standard Stock Solution

  • Accurately weigh 10 mg of OMC reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

4. Wavelength Selection (λmax)

  • Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) with methanol.

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for OMC in methanol is typically around 310 nm.[1][4]

5. Preparation of Calibration Curve

  • Prepare a series of standard solutions with concentrations ranging from 4 to 12 µg/mL by diluting the stock solution with methanol.[1][3][4]

  • Measure the absorbance of each standard solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

6. Sample Preparation

  • Accurately weigh a quantity of the sunscreen product equivalent to 10 mg of OMC and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of methanol and sonicate for 15 minutes to extract the OMC.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with methanol to a final concentration within the calibration range.

7. Validation Parameters

  • Linearity: Assessed by the correlation coefficient of the calibration curve, which should be > 0.999.[1][3][4]

  • Accuracy: Determined by the recovery method. A known amount of OMC standard is added to a placebo formulation and analyzed. The percentage recovery should be within 98-102%.[3][4]

  • Precision:

    • Repeatability (Intra-day precision): The analysis of at least six replicate samples of the same batch on the same day. The relative standard deviation (%RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): The analysis of the same sample on different days by different analysts. The %RSD should be less than 2%.

  • Specificity: The ability to assess the analyte in the presence of other components. This can be evaluated by comparing the spectra of the sample with that of the standard. In complex matrices, HPLC may be required for absolute specificity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of a UV-spectrophotometric method for the analysis of this compound.

UV-Spectrophotometric_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Solvent_Selection Solvent Selection (e.g., Methanol) Wavelength_Scan Wavelength Scan (Determine λmax) Solvent_Selection->Wavelength_Scan Linearity Linearity & Range Wavelength_Scan->Linearity Quantification Quantification (Using Calibration Curve) Linearity->Quantification Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Specificity Specificity LOD_LOQ LOD & LOQ Sample_Prep Sample Preparation (Extraction & Dilution) Absorbance_Measurement Absorbance Measurement Sample_Prep->Absorbance_Measurement Absorbance_Measurement->Quantification

Caption: Workflow for the validation of a UV-spectrophotometric method.

References

Safety Operating Guide

Navigating the Safe Disposal of Octyl 4-Methoxycinnamate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Octyl 4-methoxycinnamate, a common ingredient in sunscreens and other personal care products, requires careful handling and disposal to prevent potential environmental contamination and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for organic chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles, laboratory coats, and nitrile gloves to prevent skin and eye contact.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any vapors.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, as with many organic chemicals, should adhere to the institution's and local authorities' hazardous waste management protocols.[3] Never dispose of organic substances like this compound down the laboratory drain.[1]

  • Waste Segregation: Designate a specific, clearly labeled waste container for "Non-halogenated Organic Liquid Waste."[4] Since this compound does not contain halogens (F, Cl, Br, I), it should not be mixed with halogenated organic waste.[1]

  • Container Management: Use a suitable, closed container for collecting the waste.[5] The container should be in good condition and compatible with the chemical. Leave approximately 10% headspace in the container to allow for vapor expansion.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.[2][7] This area should be well-ventilated.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office to schedule a collection.[8]

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.[5]

  • Solid Waste: Contaminated solid materials should be placed in a designated "Contaminated Solid Waste" container.

  • Empty Containers: Empty containers that once held this compound should be treated as hazardous waste and disposed of accordingly, as they will contain residual chemical.[9] Do not reuse these containers for other purposes.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

PropertyValueSource
CAS Number 5466-77-3[3][5]
Molecular Formula C18H26O3[5]
Flash Point 193°C (379.4°F)[3]
Boiling Point 185°C - 195°C @ 1 mbar[3]
Melting Point -25°C (-13°F)[3]
Specific Gravity 1.007 g/cm³[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Disposal Workflow for this compound A Identify Waste: This compound B Is it liquid or solid waste? A->B C Liquid Waste B->C Liquid D Solid Waste (Contaminated materials) B->D Solid E Collect in 'Non-halogenated Organic Liquid Waste' container C->E F Collect in 'Contaminated Solid Waste' container D->F G Seal and label container with 'Hazardous Waste' and contents E->G F->G H Store in designated Satellite Accumulation Area G->H I Request pickup from Environmental Health & Safety (EHS) H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Personal protective equipment for handling Octyl 4-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Octyl 4-Methoxycinnamate (also known as Octinoxate or Ethylhexyl Methoxycinnamate) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Information:

PropertyValue
Chemical Name This compound
Synonyms Octinoxate, Ethylhexyl Methoxycinnamate
CAS Number 5466-77-3
Molecular Formula C18H26O3
Appearance Colorless to light yellow liquid[1]
Solubility Insoluble in water[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is not classified as a hazardous substance, however, it may cause slight irritation upon contact with skin or eyes.[1][2] Therefore, adherence to standard laboratory safety practices and the use of appropriate PPE is crucial.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety GlassesUse equipment for eye protection.[3][4]
Hand Protection Chemical-resistant glovesHandle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]
Body Protection Laboratory CoatStandard laboratory coat to prevent skin contact.
Respiratory Protection Not generally requiredRespiratory protection is not required for normal handling.[5] If vapors or mists are generated, use a NIOSH-approved respirator.

Step-by-Step Handling Procedures

2.1. Preparation:

  • Ensure the work area is well-ventilated.[2]

  • Locate the nearest eyewash station and safety shower before beginning work.[2]

  • Inspect all PPE for integrity before use.

  • Have absorbent materials readily available for potential spills.

2.2. Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.[6]

  • Keep away from heat, sparks, and open flames as the substance may be combustible at high temperatures.[1][6]

  • Keep the container tightly closed when not in use.[5]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][7]

2.3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Skin Contact Wash off with soap and plenty of water.[5] Get medical attention if irritation develops.[1]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][5]

Spill and Disposal Plan

3.1. Spill Response:

  • Small Spills: Absorb the spill with an inert material (e.g., sand, earth, vermiculite).[1]

  • Place the absorbed material into a suitable, closed container for disposal.[1][5]

  • Clean the spill area with soap and water.

3.2. Disposal:

  • Dispose of unused this compound and any contaminated materials as chemical waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Do not dispose of the chemical into sewers or waterways.[8]

  • Contaminated packaging should be disposed of as unused product.[5] All disposal activities must be in accordance with local, state, and federal regulations.[1][8]

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_area Ensure Well-Ventilated Area locate_safety Locate Eyewash & Safety Shower inspect_ppe Inspect PPE prep_spill Prepare Spill Kit wear_ppe Wear Appropriate PPE prep_spill->wear_ppe avoid_contact Avoid Contact (Skin, Eyes) wear_ppe->avoid_contact avoid_inhalation Avoid Inhalation avoid_contact->avoid_inhalation handle_chemical Handle this compound avoid_inhalation->handle_chemical store_cool Store in Cool, Dry, Well-Ventilated Area handle_chemical->store_cool handle_chemical->store_cool dispose_waste Dispose as Chemical Waste handle_chemical->dispose_waste handle_chemical->dispose_waste keep_closed Keep Container Tightly Closed store_cool->keep_closed licensed_disposal Use Licensed Disposal Company dispose_waste->licensed_disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.